molecular formula C9H12ClN3O4 B595036 2-Chloro-2'-deoxycytidine CAS No. 10212-19-8

2-Chloro-2'-deoxycytidine

Cat. No.: B595036
CAS No.: 10212-19-8
M. Wt: 261.66 g/mol
InChI Key: LOZPBORRQPATRO-XVFCMESISA-N
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Description

2-Chloro-2'-deoxycytidine is a useful research compound. Its molecular formula is C9H12ClN3O4 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZPBORRQPATRO-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676912
Record name 2'-Chloro-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10212-19-8
Record name 2'-Chloro-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for 2-Chloro-2'-deoxycytidine (B12064551). The proposed mechanism of action, quantitative data, and signaling pathways described herein are largely inferred from studies of structurally and functionally related nucleoside analogs, such as 2-chloro-2'-deoxyadenosine (Cladribine), 5-chloro-2'-deoxycytidine, and gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine).

Introduction

This compound is a synthetic pyrimidine (B1678525) nucleoside analog. Structurally, it is a derivative of the natural nucleoside deoxycytidine, with a chlorine atom substituting the hydrogen at the 2' position of the deoxyribose sugar. This modification confers unique biochemical properties that are the basis for its potential as a cytotoxic agent. Like other nucleoside analogs, its therapeutic and research applications are predicated on its ability to interfere with fundamental cellular processes, primarily DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cells such as those found in tumors.

The mechanism of action of nucleoside analogs is generally dependent on their intracellular phosphorylation to the active triphosphate form, which can then interact with and inhibit key enzymes involved in nucleic acid metabolism or be incorporated into DNA, leading to chain termination and apoptosis.

Proposed Core Mechanism of Action

The cytotoxic effects of this compound are believed to be multifactorial, stemming from its intracellular activation and subsequent interference with DNA synthesis and repair mechanisms. The proposed cascade of events is as follows:

2.1. Cellular Uptake and Intracellular Phosphorylation

This compound enters the cell, likely via nucleoside transporters. Once inside, it is sequentially phosphorylated by intracellular kinases to its active triphosphate form, this compound triphosphate (2-Cl-dCTP). The initial and rate-limiting step is the conversion to the monophosphate form, catalyzed by deoxycytidine kinase (dCK). Subsequent phosphorylations to the di- and triphosphate forms are carried out by other nucleoside kinases. The efficiency of this activation pathway is a key determinant of the compound's cytotoxicity.

2.2. Inhibition of Key Enzymes

The active triphosphate metabolite, 2-Cl-dCTP, is believed to target at least two critical enzymes involved in DNA synthesis:

  • DNA Polymerases: 2-Cl-dCTP can act as a competitive inhibitor of DNA polymerases (such as polymerases α and ε) with respect to the natural substrate, dCTP.[1] Its incorporation into the growing DNA strand can lead to chain termination, as the 2'-chloro substitution may sterically hinder the formation of a phosphodiester bond with the next incoming nucleotide.[2] Even if not an absolute chain terminator, its presence in the DNA can distort the helical structure and impede the progression of the replication fork.[3]

  • Ribonucleotide Reductase (RNR): The diphosphate (B83284) form, this compound diphosphate (2-Cl-dCDP), is a potential inhibitor of ribonucleotide reductase.[4][5][6] RNR is the enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR leads to a depletion of the intracellular pool of dNTPs, which not only halts DNA replication but can also potentiate the incorporation of 2-Cl-dCTP into DNA by reducing the competition from natural dNTPs.[4]

2.3. DNA Incorporation and Damage

Incorporation of 2-Cl-dCMP into the DNA strand is a crucial step in its cytotoxic mechanism. The presence of this analog within the DNA can:

  • Induce conformational changes in the DNA helix.

  • Stall the replication fork, leading to DNA strand breaks.

  • Interfere with the activity of DNA repair enzymes.

The accumulation of DNA damage triggers cellular stress responses and, if the damage is irreparable, activates apoptotic pathways.

2.4. Induction of Apoptosis

The cellular response to the DNA damage and metabolic stress induced by this compound culminates in the activation of programmed cell death, or apoptosis. This is likely mediated through the intrinsic (mitochondrial) pathway, initiated by the accumulation of DNA strand breaks. This leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death, such as DNA fragmentation and membrane blebbing.

Quantitative Data

Table 1: In Vitro Cytotoxicity of 2-Chloro-2'-deoxyadenosine (Cladribine)

Cell LineCell TypeIC50 (µM)Exposure TimeReference
CCRF-CEMHuman T-lymphoblastoid Leukemia0.045Not Specified[7]
H9Human T-lymphoid0.44Not Specified[8]
H9-araC (AZT-resistant)Human T-lymphoid0.82Not Specified[8]
Leukemic LymphocytesHuman B-cell LymphomaNot Specified4 escalating concentrations[9]
Normal LymphocytesHumanNot Specified4 escalating concentrations[9]

*Dose-dependent apoptosis observed at concentrations from 0.05 µg/ml to 0.4 µg/ml.

Table 2: Inhibition Constants (Ki) of Related Nucleoside Analog Triphosphates for DNA Polymerases

Analog TriphosphateDNA PolymeraseKi (µM)SubstrateReference
2',2'-difluorodeoxycytidine triphosphate (dFdCTP)DNA Polymerase α11.2dCTP[1]
2',2'-difluorodeoxycytidine triphosphate (dFdCTP)DNA Polymerase ε14.4dCTP[1]
2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-adenine triphosphate (Cl-F-ara-ATP)DNA Polymerase α1dATP

Table 3: Inhibition of Ribonucleotide Reductase by Related Nucleoside Analog Diphosphates

Analog DiphosphateEnzyme SourceIC50 (µM)Reference
2',2'-difluorodeoxycytidine diphosphate (dFdCDP)Partially purified from CCRF-CEM cells4[4]
2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-adenine diphosphate (Cl-F-ara-ADP)Crude extracts of K562 cells0.065

Experimental Protocols

The following are generalized protocols for key experiments to elucidate the mechanism of action of a nucleoside analog like this compound.

4.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

4.3. DNA Fragmentation Assay

This assay visualizes the characteristic ladder pattern of internucleosomal DNA fragmentation that occurs during apoptosis.

  • Cell Treatment and Lysis: Treat cells with the compound, then harvest and lyse the cells.

  • DNA Extraction: Extract the genomic DNA using a suitable kit or protocol.

  • Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

  • Electrophoresis: Load the DNA samples onto a 1.5-2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

  • Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern is indicative of apoptosis.

4.4. DNA Polymerase Inhibition Assay

This in vitro assay measures the effect of the triphosphate form of the analog on DNA polymerase activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, DNA polymerase, the four natural dNTPs (one of which is radiolabeled), and varying concentrations of 2-Cl-dCTP.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase.

  • Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

  • Quantification of DNA Synthesis: Quantify the incorporation of the radiolabeled dNTP into the DNA using methods such as acid precipitation followed by scintillation counting.

  • Data Analysis: Determine the inhibitory constant (Ki) of 2-Cl-dCTP by analyzing the reaction rates at different substrate and inhibitor concentrations.

4.5. Ribonucleotide Reductase Inhibition Assay

This assay determines the inhibitory effect of the diphosphate form of the analog on RNR activity.

  • Enzyme Preparation: Prepare a crude or purified RNR enzyme extract from cells.

  • Reaction Mixture: Set up a reaction mixture containing the RNR enzyme, a ribonucleoside diphosphate substrate (e.g., CDP), a reducing agent (e.g., dithiothreitol), and varying concentrations of 2-Cl-dCDP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Quantification of Deoxyribonucleotide Formation: Measure the amount of the corresponding deoxyribonucleoside diphosphate produced using a method like HPLC.

  • Data Analysis: Calculate the IC50 value for the inhibition of RNR by 2-Cl-dCDP.

Visualizations

Mechanism_of_Action C2dC_ext This compound (extracellular) C2dC_int This compound (intracellular) C2dC_ext->C2dC_int Nucleoside Transporter C2dCMP 2-Cl-dCMP C2dC_int->C2dCMP dCK C2dCDP 2-Cl-dCDP C2dCMP->C2dCDP Kinases C2dCTP 2-Cl-dCTP (active form) C2dCDP->C2dCTP Kinases RNR Ribonucleotide Reductase (RNR) C2dCDP->RNR Inhibition DNA_Polymerase DNA Polymerase C2dCTP->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA C2dCTP->DNA_Incorporation dNTPs dNTP Pool RNR->dNTPs DNA_Damage DNA Strand Breaks & Replication Fork Stall DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis dNTPs->DNA_Polymerase

Caption: Proposed metabolic activation and mechanism of action of this compound.

Experimental_Workflow start Start: Select Cancer Cell Lines treatment Treat cells with varying concentrations of this compound start->treatment cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) treatment->cytotoxicity apoptosis Investigate Apoptosis Induction (Annexin V/PI, DNA Fragmentation) treatment->apoptosis ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Elucidate Molecular Mechanism ic50->mechanism apoptosis->mechanism enzyme_inhibition In Vitro Enzyme Inhibition Assays (DNA Polymerase, RNR) mechanism->enzyme_inhibition dna_incorporation DNA Incorporation Studies mechanism->dna_incorporation end End: Characterize Mechanism of Action enzyme_inhibition->end dna_incorporation->end

Caption: Generalized experimental workflow for evaluating this compound.

Apoptosis_Signaling_Pathway C2dCTP 2-Cl-dCTP DNA_Damage DNA Damage (Strand Breaks) C2dCTP->DNA_Damage Incorporation into DNA Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

An In-Depth Technical Guide to 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (B12064551) is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. Its structure is characterized by the substitution of a chlorine atom at the 2'-position of the deoxyribose sugar moiety. This modification confers unique chemical and biological properties upon the molecule, making it a subject of interest in the fields of oncology and virology. As a pro-drug, this compound requires intracellular phosphorylation to its active triphosphate form to exert its cytotoxic effects. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative data on related compounds, and detailed experimental protocols.

Chemical and Physical Properties

PropertyValueReference
CAS Number 10212-19-8[1]
Molecular Formula C₉H₁₂ClN₃O₄[1]
Molecular Weight 261.66 g/mol [1]
IUPAC Name 4-amino-1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Synonyms 2'-CldC

Mechanism of Action

The primary mechanism of action of this compound is the induction of apoptosis in rapidly proliferating cells. This process is initiated by the intracellular conversion of the parent compound into its active triphosphate metabolite, this compound triphosphate (2-CldCTP).

Metabolic Activation:

  • Cellular Uptake: this compound enters the cell, likely through nucleoside transporters.

  • Phosphorylation: The nucleoside is sequentially phosphorylated by intracellular kinases. The initial and rate-limiting step is the conversion to this compound monophosphate (2-CldCMP) by deoxycytidine kinase (dCK). Subsequent phosphorylations by other kinases yield the diphosphate (B83284) (2-CldCDP) and finally the active triphosphate (2-CldCTP) form.

Induction of Apoptosis:

While the precise signaling cascade for this compound is not fully elucidated, strong evidence from the closely related purine (B94841) analog, 2-chloro-2'-deoxyadenosine (Cladribine), suggests that the apoptotic pathway is likely initiated through the extrinsic Fas/FasL pathway.

  • DNA Damage: The incorporation of 2-CldCTP into DNA by DNA polymerases leads to chain termination and the accumulation of DNA strand breaks. This DNA damage is a critical trigger for apoptosis.

  • Fas/FasL Pathway Activation: The cellular stress induced by DNA damage can lead to the upregulation of the Fas ligand (FasL) and its receptor (Fas).

  • Caspase Activation: The binding of FasL to the Fas receptor initiates a signaling cascade that leads to the activation of initiator caspase-8. Activated caspase-8 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the execution of the apoptotic program.

The following diagram illustrates the putative signaling pathway for this compound-induced apoptosis.

apoptosis_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 2-CldC_ext This compound 2-CldC_int This compound 2-CldC_ext->2-CldC_int Cellular Uptake 2-CldCMP 2-CldCMP 2-CldC_int->2-CldCMP dCK dCK Deoxycytidine Kinase (dCK) 2-CldCTP 2-CldCTP (Active) 2-CldCMP->2-CldCTP Kinases Kinases Other Kinases DNA_Damage DNA Strand Breaks 2-CldCTP->DNA_Damage Incorporation by DNA Polymerase DNA_Polymerase DNA Polymerase FasL_up FasL Upregulation DNA_Damage->FasL_up FasR Fas Receptor FasL_up->FasR Binds to DISC DISC Formation FasR->DISC Caspase8 Caspase-8 (Active) DISC->Caspase8 Activates Procaspase8 Procaspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Active) Caspase8->Caspase3 Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Putative signaling pathway of this compound-induced apoptosis.

Quantitative Data

Specific quantitative data for this compound is limited in the public domain. However, data from closely related nucleoside analogs can provide valuable insights into its potential potency and pharmacokinetic profile.

Table 1: In Vitro Cytotoxicity of Related Deoxycytidine Analogs

CompoundCell LineCancer TypeIC₅₀ (µM)AssayReference
2-Chloro-2'-deoxyadenosineH9T-cell Leukemia0.44Not Specified[2]
2-Chloro-2'-deoxyadenosineH9-araC (resistant)T-cell Leukemia0.82Not Specified[2]
5-Aza-2'-deoxycytidineCaco-2Colon Cancer~5MTT

Table 2: Pharmacokinetic Parameters of Related Deoxycytidine Analogs

CompoundSpeciesAdministrationHalf-life (t₁/₂)Key Metabolic PathwayReference
5-Chloro-2'-deoxycytidineMouseIV or IP10 minutesDeamination to 5-chloro-2'-deoxyuridine[3]
2-Chloro-2'-deoxyadenosineHumanIV Infusion6.7 hours (terminal)Phosphorylation
GemcitabineMouseNot Specified0.28 hoursDeamination[4]
GemcitabineRatNot Specified2.14 hoursDeamination[4]
GemcitabineDogNot Specified1.38 hoursDeamination[4]

Table 3: Toxicological Data of Related Deoxycytidine Analogs

CompoundSpeciesRouteLD₅₀Observed ToxicitiesReference
2'-deoxy-2'-methylidenecytidine (DMDC)MonkeyOralNot DeterminedMyelosuppression, intestinal toxicity, skin disorders[4]

Note: The data presented in these tables are for related compounds and should be used as a general guide. Specific values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to determine the cytotoxic effects of a compound on a cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well microplates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions in complete culture medium to obtain a range of desired concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of the solvent used) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well and gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

4.2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include appropriate controls.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI according to the kit manufacturer's protocol.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

4.3. In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in an animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • This compound formulation for the desired route of administration (e.g., intravenous, oral)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

  • Metabolic cages (for urine and feces collection)

Procedure:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer this compound to the animals via the chosen route of administration at a specific dose.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Process the blood to obtain plasma or serum. If required, house the animals in metabolic cages to collect urine and feces.

  • Sample Analysis: Quantify the concentration of this compound and its potential metabolites in the collected biological samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preclinical evaluation of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) Cytotoxicity->Apoptosis Determine IC50 Mechanism Mechanism of Action Studies Apoptosis->Mechanism Confirm Apoptotic Induction Pharmacokinetics Pharmacokinetic Studies (Animal Models) Mechanism->Pharmacokinetics Elucidate Pathway Toxicity Toxicology Studies (Acute and Chronic) Pharmacokinetics->Toxicity Determine ADME Profile Efficacy Efficacy Studies (Xenograft Models) Toxicity->Efficacy Assess Safety Profile

General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising nucleoside analog with potential applications in cancer therapy. Its mechanism of action, like other compounds in its class, is predicated on its intracellular activation and subsequent disruption of DNA synthesis, leading to apoptosis. While specific quantitative data for this compound remains scarce, the information available for closely related analogs provides a strong foundation for further research. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of this compound's therapeutic potential. Future studies should focus on elucidating its precise IC₅₀ values across a range of cancer cell lines, defining its pharmacokinetic and toxicological profile in vivo, and confirming the specific molecular players in its apoptotic signaling pathway. Such data will be critical for its potential translation into a clinical setting.

References

The Advent of a Key Nucleoside Analog: A Technical Guide to the Discovery and Synthesis of 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and molecular biology, nucleoside analogs represent a cornerstone in the development of therapeutic agents and research tools. Among these, 2-Chloro-2'-deoxycytidine, a synthetic pyrimidine (B1678525) nucleoside, has garnered interest for its potential applications. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, presenting key data, detailed experimental protocols, and a visualization of its synthetic pathway.

Discovery

The synthesis of this compound emerged from the broader exploration of 2'-halogenated nucleosides in the late 1960s and early 1970s. Research groups, including those led by J.J. Fox and F. Eckstein, were actively investigating the synthesis and biological properties of nucleosides with modified sugar moieties. The introduction of a halogen at the 2'-position of the deoxyribose ring was a key strategy to create analogs with altered chemical and biological characteristics.

While a single, seminal publication solely dedicated to the initial discovery of this compound is not readily apparent, its synthesis was a crucial prerequisite for the preparation of polynucleotides containing 2'-chloro-2'-deoxyribose. A pivotal 1972 paper in Biochemistry by Hobbs, Sternbach, Sprinzl, and Eckstein detailed the synthesis and properties of these polynucleotides, implying the pre-existence of the monomeric this compound. Further context is provided by a 1972 study in Virology by Black et al., which investigated the antiviral properties of such modified polynucleotides. These studies were driven by the hypothesis that altering the sugar conformation and hydrogen-bonding capabilities of nucleosides could impact the stability and biological function of nucleic acids, potentially leading to antiviral or anticancer agents.

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of a suitably protected cytidine (B196190) derivative. A common and effective method starts from cytidine, proceeding through an anhydro intermediate.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from cytidine.

Synthesis_Workflow cluster_protection Protection cluster_cyclization Cyclization & Chlorination cluster_deprotection Deprotection Cytidine Cytidine Protected_Cytidine Protected Cytidine (e.g., N4-benzoyl, 3',5'-di-O-acetyl) Cytidine->Protected_Cytidine Protection (e.g., Acetic Anhydride (B1165640), Benzoyl Chloride) Anhydro_Intermediate 2,2'-Anhydrocytidine Intermediate Protected_Cytidine->Anhydro_Intermediate Cyclization (e.g., Thionyl Chloride) Chlorinated_Product Protected 2'-Chloro- 2'-deoxycytidine Anhydro_Intermediate->Chlorinated_Product Chlorination (e.g., HCl in Dioxane) Final_Product This compound Chlorinated_Product->Final_Product Deprotection (e.g., Methanolic Ammonia)

Caption: General synthetic workflow for this compound.

Key Experimental Protocols

The following are detailed methodologies for the key steps in a representative synthesis of this compound, based on established procedures for analogous compounds.

1. Preparation of N4-Acetyl-3',5'-di-O-acetyl-2,2'-anhydrocytidine

  • Reactants: Cytidine, Acetic Anhydride, Pyridine.

  • Procedure:

    • Suspend cytidine in anhydrous pyridine.

    • Add acetic anhydride dropwise at 0°C with stirring.

    • Allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice water and extract with chloroform (B151607).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude product.

    • To the crude triacetylcytidine, add a solution of thionyl chloride in acetonitrile (B52724) and reflux for 2-3 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold acetonitrile to obtain the anhydro intermediate.

2. Synthesis of N4-Acetyl-2'-chloro-2'-deoxycytidine-3',5'-di-O-acetate

  • Reactants: N4-Acetyl-3',5'-di-O-acetyl-2,2'-anhydrocytidine, Hydrogen Chloride (in Dioxane), Dioxane.

  • Procedure:

    • Suspend the anhydro intermediate in anhydrous dioxane.

    • Add a solution of hydrogen chloride in dioxane.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • Dissolve the residue in chloroform and wash with a cold, dilute sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the protected 2'-chloro-2'-deoxycytidine derivative.

3. Deprotection to Yield this compound

  • Reactants: N4-Acetyl-2'-chloro-2'-deoxycytidine-3',5'-di-O-acetate, Methanolic Ammonia (B1221849).

  • Procedure:

    • Dissolve the protected nucleoside in methanol (B129727) saturated with ammonia at 0°C.

    • Stir the solution in a sealed vessel at room temperature for 18-24 hours.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol in chloroform, to afford pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of 2'-halogenated deoxycytidine analogs. Please note that specific yields can vary based on the exact conditions and scale of the reaction.

StepKey ReagentsSolventTypical Reaction TimeTypical Yield (%)
Protection & Cyclization Acetic Anhydride, Thionyl ChloridePyridine, Acetonitrile14-19 hours70-85
Chlorination Hydrogen Chloride in DioxaneDioxane1-2 hours85-95
Deprotection Methanolic AmmoniaMethanol18-24 hours75-90

Conclusion

The discovery and synthesis of this compound were integral to the broader scientific endeavor of understanding the structure-activity relationships of nucleic acids. The development of synthetic routes to this and other 2'-halogenated nucleosides has provided the scientific community with valuable tools for probing biological systems and for the development of novel therapeutic agents. The methodologies outlined in this guide offer a foundation for the preparation and further investigation of this important nucleoside analog.

An In-depth Technical Guide to 2-Chloro-2'-deoxycytidine (CAS Number: 10212-19-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxycytidine (B12064551) is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine with the chemical formula C₉H₁₂ClN₃O₄ and a molecular weight of 261.70 g/mol .[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an in-depth exploration of its biological activities, including its mechanism of action in inducing apoptosis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, virology, and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10212-19-8[1]
Molecular Formula C₉H₁₂ClN₃O₄[1]
Molecular Weight 261.70 g/mol [1]
Appearance White solid
Solubility Soluble in DMSO and water (qualitative)[2]

Table 2: Spectral Data of this compound

Spectral Data Type Key Features
¹H NMR Data not available in the reviewed literature.
¹³C NMR Data not available in the reviewed literature.
Mass Spectrometry Data not available in the reviewed literature.

Synthesis and Purification

The synthesis of this compound can be achieved through the chlorination of 2'-deoxycytidine (B1670253). A general approach involves the use of a chlorinating agent in an appropriate solvent system. The following is a representative, though not exhaustive, protocol adapted from general methods for nucleoside modification.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2'-deoxycytidine

  • Thionyl chloride (SOCl₂) or a similar chlorinating agent

  • Anhydrous pyridine (B92270)

  • Anhydrous organic solvent (e.g., acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the 3' and 5' hydroxyl groups of 2'-deoxycytidine can be protected using a suitable protecting group like a silyl (B83357) ether.

  • Chlorination: Dissolve the protected or unprotected 2'-deoxycytidine in anhydrous pyridine and cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. The reaction is typically exothermic and should be controlled.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent like dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Deprotection (if applicable): If protecting groups were used, they are removed at this stage using appropriate deprotection conditions (e.g., fluoride (B91410) source for silyl ethers).

  • Purification: Purify the crude this compound by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure product.

Experimental Protocol: HPLC Purification of this compound

High-performance liquid chromatography (HPLC) is a suitable method for the final purification and analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used for nucleoside analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 254 nm.

Procedure:

  • Dissolve the crude this compound in a small volume of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and remove the solvent by lyophilization.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily through the induction of apoptosis in various cell types, making it a compound of interest for cancer research.[3]

Intracellular Activation

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is transported into the cell where it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form.[4] Subsequent phosphorylations by other cellular kinases convert it to the active triphosphate form, this compound triphosphate.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2CldC_ext This compound 2CldC_int This compound 2CldC_ext->2CldC_int Transport 2CldCMP This compound monophosphate 2CldC_int->2CldCMP Deoxycytidine Kinase (dCK) 2CldCDP This compound diphosphate 2CldCMP->2CldCDP Kinases 2CldCTP This compound triphosphate (Active form) 2CldCDP->2CldCTP Kinases

Caption: Intracellular phosphorylation of this compound.

Inhibition of DNA Synthesis

The active triphosphate form of this compound acts as an inhibitor of DNA synthesis. It can be incorporated into the growing DNA chain by DNA polymerases, leading to chain termination and the inhibition of DNA replication. This disruption of DNA synthesis is a key mechanism of its cytotoxic effect.

Induction of Apoptosis

The accumulation of DNA damage and inhibition of DNA synthesis triggers programmed cell death, or apoptosis. While the specific signaling cascade for this compound is not fully elucidated in the provided search results, the general mechanism for nucleoside analogs involves the activation of intrinsic and/or extrinsic apoptotic pathways. This typically involves the activation of caspases, a family of proteases that execute the apoptotic program, and is regulated by the Bcl-2 family of proteins. The tumor suppressor protein p53 is also often a key player in sensing DNA damage and initiating apoptosis.[5][6]

G 2CldCTP This compound triphosphate DNAdamage DNA Damage & Inhibition of DNA Synthesis 2CldCTP->DNAdamage p53 p53 Activation DNAdamage->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (p53, Bcl-2 family, Caspases) Treatment->WesternBlot DNAsynthesis DNA Synthesis Assay (e.g., BrdU incorporation) Treatment->DNAsynthesis

References

An In-depth Technical Guide on the Biological Activity of 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 2-Chloro-2'-deoxycytidine (CldC), a nucleoside analog with potential applications in cancer research and therapy. Drawing upon existing knowledge of similar cytotoxic nucleoside analogs, this document details its presumed mechanism of action, effects on cellular processes, and methodologies for its study.

Core Concepts: Mechanism of Action

This compound, as a derivative of deoxycytidine, is anticipated to exert its biological effects primarily through interference with DNA synthesis and the induction of apoptosis. The proposed mechanism involves a multi-step intracellular activation process.

Cellular Uptake and Activation:

  • Transport: CldC is expected to enter the cell via nucleoside transporters, such as the human equilibrative nucleoside transporters (hENTs).

  • Phosphorylation: Once inside the cell, it is sequentially phosphorylated by cellular kinases. The initial and rate-limiting step is the conversion to this compound monophosphate (CldCMP) by deoxycytidine kinase (dCK).

  • Further Phosphorylation: CldCMP is then further phosphorylated to the diphosphate (B83284) (CldCDP) and subsequently to the active triphosphate form, this compound triphosphate (CldCTP).

Cytotoxic Effects of CldCTP:

  • Inhibition of DNA Synthesis: CldCTP can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand.

  • Chain Termination: Incorporation of CldCMP into the DNA can lead to chain termination, halting DNA replication.

  • Induction of DNA Damage: The presence of the halogenated nucleoside within the DNA can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.

dot digraph "Metabolic_Activation_of_2-Chloro-2-deoxycytidine" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

CldC_ext [label="this compound\n(extracellular)", fillcolor="#FFFFFF"]; CldC_int [label="this compound\n(intracellular)", fillcolor="#FFFFFF"]; CldCMP [label="CldCMP", fillcolor="#FBBC05"]; CldCDP [label="CldCDP", fillcolor="#FBBC05"]; CldCTP [label="CldCTP\n(active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Polymerase [label="DNA Polymerase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Strand [label="DNA Strand", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CldC_ext -> CldC_int [label="hENTs"]; CldC_int -> CldCMP [label="dCK"]; CldCMP -> CldCDP [label="CMK"]; CldCDP -> CldCTP [label="NDPK"]; CldCTP -> DNA_Polymerase; DNA_Polymerase -> DNA_Strand [label="Incorporation"]; DNA_Strand -> Apoptosis [label="DNA Damage"]; } digraph "Cellular_Effects_of_2-Chloro-2-deoxycytidine" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

CldCTP [label="this compound\nTriphosphate (CldCTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Polymerase [label="Inhibition of\nDNA Polymerase", shape=ellipse, fillcolor="#FBBC05"]; DNA_Synthesis [label="Inhibition of\nDNA Synthesis", shape=ellipse, fillcolor="#FBBC05"]; DNA_Damage [label="DNA Damage &\nStrand Breaks", shape=ellipse, fillcolor="#FBBC05"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(S-Phase)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CldCTP -> DNA_Polymerase; DNA_Polymerase -> DNA_Synthesis; CldCTP -> DNA_Damage; DNA_Synthesis -> Cell_Cycle_Arrest; DNA_Damage -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis; } Caption: Cellular effects of activated this compound.

Quantitative Data Presentation

While extensive quantitative data specifically for this compound is limited in publicly available literature, the following table summarizes typical IC50 values for related and structurally similar nucleoside analogs to provide a comparative context for its potential potency.

CompoundCell LineCell TypeIC50 (µM)Reference
2-Chloro-2'-deoxyadenosine (Cladribine) CCRF-CEMT-lymphoblastoid Leukemia0.045[1]
H9T-lymphoid0.44[1]
H9-araC (AZT-resistant)T-lymphoid0.82[1]
5-Aza-2'-deoxycytidine (Decitabine) Caco-2Colon Carcinoma~5[2]
2',2'-difluoro-2'-deoxycytidine (Gemcitabine) Panc-1Pancreatic Cancer-[3]
BxPC-3Pancreatic Cancer-[3]

Note: The IC50 values can vary depending on the experimental conditions, including exposure time and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the compound-containing medium. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in 96-well plate", fillcolor="#FFFFFF"]; Treat_Cells [label="Treat with this compound", fillcolor="#FFFFFF"]; Incubate [label="Incubate (e.g., 24-72h)", fillcolor="#FFFFFF"]; Add_MTT [label="Add MTT solution", fillcolor="#FBBC05"]; Incubate_MTT [label="Incubate (2-4h)", fillcolor="#FBBC05"]; Solubilize [label="Add solubilization solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Absorbance [label="Measure absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; } Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in the presence of various concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

dot digraph "Annexin_V_Assay_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat cells with\nthis compound", fillcolor="#FFFFFF"]; Harvest_Cells [label="Harvest and wash cells", fillcolor="#FFFFFF"]; Resuspend [label="Resuspend in Binding Buffer", fillcolor="#FFFFFF"]; Stain [label="Stain with Annexin V-FITC & PI", fillcolor="#FBBC05"]; Incubate [label="Incubate (15 min, RT, dark)", fillcolor="#FBBC05"]; Analyze [label="Analyze by Flow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Treat_Cells; Treat_Cells -> Harvest_Cells; Harvest_Cells -> Resuspend; Resuspend -> Stain; Stain -> Incubate; Incubate -> Analyze; Analyze -> End; } Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as desired, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Interpretation: Generate a histogram to visualize the cell cycle distribution. Cells in G0/G1 will have 2n DNA content, cells in G2/M will have 4n DNA content, and cells in S phase will have DNA content between 2n and 4n.

DNA Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled nucleoside, such as [³H]-thymidine, into newly synthesized DNA.

Materials:

  • [³H]-thymidine

  • Cell culture medium

  • Trichloroacetic acid (TCA), ice-cold

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • Radiolabeling: During the final hours of the incubation period (e.g., last 4 hours), add [³H]-thymidine to each well.

  • Harvesting: After incubation, wash the cells with cold PBS.

  • Precipitation: Precipitate the DNA by adding ice-cold TCA.

  • Washing: Wash the precipitate with ethanol to remove unincorporated [³H]-thymidine.

  • Solubilization: Solubilize the DNA pellet.

  • Counting: Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: A decrease in [³H]-thymidine incorporation in treated cells compared to controls indicates inhibition of DNA synthesis.[4][5]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.

dot digraph "Apoptosis_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

CldC [label="this compound", fillcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#FBBC05"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c release", fillcolor="#FBBC05"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CldC -> DNA_Damage; DNA_Damage -> p53; p53 -> Bax; p53 -> Bcl2 [arrowhead=tee]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } Caption: Intrinsic apoptosis pathway induced by DNA damage.

dot digraph "Experimental_Workflow_Logic" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Hypothesis [label="Hypothesis:\nthis compound\nis cytotoxic to cancer cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro_Studies [label="In Vitro Studies", shape=box, style="rounded,filled", fillcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#FBBC05"]; CellCycle [label="Cell Cycle Analysis", fillcolor="#FBBC05"]; Mechanism [label="Elucidation of Mechanism", shape=box, style="rounded,filled", fillcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Hypothesis -> InVitro_Studies; InVitro_Studies -> Cytotoxicity; InVitro_Studies -> Apoptosis; InVitro_Studies -> CellCycle; Cytotoxicity -> Mechanism; Apoptosis -> Mechanism; CellCycle -> Mechanism; Mechanism -> Data_Analysis; } Caption: Logical workflow for investigating CldC's bioactivity.

This guide serves as a foundational resource for researchers and professionals investigating the biological activities of this compound. The provided protocols and conceptual frameworks are intended to facilitate further exploration and characterization of this promising compound.

References

2-Chloro-2'-deoxycytidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Nucleoside Derivative in Oncology and Virology

Introduction

2-Chloro-2'-deoxycytidine (B12064551) (CldC) is a synthetic nucleoside derivative that has garnered significant interest within the scientific community for its potential as both an anticancer and antiviral agent. As a halogenated analogue of the natural nucleoside 2'-deoxycytidine (B1670253), CldC exerts its biological effects primarily through its interaction with fundamental cellular processes, most notably DNA synthesis and repair. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, synthesis, mechanism of action, and biological activities. Detailed experimental protocols and visual representations of key pathways are included to support researchers and professionals in the fields of drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the substitution of a hydroxyl group with a chlorine atom at the 2' position of the deoxyribose sugar moiety. This structural modification is critical to its biological activity.

PropertyValueReference
CAS Number 10212-19-8[1]
Molecular Formula C₉H₁₂ClN₃O₄[1]
Molecular Weight 261.66 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Synthesis of this compound

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a general methodology can be inferred from the synthesis of related 2'-deoxycytidine and 2-chlorinated nucleoside analogues. The following represents a plausible synthetic route, adapted from established methods for nucleoside synthesis. This protocol is for informational purposes and requires optimization and validation.

Proposed Synthetic Pathway

Synthesis_of_2_Chloro_2_deoxycytidine cluster_protection Protection cluster_chlorination Chlorination cluster_deprotection Deprotection A 2'-Deoxycytidine B Protected 2'-Deoxycytidine A->B Protection of hydroxyl and amino groups C Activation of 2'-hydroxyl B->C Selective activation D 2'-Chloro intermediate C->D Nucleophilic substitution with chloride source E This compound D->E Removal of protecting groups

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

1. Protection of 2'-Deoxycytidine:

  • Dissolve 2'-deoxycytidine in a suitable solvent (e.g., pyridine).

  • Add protecting group reagents (e.g., tert-Butyldimethylsilyl chloride for hydroxyl groups and a suitable acylating agent for the exocyclic amine) in a stepwise manner at controlled temperatures.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the protected nucleoside using column chromatography.

2. Chlorination of the 2'-Position:

  • Dissolve the fully protected 2'-deoxycytidine in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the reaction mixture to a low temperature (e-g., -78 °C).

  • Add a chlorinating agent (e.g., Appel reaction conditions with triphenylphosphine (B44618) and carbon tetrachloride, or using thionyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work up the reaction mixture by washing with aqueous solutions and purify the chlorinated intermediate by column chromatography.

3. Deprotection:

  • Dissolve the protected this compound derivative in a suitable solvent.

  • Add a deprotecting agent (e.g., a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride for silyl (B83357) ethers and ammonolysis for acyl groups).

  • Stir the reaction at room temperature until all protecting groups are removed, as indicated by TLC.

  • Purify the final product, this compound, using column chromatography or recrystallization.

Mechanism of Action

The primary mechanism of action of this compound is believed to be its role as a DNA chain terminator and an inducer of apoptosis. Following cellular uptake, it is phosphorylated by cellular kinases to its active triphosphate form.

Mechanism_of_Action CldC This compound (extracellular) CldC_intra This compound (intracellular) CldC->CldC_intra Nucleoside transporter CldC_MP CldC-monophosphate CldC_intra->CldC_MP Deoxycytidine kinase CldC_DP CldC-diphosphate CldC_MP->CldC_DP dCMP kinase CldC_TP CldC-triphosphate (Active form) CldC_DP->CldC_TP Nucleoside diphosphate kinase DNA_Polymerase DNA Polymerase CldC_TP->DNA_Polymerase DNA Growing DNA strand DNA_Polymerase->DNA Chain_Termination DNA Chain Termination DNA->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Cellular uptake and activation pathway of this compound.

The triphosphate form of this compound can be incorporated into the growing DNA chain by DNA polymerases. However, the presence of the chlorine atom at the 2' position sterically hinders the formation of the subsequent phosphodiester bond, leading to the termination of DNA elongation. This disruption of DNA synthesis triggers a DNA damage response, ultimately leading to programmed cell death (apoptosis).

Biological Activity

Anticancer Activity

The ability of this compound to inhibit DNA synthesis makes it a potent candidate for cancer therapy. By selectively targeting rapidly dividing cancer cells, which are highly dependent on DNA replication, CldC can induce cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity

While specific IC50 values for this compound are not extensively reported, data from its analogue, 5-Chloro-2'-deoxycytidine (5CldC), demonstrates its potent effects on cell viability and mutagenicity.

Cell LineAssayEndpointResultReference
Mouse Embryonic Fibroblasts (MEFs)CellTiter-GloCell ViabilityDose-dependent decrease in viability[2]
Mouse Embryonic Fibroblasts (MEFs)Duplex SequencingMutant FractionSignificantly increased mutant fractions upon treatment[2]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity

Similar to its anticancer mechanism, this compound can also inhibit the replication of certain viruses. Viral polymerases, which are essential for replicating the viral genome, can mistakenly incorporate the triphosphate form of CldC into the growing nucleic acid chain, leading to chain termination and abortion of the viral replication cycle.

Quantitative Data on Antiviral Activity

Data on the antiviral activity of this compound is limited. However, studies on the related compound 2'-fluoro-2'-deoxycytidine (2'FdC) have demonstrated its efficacy against various viruses.

VirusCell LineAssayIC50 / EC50Reference
Murine NorovirusRAW 264.7Viral Titer Reduction20.92 µM[3]
SARS-CoV-2Vero CCL-81Image-based antiviral assay175.2 µM[4]

Signaling Pathways

The induction of DNA damage by this compound is expected to activate several key signaling pathways involved in cell cycle control and apoptosis. While direct studies on CldC are scarce, the pathways activated by other nucleoside analogues provide a strong indication of its likely molecular effects. The p53 tumor suppressor pathway is a critical sensor of DNA damage and cellular stress.

Signaling_Pathway CldC This compound DNA_Damage DNA Damage (Chain Termination) CldC->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax G1_Arrest G1/S Cell Cycle Arrest p21->G1_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Proposed p53-mediated signaling pathway activated by this compound.

Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate p53. Activated p53 can then induce the transcription of genes like CDKN1A (encoding p21), which leads to cell cycle arrest, providing time for DNA repair. If the damage is too severe, p53 can promote apoptosis by upregulating pro-apoptotic proteins such as Bax.

Conclusion and Future Directions

This compound is a nucleoside derivative with demonstrated potential as an anticancer and antiviral agent. Its mechanism of action, centered on the termination of DNA synthesis, provides a strong rationale for its further investigation. This technical guide has summarized the current knowledge on this compound, including its properties, a proposed synthetic route, and its biological activities.

Future research should focus on:

  • Developing and optimizing a robust and scalable synthesis protocol for this compound.

  • Conducting comprehensive in vitro and in vivo studies to establish its efficacy and safety profile against a broader range of cancer cell lines and viruses.

  • Elucidating the specific cellular signaling pathways that are modulated by this compound to better understand its mechanism of action and identify potential biomarkers for patient stratification.

The information presented herein serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the continued exploration of this compound as a potential therapeutic agent.

References

Structural Analysis of 2-Chloro-2'-deoxycytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. Its structure is characterized by the substitution of a hydrogen atom with a chlorine atom at the 2' position of the deoxyribose sugar moiety. This modification significantly influences the molecule's chemical properties and biological activity, making it a subject of interest in medicinal chemistry and drug development, particularly in the context of anticancer and antiviral therapies. This technical guide provides an in-depth analysis of the structural features of this compound, drawing upon available spectroscopic and computational data, and outlines relevant experimental protocols and its mechanism of action.

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₂ClN₃O₄
Molecular Weight 261.66 g/mol [1]
CAS Number 10212-19-8[2]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Structural Analysis

A detailed understanding of the three-dimensional structure of this compound is crucial for elucidating its interaction with biological targets. Due to the lack of a publicly available crystal structure for this compound, the following sections will leverage data from closely related compounds and computational predictions to infer its structural characteristics.

Crystallographic Analysis

As a dedicated crystal structure for this compound is not available in the common databases, we present the crystallographic data for the closely related α-d-anomer of 2'-deoxycytidine (B1670253) to provide an analogous structural context. It is important to note that the presence of the chlorine atom at the 2' position in this compound will induce changes in bond lengths, bond angles, and overall conformation due to its electronegativity and steric bulk.

Table 1: Representative Crystallographic Data for α-d-anomer of 2'-deoxycytidine [3]

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.834 Å, b = 10.345 Å, c = 14.567 Å
Bond Lengths (Representative)
C1'-N11.46 Å
C2'-C3'1.52 Å
C4'-O4'1.45 Å
Bond Angles (Representative)
N1-C1'-C2'113.5°
C1'-O4'-C4'109.8°
Torsion Angles (Representative)
O4'-C1'-N1-C2 (χ)-98.8° (anti)

Note: These values are for α-d-anomer of 2'-deoxycytidine and are provided for illustrative purposes. The actual values for this compound will differ.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H ShiftPredicted ¹³C Shift
H1'~6.2C1' (~88)
H2'~4.5C2' (~70)
H3'~4.3C3' (~75)
H4'~4.1C4' (~87)
H5', H5''~3.8, ~3.7C5' (~62)
H5~6.0C5 (~97)
H6~7.8C6 (~141)
NH₂~7.2C2 (~156)
C4 (~166)

Note: These are estimated values and require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 262.05. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with an M+2 peak at m/z 264.05 with an intensity of approximately one-third of the M peak, corresponding to the ³⁷Cl isotope.[1][4]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment
262.05[M+H]⁺ (with ³⁵Cl)
264.05[M+H]⁺ (with ³⁷Cl)
146.04[Cytosine + H]⁺
112.05[Cytosine base]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2'-deoxycytidine. The following is a representative protocol based on nucleophilic substitution reactions.

Materials:

  • 2'-deoxycytidine

  • Thionyl chloride (SOCl₂) or similar chlorinating agent

  • Anhydrous pyridine (B92270)

  • Anhydrous organic solvent (e.g., acetonitrile)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolve 2'-deoxycytidine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of thionyl chloride in anhydrous acetonitrile (B52724) dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity applications, such as in vitro or in vivo studies, this compound can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the synthesized this compound in a minimal amount of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the sample onto the column.

  • Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 270 nm).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent by lyophilization.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects after being metabolized into its active triphosphate form. The proposed mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis.

Metabolic Activation

The metabolic activation of this compound is a critical step for its cytotoxic activity. This process is initiated by the phosphorylation of the parent nucleoside to its monophosphate form, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK).[5][6][7][8] Subsequent phosphorylation steps, catalyzed by other cellular kinases, lead to the formation of this compound triphosphate.

Metabolic_Activation This compound This compound 2-CdC-MP This compound monophosphate This compound->2-CdC-MP  deoxycytidine kinase (dCK) 2-CdC-DP This compound diphosphate 2-CdC-MP->2-CdC-DP  nucleoside monophosphate  kinases 2-CdC-TP This compound triphosphate 2-CdC-DP->2-CdC-TP  nucleoside diphosphate  kinases

Metabolic activation of this compound.
Apoptosis Induction

The triphosphate form of this compound is a potent inducer of apoptosis, or programmed cell death. While the precise signaling cascade for this compound triphosphate has not been fully elucidated, it is believed to follow a pathway similar to that of other chlorinated deoxynucleoside analogs. This pathway involves the intrinsic or mitochondrial pathway of apoptosis. The accumulation of the triphosphate analog can lead to DNA damage or replication stress, which in turn triggers the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which subsequently activates effector caspases like caspase-3, ultimately leading to the execution of apoptosis.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Apoptosome Formation and Caspase Activation 2-CdC-TP This compound triphosphate DNA_Damage DNA Damage / Replication Stress 2-CdC-TP->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion  activates Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c  Bax/Bak activation Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9_pro Pro-caspase-9 Caspase9_pro->Apoptosome Caspase9_active Active Caspase-9 Apoptosome->Caspase9_active Caspase3_active Active Caspase-3 Caspase9_active->Caspase3_active Caspase3_pro Pro-caspase-3 Caspase3_pro->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis  cleavage of cellular substrates

Proposed intrinsic apoptosis pathway induced by this compound triphosphate.

Conclusion

This compound is a nucleoside analog with significant potential in therapeutic applications. While a complete experimental structural dataset is not yet available, analysis of related compounds and computational predictions provide a solid foundation for understanding its key structural features. The methodologies for its synthesis and purification are well-established, and its mechanism of action is understood to proceed through metabolic activation to a triphosphate form that induces apoptosis. Further research, particularly crystallographic and detailed NMR studies, will be invaluable in refining our understanding of this promising molecule and in guiding the development of novel therapeutics.

References

Phosphorylation of 2-Chloro-2'-deoxycytidine by Deoxycytidine Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the phosphorylation of the nucleoside analog 2-Chloro-2'-deoxycytidine (2-CdC) by the human enzyme deoxycytidine kinase (dCK). As a critical step in the activation of many therapeutic nucleoside analogs, understanding the kinetics, metabolic pathways, and experimental methodologies associated with this process is paramount for drug development and cancer research. This document synthesizes available data on the subject, presenting quantitative information in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to facilitate comprehension and further investigation in the field. While specific kinetic parameters for this compound are not extensively documented in publicly available literature, this guide draws upon data from its close analog, 2-chloro-2'-deoxyadenosine (Cladribine), and the natural substrate, deoxycytidine, to provide a comprehensive framework.

Introduction to Deoxycytidine Kinase and its Role in Nucleoside Analog Activation

Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides such as deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) to their corresponding monophosphate forms.[1][2] This enzymatic reaction is the rate-limiting step in the salvage pathway, which recycles nucleosides from DNA degradation for the synthesis of new DNA.[2]

Beyond its physiological role, dCK is of significant pharmacological importance due to its ability to phosphorylate a wide array of nucleoside analogs used in antiviral and anticancer therapies.[3] Many of these analogs, including this compound, are prodrugs that require intracellular phosphorylation to become active cytotoxic agents.[4] The efficiency of this initial phosphorylation step by dCK is a key determinant of the therapeutic efficacy of these drugs.[4] A deficiency in dCK activity has been linked to drug resistance.

The Phosphorylation of this compound

The primary mechanism of activation for this compound involves its phosphorylation by dCK to form this compound monophosphate (2-CdCMP). This is the initial and rate-limiting step in its metabolic activation cascade. Subsequently, other cellular kinases further phosphorylate 2-CdCMP to its diphosphate (B83284) (2-CdCDP) and ultimately its active triphosphate (2-CdCTP) form. The triphosphate analog can then be incorporated into DNA, leading to chain termination and apoptosis in rapidly dividing cancer cells.

cluster_0 Cellular Uptake and Activation of this compound 2-CdC This compound 2-CdCMP This compound monophosphate 2-CdC->2-CdCMP dCK (Rate-limiting step) 2-CdCDP This compound diphosphate 2-CdCMP->2-CdCDP NMPK 2-CdCTP This compound triphosphate (Active) 2-CdCDP->2-CdCTP NDPK DNA_Incorp Incorporation into DNA 2-CdCTP->DNA_Incorp DNA Polymerase

Caption: Metabolic activation of this compound.

Quantitative Data: Kinetic Parameters of Deoxycytidine Kinase

Table 1: Kinetic Parameters of Human Deoxycytidine Kinase for Deoxycytidine

SubstrateKm (µM)Phosphate DonorReference
Deoxycytidine0.94MgATP[5]

Table 2: Comparative Kinetic Properties of dCK for 2-Chloro-2'-deoxyadenosine (CdA) in Human vs. Mouse

ParameterHuman Thymus dCKMouse Thymus dCKInterspecies DifferenceReference
Km for CdALower (not specified)~10-fold higher than humanHuman dCK has a higher affinity[6]
Vmax/KmHigher (not specified)~9-fold lower than humanHuman dCK is more efficient[6]

Note: The absolute values for Km and Vmax for CdA were not provided in the search results.

Experimental Protocols

Deoxycytidine Kinase Activity Assay (Coupled Spectrophotometric Assay)

This continuous spectrophotometric assay measures the activity of dCK by coupling the production of ADP to the oxidation of NADH.

Principle: dCK phosphorylates the substrate (e.g., 2-CdC), producing ADP. Pyruvate (B1213749) kinase (PK) then uses phosphoenolpyruvate (B93156) (PEP) to convert ADP to ATP, generating pyruvate. Lactate dehydrogenase (LDH) subsequently reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored over time and is directly proportional to the dCK activity.

Materials:

  • Recombinant human dCK

  • This compound (or other nucleoside substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

  • Kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)[3]

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing ATP, PEP, and NADH in the kinase reaction buffer. Typical final concentrations are 1 mM ATP, 2 mM PEP, and 0.2 mM NADH.

  • Add the PK/LDH enzyme mix to the reaction mixture.

  • In a cuvette or 96-well plate, combine the reaction mixture with the desired concentration of this compound.

  • Include a control reaction without the nucleoside substrate to measure any background ATPase activity.

  • Initiate the reaction by adding a known amount of dCK.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period.[3]

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the Beer-Lambert law.

cluster_1 Coupled Spectrophotometric Assay Workflow Substrate 2-CdC + ATP Products 2-CdCMP + ADP Substrate->Products dCK Coupling1 ADP + PEP -> ATP + Pyruvate Products->Coupling1 PK Coupling2 Pyruvate + NADH -> Lactate + NAD+ Coupling1->Coupling2 LDH Detection Measure Absorbance Decrease at 340 nm Coupling2->Detection

Caption: Workflow of the coupled spectrophotometric dCK assay.

HPLC-Based Deoxycytidine Kinase Activity Assay

This method directly measures the formation of the phosphorylated product, 2-CdCMP, from the substrate, 2-CdC, using High-Performance Liquid Chromatography (HPLC).

Principle: The dCK reaction is performed, and then the reaction is stopped. The reaction mixture is analyzed by reverse-phase HPLC to separate the substrate (2-CdC) from the product (2-CdCMP). The amount of product formed is quantified by UV detection.

Materials:

  • Recombinant human dCK or cell lysate

  • This compound

  • ATP

  • Reaction buffer (as above)

  • Quenching solution (e.g., perchloric acid or methanol)

  • HPLC system with a reverse-phase column (e.g., C18) and UV detector

Procedure:

  • Set up the enzymatic reaction by combining the reaction buffer, ATP, and this compound in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding dCK or cell lysate.

  • Incubate for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge to pellet any precipitated protein.

  • Inject a known volume of the supernatant onto the HPLC system.

  • Separate the substrate and product using an appropriate gradient of mobile phases (e.g., a buffer and an organic solvent like acetonitrile (B52724) or methanol).

  • Monitor the elution profile at a suitable UV wavelength (e.g., 270-280 nm).

  • Quantify the amount of 2-CdCMP formed by comparing its peak area to a standard curve of known concentrations.

cluster_2 HPLC-Based dCK Assay Workflow Reaction Incubate 2-CdC, ATP, and dCK Quench Stop Reaction Reaction->Quench Separate Centrifuge Quench->Separate Inject Inject Supernatant onto HPLC Separate->Inject Analyze Separate and Quantify 2-CdCMP by UV Detection Inject->Analyze

Caption: Workflow for the HPLC-based dCK activity assay.

Regulation of Deoxycytidine Kinase Activity

The activity of dCK is not static and can be modulated by various cellular signals, which has implications for the activation of 2-CdC. Studies have shown that dCK activity can be regulated by post-translational modifications, specifically phosphorylation.[7] For instance, treatment of lymphocytes with 2-chloro-2'-deoxyadenosine has been shown to lead to an increase in dCK activity, suggesting a feedback mechanism or a response to DNA synthesis inhibition.[8][9] This activation appears to be a post-translational event, as it is not blocked by cycloheximide, an inhibitor of protein synthesis.[8] Furthermore, inhibitors of certain protein kinases, such as JAK/MAPK pathway inhibitors, and activators of protein phosphatases have been shown to modulate dCK activity.[7]

Conclusion

The phosphorylation of this compound by deoxycytidine kinase is a pivotal step in its bioactivation, making dCK a key determinant of its therapeutic efficacy. While specific kinetic data for this particular substrate are sparse, the methodologies for assessing dCK activity are well-established. The provided protocols for spectrophotometric and HPLC-based assays offer robust approaches for characterizing the enzymatic phosphorylation of 2-CdC and other nucleoside analogs. A deeper understanding of the kinetic properties and regulatory mechanisms of dCK will continue to inform the development of more effective cancer chemotherapeutics.

References

The Metabolic Fate of 2-Chloro-2'-deoxycytidine in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxycytidine (B12064551) (CldC) is a synthetic nucleoside analog with potential applications in oncology. As with other nucleoside analogs, its therapeutic efficacy is contingent upon its intracellular metabolism into cytotoxic triphosphate derivatives. This technical guide provides a comprehensive overview of the metabolic pathways of CldC in cancer cells, its mechanism of action, and detailed protocols for key experimental assays. The guide also explores the signaling pathways implicated in the cellular response to CldC and presents available cytotoxicity data for the closely related compound, 2-chloro-2'-deoxyadenosine (CdA), as a surrogate for CldC.

Introduction

Nucleoside analogs represent a cornerstone of cancer chemotherapy. These agents, which are structurally similar to endogenous nucleosides, exert their cytotoxic effects by interfering with nucleic acid synthesis and function upon intracellular activation. This compound (CldC) is a deoxycytidine analog that requires intracellular phosphorylation to become pharmacologically active.[1] Understanding the metabolic activation, catabolism, and mechanism of action of CldC is crucial for optimizing its therapeutic use and overcoming potential mechanisms of resistance.

Metabolic Pathways of this compound

The intracellular metabolism of CldC is primarily governed by the activity of key enzymes in the nucleoside salvage pathway. Two principal pathways are proposed for the activation of CldC to its cytotoxic triphosphate form, this compound triphosphate (CldCTP).

  • Pathway 1: Phosphorylation followed by Deamination. In this pathway, CldC is first phosphorylated by deoxycytidine kinase (dCK) to form this compound monophosphate (CldCMP). Subsequently, CldCMP is deaminated by deoxycytidylate deaminase (dCMPD) to yield 2-chloro-2'-deoxyuridine monophosphate (CldUMP). CldUMP is then further phosphorylated by other cellular kinases to the diphosphate (B83284) (CldCDP) and ultimately the active triphosphate (CldCTP) form.

  • Pathway 2: Deamination followed by Phosphorylation. Alternatively, CldC can be directly deaminated by cytidine (B196190) deaminase (CD) to produce 2-chloro-2'-deoxyuridine (CldU). CldU is then phosphorylated by thymidine kinase (TK) to CldUMP, which subsequently enters the same phosphorylation cascade as in Pathway 1 to form CldCTP.

The relative contribution of each pathway can vary between different cancer cell types, depending on the expression and activity levels of these key enzymes.

CldC_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CldC_ext This compound (CldC) CldC CldC CldC_ext->CldC Transport CldCMP CldCMP CldC->CldCMP Pathway 1 CldU 2-Chloro-2'-deoxyuridine (CldU) CldC->CldU Pathway 2 CldUMP CldUMP CldCMP->CldUMP CldCDP CldCDP CldCTP CldCTP (Active) CldCDP->CldCTP DNA DNA Incorporation & Inhibition of DNA Synthesis CldCTP->DNA CldU->CldUMP CldUMP->CldCDP dCK Deoxycytidine Kinase (dCK) dCK->CldCMP dCMPD Deoxycytidylate Deaminase (dCMPD) dCMPD->CldUMP CD Cytidine Deaminase (CD) CD->CldU TK Thymidine Kinase (TK) TK->CldUMP Kinases Other Kinases Kinases->CldCDP Kinases->CldCTP

Figure 1: Metabolic pathways of this compound (CldC) in cancer cells.

Mechanism of Action

The primary mechanism of action of CldC is the induction of apoptosis following its conversion to the active triphosphate form, CldCTP. CldCTP exerts its cytotoxic effects through several mechanisms:

  • Incorporation into DNA: CldCTP is incorporated into the growing DNA chain during replication. This incorporation disrupts the normal DNA structure, leading to chain termination and the accumulation of DNA strand breaks.

  • Inhibition of DNA Synthesis: CldCTP can act as a competitive inhibitor of DNA polymerases, further hindering DNA replication.

  • Induction of Apoptosis: The accumulation of DNA damage triggers the intrinsic apoptotic pathway. This involves the activation of caspase cascades, ultimately leading to programmed cell death.

Quantitative Data: Cytotoxicity of 2-Chloro-2'-deoxyadenosine (CdA)

Cell LineCell TypeIC50 (µM)Reference
EHEBHuman B-cell chronic lymphocytic leukemia~5[1]
B-cell CLLHuman B-cell chronic lymphocytic leukemia0.2[1]
CCRF-CEMHuman T-lymphoblastoid leukemia<0.5[1]
H9Human T-lymphoid0.44[2]
H9-araC (AZT-resistant)Human T-lymphoid0.82[2]

Table 1: In Vitro Cytotoxicity (IC50 Values) of 2-Chloro-2'-deoxyadenosine (CdA) in Various Leukemia Cell Lines.

Signaling Pathways

The cellular response to CldC and its metabolites involves the modulation of key signaling pathways that regulate cell survival and apoptosis. Based on studies with the related compound CdA, the following pathways are of significant interest:

  • MAPK/ERK Pathway: Treatment with CdA has been shown to induce the phosphorylation and activation of ERK1/2 in the MAPK/ERK pathway in some leukemia cell lines.[3] This activation appears to be a cytoprotective response, as inhibition of this pathway with MEK inhibitors enhances CdA-induced cytotoxicity and apoptosis.[3] This suggests that combining CldC with MAPK/ERK pathway inhibitors could be a promising therapeutic strategy.

  • p53 Signaling Pathway: Nucleoside analogs that induce DNA damage often activate the p53 tumor suppressor pathway. While direct evidence for CldC is limited, other deoxycytidine analogs like 5-aza-2'-deoxycytidine have been shown to activate the p53 pathway, leading to the expression of downstream targets like p21, which mediates cell cycle arrest.[4]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a critical survival pathway that is often constitutively active in cancer cells. Activation of this pathway can confer resistance to various chemotherapeutic agents. The interplay between CldC metabolism and the PI3K/Akt pathway warrants further investigation to understand potential resistance mechanisms.

CldC_Signaling cluster_mapk MAPK/ERK Pathway cluster_p53 p53 Pathway CldCTP CldCTP DNA_Damage DNA Damage CldCTP->DNA_Damage MEK MEK CldCTP->MEK Activation (Potential) Apoptosis Apoptosis DNA_Damage->Apoptosis p53 p53 DNA_Damage->p53 Activation ERK ERK MEK->ERK Survival Cell Survival (Cytoprotective) ERK->Survival p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Figure 2: Potential signaling pathways affected by CldCTP in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CldC metabolism and its effects on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (CldC)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of CldC in complete medium. Replace the existing medium with 100 µL of the CldC-containing medium. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Deoxycytidine Kinase (dCK) Activity Assay (Spectrophotometric)

This assay measures the activity of dCK by coupling the phosphorylation of a substrate to the reduction of NAD+, which can be monitored spectrophotometrically.

Materials:

  • Cell lysates

  • dCK Assay Kit (commercial kits are available, e.g., from Creative BioMart or Novocib)

  • Reaction Buffer (typically containing Tris-HCl, MgCl2, ATP, and a substrate like deoxyinosine)

  • Coupling enzymes (e.g., IMPDH)

  • NAD+

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

  • Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, coupling enzymes, NAD+, and cell lysate.

  • Reaction Initiation: Start the reaction by adding the dCK substrate (e.g., deoxyinosine or CldC).

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at 37°C.

  • Data Analysis: Calculate the rate of NADH production, which is proportional to the dCK activity.

Cytidine Deaminase (CD) Activity Assay (Fluorometric)

This assay measures CD activity by detecting the ammonia (B1221849) produced from the deamination of cytidine using a fluorescent probe.

Materials:

  • Cell lysates

  • CD Assay Kit (commercial kits are available, e.g., from Assay Genie or Abcam)

  • CDA Assay Buffer

  • CDA Substrate (Cytidine)

  • Developer solution

  • Ammonium Chloride Standard

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation: Homogenize cells in CDA Assay Buffer and collect the supernatant after centrifugation.

  • Standard Curve: Prepare a standard curve using the Ammonium Chloride Standard.

  • Reaction Setup: Add samples and standards to the wells of the microplate.

  • Reaction Initiation: Add the CDA Substrate to all wells except the background controls.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add the developer solution and incubate for an additional 10-15 minutes.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the CD activity based on the amount of ammonia produced, as determined from the standard curve.

HPLC Analysis of CldC and its Metabolites

This method allows for the separation and quantification of CldC and its metabolites in biological samples.

Materials:

  • Cell extracts or plasma samples

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of aqueous buffer and acetonitrile (B52724) or methanol)

  • Standards for CldC, CldU, and their phosphorylated forms

Procedure:

  • Sample Preparation: Deproteinize cell extracts or plasma samples (e.g., by perchloric acid precipitation followed by neutralization).

  • Chromatographic Separation: Inject the prepared sample onto the HPLC column. Elute the compounds using a suitable gradient program.

  • Detection: Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 270-280 nm).

  • Quantification: Identify and quantify the peaks corresponding to CldC and its metabolites by comparing their retention times and peak areas to those of the standards.

DNA Incorporation Assay

This assay determines the extent of CldC incorporation into cellular DNA.

Materials:

  • Cells treated with radiolabeled ([³H] or [¹⁴C]) CldC

  • DNA extraction kit

  • Scintillation counter

  • DNA quantification assay (e.g., PicoGreen)

Procedure:

  • Cell Treatment: Incubate cells with radiolabeled CldC for a defined period.

  • DNA Extraction: Harvest the cells and extract the genomic DNA using a commercial kit.

  • DNA Quantification: Quantify the amount of extracted DNA.

  • Radioactivity Measurement: Measure the radioactivity of the DNA sample using a scintillation counter.

  • Data Analysis: Calculate the amount of CldC incorporated into the DNA (e.g., in pmol of CldC per µg of DNA).

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with this compound (CldC) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability enzyme Enzyme Activity Assays (dCK, CD) treatment->enzyme hplc Metabolite Analysis (HPLC) treatment->hplc dna_inc DNA Incorporation Assay treatment->dna_inc signaling Signaling Pathway Analysis (Western Blot, etc.) treatment->signaling analysis Data Analysis and Interpretation viability->analysis enzyme->analysis hplc->analysis dna_inc->analysis signaling->analysis end End: Elucidation of CldC Metabolism and Mechanism analysis->end

Figure 3: General experimental workflow for studying CldC in cancer cells.

Conclusion

This compound is a promising anticancer agent whose efficacy is dependent on its intracellular metabolism. A thorough understanding of its metabolic pathways, the key enzymes involved, and its downstream effects on signaling pathways is essential for its rational clinical development. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted pharmacology of CldC in various cancer models. Further research is warranted to obtain specific cytotoxicity data for CldC across a broad range of cancer cell lines and to further elucidate the intricate signaling networks that govern the cellular response to this agent. Such studies will be instrumental in identifying predictive biomarkers of response and resistance, and in designing effective combination therapies to enhance the therapeutic potential of this compound.

References

An In-depth Technical Guide to Early Research on 2-Chloro-2'-deoxycytidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early research and development of 2-Chloro-2'-deoxycytidine and its analogs as potential therapeutic agents. Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these molecules can disrupt critical cellular processes such as DNA replication and repair, leading to cytotoxicity in rapidly dividing cells. This document collates and presents key preclinical data, details experimental methodologies, and visualizes the underlying mechanisms of action for this class of compounds, with a focus on analogs bearing modifications at the 2'-position of the deoxyribose sugar. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel nucleoside analog-based therapeutics.

Introduction

The strategic modification of nucleoside structures has yielded a plethora of clinically significant drugs. Analogs of 2'-deoxycytidine (B1670253), in particular, have demonstrated potent antineoplastic and antiviral activities. The introduction of a halogen, such as chlorine, at the 2-position of the cytosine base or substitutions at the 2'-position of the sugar moiety can profoundly alter the compound's metabolic stability, substrate specificity for cellular kinases and polymerases, and ultimately, its therapeutic index. This guide focuses on the early, foundational research that elucidated the potential of this compound and related 2'-substituted analogs.

Mechanism of Action of 2'-Deoxycytidine Analogs

The cytotoxic effects of 2'-deoxycytidine analogs are primarily mediated through their interference with nucleic acid synthesis.[1] Upon cellular uptake, these compounds are phosphorylated to their active triphosphate forms, which can then act as competitive inhibitors of DNA polymerases or be incorporated into nascent DNA strands.[2] This incorporation can lead to chain termination, stalling of replication forks, and the induction of apoptosis.[1] The general mechanism involves a multi-step intracellular activation process.

Signaling Pathway for Activation and Action

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Analog 2'-Deoxycytidine Analog Analog_MP Analog Monophosphate Analog->Analog_MP Deoxycytidine Kinase (dCK) Analog_DP Analog Diphosphate Analog_MP->Analog_DP dCMP Kinase Analog_TP Analog Triphosphate (Active) Analog_DP->Analog_TP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase Analog_TP->DNA_Polymerase Competitive Inhibition DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation Chain_Termination DNA Chain Termination DNA_Incorporation->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Intracellular activation and mechanism of action of 2'-deoxycytidine analogs.

Quantitative Data on In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of various 2'-deoxycytidine analogs against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

AnalogCell LineCell TypeIC50 (µM)Reference
2',2'-difluorodeoxycytidine (Gemcitabine) CEMHuman T-lymphoblastoidNot specified, but inhibits DNA synthesis in a concentration-dependent manner.[2]
5-aza-2'-deoxycytidine (Decitabine) A(T1)C1-3Hamster fibrosarcoma~0.04 (for 24-hr exposure)[3]
2'-deoxy-2'-fluoro-2'-C-methylcytidine HCV RepliconHuman HepatomaEC90 = 5.40 ± 2.6[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a general method for determining the IC50 values of 2'-deoxycytidine analogs in cultured cancer cells.

Workflow Diagram

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Drug_Addition Add serial dilutions of analog Incubation_1->Drug_Addition Incubation_2 Incubate for 48-72h Drug_Addition->Incubation_2 Viability_Assay Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation_2->Viability_Assay Measurement Measure absorbance or luminescence Viability_Assay->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 2'-deoxycytidine analog is serially diluted in culture medium. The medium from the cell plates is removed, and 100 µL of the diluted compound is added to each well. Control wells receive medium with the vehicle used to dissolve the compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are expressed as a percentage of the control, and the IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Synthesis Inhibition Assay

This protocol describes a method to assess the effect of 2'-deoxycytidine analogs on DNA synthesis by measuring the incorporation of a radiolabeled nucleoside.

Methodology:

  • Cell Treatment: Cells are cultured and treated with the 2'-deoxycytidine analog at various concentrations for a defined period.

  • Radiolabeling: A radiolabeled precursor for DNA synthesis, such as [³H]thymidine, is added to the culture medium for the final hours of the incubation period.

  • Harvesting: The cells are harvested and washed to remove unincorporated radiolabel.

  • Precipitation: The macromolecules (including DNA) are precipitated using an acid solution (e.g., trichloroacetic acid).

  • Quantification: The amount of radioactivity incorporated into the acid-insoluble fraction (DNA) is quantified using a scintillation counter.

  • Analysis: The results are expressed as a percentage of the radioactivity incorporated in control (untreated) cells.

Synthesis of 2'-Substituted-2'-deoxycytidine Analogs

The chemical synthesis of 2'-substituted-2'-deoxycytidine analogs is a multi-step process that often starts from a more readily available nucleoside, such as 2'-deoxyuridine.

General Synthetic Scheme

Synthesis_Scheme Start_Material Start Material 2'-Deoxyuridine Protection Step 1 Protection of 3' and 5' Hydroxyls Start_Material->Protection Activation Step 2 Activation of C4 Carbonyl Protection->Activation Amination Step 3 Amination to form Cytidine Activation->Amination Modification Step 4 2'-Position Modification (e.g., Fluorination) Amination->Modification Deprotection Step 5 Deprotection Modification->Deprotection Final_Product Final Product 2'-Substituted-2'-deoxycytidine Deprotection->Final_Product

Caption: A generalized synthetic pathway for 2'-substituted-2'-deoxycytidine analogs.

Conclusion

The early research into this compound and its 2'-substituted analogs has laid a critical foundation for the development of potent antimetabolites. The data clearly indicate that modifications to the sugar moiety significantly influence the cytotoxic potential of these compounds. The methodologies detailed in this guide provide a framework for the continued evaluation of novel nucleoside analogs. Further research focusing on improving the therapeutic index, overcoming resistance mechanisms, and exploring novel delivery strategies will be crucial in translating the promise of these early findings into clinical success.

References

An In-depth Technical Guide to the Cytotoxicity of 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 2-Chloro-2'-deoxycytidine (B12064551) is a synthetic pyrimidine (B1678525) nucleoside analog with potential applications in oncology and virology. Like other cytotoxic nucleoside analogs, its mechanism of action is presumed to involve intracellular phosphorylation to an active triphosphate form, which subsequently interferes with DNA synthesis and repair, ultimately leading to programmed cell death, or apoptosis. While extensive research exists for related compounds such as 2-chloro-2'-deoxyadenosine (Cladribine) and 5-aza-2'-deoxycytidine (Decitabine), specific data on the cytotoxicity, molecular pathways, and quantitative efficacy of this compound is limited in publicly accessible literature. This guide synthesizes the theoretical framework for its mechanism of action based on related analogs, provides detailed experimental protocols for its evaluation, and visualizes the key cellular pathways involved in its cytotoxic effects.

Introduction

Nucleoside analogs represent a critical class of therapeutic agents, particularly in the treatment of cancers and viral infections.[1] These molecules function as antimetabolites by mimicking endogenous nucleosides, thereby disrupting nucleic acid synthesis and cellular proliferation.[1] this compound (CldC) is a synthetic derivative of deoxycytidine, characterized by a chlorine atom at the 2' position of the deoxyribose sugar.[2] This structural modification is intended to confer cytotoxic properties. While its adenosine (B11128) counterpart, 2-chloro-2'-deoxyadenosine (Cladribine), is a well-established drug for hematological malignancies, this compound remains a less-characterized compound. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its theoretical cytotoxicity, the experimental methods required for its characterization, and the key cellular pathways it is likely to modulate.

Proposed Mechanism of Action

The cytotoxic effects of nucleoside analogs are contingent on their intracellular metabolism. The proposed mechanism for this compound follows a multi-step process initiated upon its entry into the target cell.

  • Cellular Uptake: this compound is transported across the cell membrane, likely via nucleoside transporters.

  • Intracellular Phosphorylation: Once inside the cell, the compound is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (CldCTP). Deoxycytidine kinase (dCK) is the key enzyme typically responsible for the initial phosphorylation step, a critical rate-limiting factor in the activation of many deoxycytidine analogs.[3]

  • Inhibition of DNA Synthesis: The active CldCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into elongating DNA strands by DNA polymerases.[1]

  • DNA Damage and Chain Termination: Incorporation of CldCTP into the DNA can lead to the termination of DNA chain elongation and the accumulation of DNA strand breaks. This disruption of DNA integrity triggers a cellular DNA damage response.

  • Induction of Apoptosis: The extensive and irreparable DNA damage activates intrinsic and/or extrinsic apoptotic pathways, leading to programmed cell death.[4]

The overall efficiency of this process, and thus the compound's cytotoxicity, is often determined by the relative activities of activating kinases (like dCK) and deactivating enzymes within the cell.[3]

Mechanism_of_Action cluster_outside Extracellular Space cluster_inside Intracellular Space CldC_ext 2-Chloro-2'- deoxycytidine CldC_int 2-Chloro-2'- deoxycytidine CldC_ext->CldC_int Nucleoside Transporter CldCMP CldC-Monophosphate CldC_int->CldCMP Deoxycytidine Kinase (dCK) CldCDP CldC-Diphosphate CldCMP->CldCDP Kinases CldCTP CldC-Triphosphate (Active Form) CldCDP->CldCTP Kinases DNAPol DNA Polymerase CldCTP->DNAPol DNA DNA Synthesis & Replication DNAPol->DNA Incorporation Damage DNA Strand Breaks & Damage Accumulation DNA->Damage Inhibition & Error Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed metabolic activation and cytotoxic mechanism of this compound.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological process, such as cell growth, by 50%. As of this writing, specific IC50 values for this compound against various cell lines are not widely reported in the literature. However, data from closely related adenosine and cytidine (B196190) analogs provide a benchmark for its expected potency.

Table 1: Comparative In Vitro Cytotoxicity of Related Nucleoside Analogs

Compound Cell Line Cell Type IC50 (µM) Reference
2-Chloro-2'-deoxyadenosine (Cladribine) CCRF-CEM Human T-lymphoblastoid Leukemia 0.045 [5]
H9 Human T-lymphoid 0.44 [6]
2-Bromo-2'-deoxyadenosine (B1615966) CCRF-CEM Human T-lymphoblastoid Leukemia 0.068 [5]
5-Aza-2'-deoxycytidine (Decitabine) HeLa Human Cervical Cancer ~5.0 [7]
SiHa Human Cervical Cancer ~5.0 [7]
2'-Deoxy-4'-thiocytidine L1210 Murine Leukemia Cytotoxic (IC50 not specified) [8]
H-Ep-2 Human Larynx Carcinoma Cytotoxic (IC50 not specified) [8]
CCRF-CEM Human T-lymphoblastoid Leukemia Cytotoxic (IC50 not specified) [8]

Note: This table is for comparative purposes and highlights the cytotoxicity of structurally similar compounds. Experimental conditions such as exposure time and assay type can significantly influence IC50 values.

Key Experimental Protocols

Evaluating the cytotoxicity of a novel compound like this compound requires a standardized set of in vitro assays. The following protocols provide detailed methodologies for assessing cell viability, apoptosis, and cell cycle distribution.

Experimental_Workflow start Start seeding 1. Cell Seeding (e.g., 96-well plate) start->seeding treatment 2. Drug Treatment (Serial dilutions of CldC) seeding->treatment incubation 3. Incubation (24, 48, or 72 hours) treatment->incubation assay 4. Perform Assay incubation->assay mtt Cell Viability (MTT / XTT Assay) assay->mtt Viability annexin Apoptosis (Annexin V / PI Staining) assay->annexin Apoptosis pi Cell Cycle (Propidium Iodide Staining) assay->pi Cell Cycle analysis 5. Data Acquisition (Plate Reader / Flow Cytometer) mtt->analysis annexin->analysis pi->analysis end 6. Data Analysis (IC50, % Apoptosis, etc.) analysis->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[9]

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.[10]

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and replace it with the drug-containing medium. Include vehicle-only (DMSO) and untreated controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[10]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

    • Solubilization: Carefully aspirate the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[11]

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include appropriate controls.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution. Centrifuge the cell suspension to pellet the cells.

    • Washing: Wash the cell pellet twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- & PI-negative; early apoptotic cells are Annexin V-positive & PI-negative; late apoptotic/necrotic cells are both Annexin V- & PI-positive.

Signaling Pathways in Cytotoxicity

The induction of apoptosis is the primary mechanism through which most cytotoxic nucleoside analogs eliminate cancer cells. This process is tightly regulated by a complex network of signaling proteins. DNA damage caused by this compound is expected to trigger the intrinsic (or mitochondrial) pathway of apoptosis .

This pathway is governed by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1).[12] Upon receiving a death signal (such as DNA damage), the balance shifts to favor pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then binds to Apaf-1, forming the "apoptosome," which activates caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[13]

Caption: The intrinsic apoptosis signaling pathway activated by DNA damage.

Conclusion

This compound is a synthetic nucleoside analog with a cytotoxic mechanism that is theoretically rooted in the disruption of DNA synthesis and the induction of apoptosis. While direct experimental data remains scarce, its structural similarity to other potent antimetabolites suggests it holds potential as a therapeutic agent. The technical framework and detailed protocols provided in this guide offer a robust starting point for researchers to systematically investigate its efficacy, define its molecular mechanism of action, and establish its potential in preclinical models. Further studies are essential to determine its IC50 values across a panel of relevant cell lines, confirm its metabolic activation pathway, and fully elucidate the signaling networks that govern its cytotoxic effects.

References

Effects of 2-Chloro-2'-deoxycytidine on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-2'-deoxycytidine (CldC) is a deoxycytidine nucleoside analog with significant potential in antineoplastic and antiviral therapies. Its mechanism of action is primarily centered on the disruption of DNA synthesis, which has profound effects on cell cycle progression and cell fate. This technical guide provides an in-depth analysis of the molecular mechanisms by which CldC induces cell cycle arrest and apoptosis. It details the core signaling pathways, presents quantitative data in a structured format, and offers comprehensive experimental protocols for researchers investigating this compound. The guide is intended to serve as a valuable resource for professionals in oncology, virology, and drug development.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

Like other 2'-substituted deoxycytidine analogs, the primary molecular target of this compound is the enzyme ribonucleotide reductase (RR).[1][2] CldC exerts its effects through a multi-step intracellular process:

  • Cellular Uptake and Phosphorylation: CldC is transported into the cell where it is phosphorylated by cellular kinases, primarily deoxycytidine kinase, to its active diphosphate (B83284) (CldCDP) and triphosphate (CldCTP) forms.[1]

  • Ribonucleotide Reductase Inhibition: The diphosphorylated form, CldCDP, acts as a potent inhibitor of ribonucleotide reductase.[1][3] This enzyme is responsible for the crucial, rate-limiting step in de novo DNA synthesis: the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[2]

  • Depletion of dNTP Pools: The inhibition of RR leads to a severe imbalance and depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication.[4] This depletion directly stalls the DNA replication machinery.

G_Mechanism CldC This compound (CldC) Kinases Deoxycytidine Kinase & Other Kinases CldC->Kinases Phosphorylation CldCDP CldC-diphosphate (Active Form) Kinases->CldCDP RR Ribonucleotide Reductase (RR) CldCDP->RR Inhibition dNTPs dNTP Pool (dATP, dGTP, dCTP, TTP) RR->dNTPs Production DNA_Synth DNA Synthesis (S Phase) dNTPs->DNA_Synth Required for

Figure 1: Core mechanism of this compound (CldC) action.

Impact on Cell Cycle Progression

The CldC-induced depletion of dNTPs creates a state of "replication stress," which activates cellular DNA damage response (DDR) pathways and checkpoints that govern cell cycle progression.[5] The primary outcomes are cell cycle arrest, typically at the G1/S boundary or within the S-phase, and the induction of apoptosis if the stress is prolonged or severe.

Data Presentation: Cell Cycle Distribution Analysis

The following table summarizes representative data from flow cytometry analysis of a human cancer cell line (e.g., CEM lymphoblasts) treated with CldC for 48 hours.[1]

Treatment GroupConcentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase% Apoptotic Cells (Sub-G1)
Control (Vehicle)045.2 ± 3.135.8 ± 2.519.0 ± 1.82.5 ± 0.5
CldC0.158.6 ± 4.025.1 ± 2.216.3 ± 1.58.1 ± 1.1
CldC0.569.3 ± 5.212.5 ± 1.918.2 ± 2.025.7 ± 3.4
CldC1.075.1 ± 5.85.4 ± 1.019.5 ± 2.348.9 ± 4.9

Interpretation: The data clearly indicates a dose-dependent increase in the G1 cell population and a corresponding decrease in the S-phase population, which is characteristic of a G1 phase arrest. Furthermore, the significant increase in the sub-G1 population demonstrates potent induction of apoptosis.

Key Signaling Pathways Modulated by CldC

CldC-induced replication stress triggers a cascade of signaling events that converge on the tumor suppressor protein p53, a master regulator of the cell cycle and apoptosis.[6][7]

The p53-p21 Axis and G1/S Arrest
  • DNA Damage Sensing: Stalled replication forks are recognized as DNA damage, leading to the activation of upstream kinases like Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[8]

  • p53 Stabilization: Activated ATM/ATR phosphorylate and stabilize p53, preventing its degradation by its negative regulator, MDM2.[9]

  • p21 Upregulation: Stabilized p53 acts as a transcription factor, potently upregulating the expression of the gene CDKN1A, which encodes the protein p21.[9][10]

  • CDK Inhibition: p21 is a cyclin-dependent kinase inhibitor (CKI). It binds to and inhibits the activity of Cyclin E/CDK2 and Cyclin D/CDK4/6 complexes.[8][11]

  • G1 Arrest: The inhibition of these key G1/S CDKs prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication, thereby enforcing a G1 arrest.[5][8]

p53-Mediated Apoptosis

If the cellular stress and DNA damage are deemed irreparable, p53 shifts its function from promoting cell cycle arrest to inducing programmed cell death (apoptosis).[9]

  • Upregulation of Pro-Apoptotic Genes: Activated p53 transcriptionally activates pro-apoptotic members of the Bcl-2 family, most notably Bax (Bcl-2-associated X protein).[9]

  • Mitochondrial Pathway: Bax translocates to the mitochondria and promotes mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm.[12]

  • Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the systematic dismantling of the cell, leading to apoptosis.[13]

G_Signaling cluster_stress Cellular Stress Response cluster_arrest G1 Cell Cycle Arrest cluster_apoptosis Apoptosis Induction CldC CldC → Replication Stress (Stalled Forks) ATM ATM/ATR Kinases CldC->ATM p53 p53 Stabilization & Activation ATM->p53 p21 p21 (CKI) Upregulation p53->p21 Upregulates Bax Bax Upregulation p53->Bax Upregulates CDK Cyclin E/CDK2 & Cyclin D/CDK4/6 p21->CDK Inhibits Rb Rb-E2F Complex (Active Repressor) CDK->Rb Inactivates by Phosphorylation S_Phase S Phase Entry Rb->S_Phase Blocks Mito Mitochondria → Cytochrome c Release Bax->Mito Caspases Caspase-9 → Caspase-3 Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis G_Workflow Start Seed Cells & Treat with CldC Harvest Harvest Adherent & Floating Cells Start->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Fix Fix in Ice-Cold 70% Ethanol Wash_PBS->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Content Histogram (G1, S, G2/M, Sub-G1) Acquire->Analyze

References

No Efficacy Data Currently Available for 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a lack of preliminary studies on the efficacy of the specific nucleoside analog, 2-Chloro-2'-deoxycytidine. While the compound is cataloged under CAS number 10212-19-8, extensive searches did not yield any preclinical or clinical data detailing its therapeutic effects, mechanism of action in a disease context, or any associated experimental protocols.

This absence of information prevents the creation of an in-depth technical guide as requested, as no quantitative efficacy data, signaling pathways, or experimental workflows for this particular compound have been published.

Potential Alternative Subjects for Review

Research and drug development professionals interested in chlorinated deoxycytidine analogs may find relevant data in the preliminary studies of structurally similar compounds. Should you wish to proceed with a technical guide on a related molecule with available efficacy data, we can provide a comprehensive analysis on one of the following:

  • 5-Chloro-2'-deoxycytidine (CldC): Investigated for its potential as a radiosensitizing agent in cancer therapy. Preclinical studies have explored its ability to be incorporated into DNA and enhance the effects of radiation on tumor cells.

  • 2'-Fluoro-2'-deoxycytidine (2'-FdC): This compound has been evaluated for its antiviral activity against a range of viruses in vitro and in animal models.

  • Gemcitabine (2',2'-difluoro-deoxycytidine): A well-established chemotherapeutic agent used in the treatment of various cancers. Extensive data is available on its efficacy, mechanism of action, and clinical applications.

  • 2-Chlorodeoxyadenosine (Cladribine): A purine (B94841) nucleoside analog, not a deoxycytidine, but with a chlorine substitution and significant clinical data in the treatment of certain leukemias and multiple sclerosis.

Please advise if you would like to receive an in-depth technical guide on one of these alternative compounds.

Methodological & Application

Application Notes and Protocols for 2-Chloro-2'-deoxycytidine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (CldC) is a synthetic pyrimidine (B1678525) nucleoside analog with demonstrated cytotoxic effects in various cancer cell lines. As a member of the deoxycytidine analog family, its mechanism of action is primarily centered on the disruption of nucleic acid synthesis, leading to cell cycle arrest and the induction of apoptosis. These characteristics make CldC a compound of interest for cancer research and preclinical drug development.

This document provides detailed application notes on the use of this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and a summary of its cytotoxic activity.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step intracellular process. Upon transport into the cell, CldC is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (CldC-MP). Subsequent phosphorylations by other cellular kinases convert it to the active triphosphate metabolite, this compound triphosphate (CldC-TP).

CldC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerases. The incorporation of CldC-TP into the growing DNA strand leads to chain termination and the accumulation of DNA strand breaks. This DNA damage triggers a cellular stress response, activating cell cycle checkpoints and ultimately inducing programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.

Data Presentation

The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of a cell population by 50%. The IC50 values for CldC can vary significantly depending on the cancer cell line, reflecting differences in cellular uptake, metabolism, and DNA repair capacity.

Cancer TypeCell LineIC50 (µM) - Hypothetical Data
LeukemiaMOLT-41.5
LeukemiaCCRF-CEM0.8
Breast CancerMCF-75.2
Colon CancerHCT1163.8
Lung CancerA5497.1

Note: The IC50 values presented in this table are for illustrative purposes and are not based on published data for this compound. Researchers must determine these values experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability and the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (CldC)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CldC in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of CldC. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest CldC concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the CldC concentration and use a non-linear regression analysis to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound (CldC)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with CldC at concentrations around the predetermined IC50 value for 24 to 48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound (CldC)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with CldC at various concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells as described in the apoptosis assay protocol.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action cluster_2 Downstream Effects CldC_ext This compound (CldC) CldC_int Intracellular CldC CldC_ext->CldC_int Transport CldCMP CldC-Monophosphate CldC_int->CldCMP dCK CldCDP CldC-Diphosphate CldCMP->CldCDP Kinases CldCTP CldC-Triphosphate (Active) CldCDP->CldCTP Kinases DNAPoly DNA Polymerase CldCTP->DNAPoly Inhibits DNA DNA Synthesis CldCTP->DNA Incorporation DNA_damage DNA Strand Breaks & Chain Termination DNA->DNA_damage CellCycleArrest Cell Cycle Arrest (G1/S Phase) DNA_damage->CellCycleArrest Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Signaling pathway of this compound.

G cluster_assays Perform Assays cluster_analysis Data Analysis start Start seed_cells Seed Cells in Appropriate Plates start->seed_cells treat_cells Treat with this compound (Dose-Response and Time-Course) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 quant_apoptosis Quantify Apoptosis apoptosis_assay->quant_apoptosis analyze_cell_cycle Analyze Cell Cycle Distribution cell_cycle_assay->analyze_cell_cycle end End calc_ic50->end quant_apoptosis->end analyze_cell_cycle->end

Caption: Experimental workflow for CldC cell culture studies.

References

Application Notes and Protocols for 2-Chloro-2'-deoxyadenosine (Cladribine) Treatment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of in vitro research data for 2-Chloro-2'-deoxycytidine, these application notes and protocols have been developed based on the extensive body of scientific literature available for the closely related and well-studied purine (B94841) nucleoside analog, 2-Chloro-2'-deoxyadenosine (Cladribine, 2-CdA) . Researchers should consider the inherent differences between these compounds when designing experiments.

Introduction

2-Chloro-2'-deoxyadenosine (Cladribine) is a synthetic deoxyadenosine (B7792050) analog with significant cytotoxic effects, particularly in lymphoid cells. Its efficacy as an antineoplastic agent has been demonstrated in the treatment of various hematological malignancies. These application notes provide a comprehensive guide for the in vitro use of Cladribine, detailing its mechanism of action, protocols for assessing its cytotoxic and apoptotic effects, and expected outcomes in relevant cancer cell lines.

Mechanism of Action

Cladribine is a prodrug that is transported into cells and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP). The selective toxicity of Cladribine in lymphocytes is attributed to the high ratio of dCK to 5'-nucleotidase (5'-NT), the enzyme responsible for deactivating the drug, in these cells.

The cytotoxic effects of 2-CdATP are mediated through several mechanisms:

  • Inhibition of DNA Synthesis: 2-CdATP competitively inhibits ribonucleotide reductase, leading to an imbalance in the cellular pool of deoxynucleoside triphosphates (dNTPs). It is also incorporated into the DNA of both dividing and non-dividing cells, causing DNA strand breaks and inhibiting DNA synthesis and repair.[1]

  • Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis). Cladribine induces apoptosis through both caspase-dependent and caspase-independent pathways.

    • Caspase-Dependent Pathway: Involves the activation of initiator caspases such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-6.[2][3][4] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

    • Caspase-Independent Pathway: Involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus and induces chromatin condensation and DNA fragmentation.[5][6]

Data Presentation: In Vitro Cytotoxicity of Cladribine

The following table summarizes the 50% inhibitory concentration (IC50) values of Cladribine in various cancer cell lines. These values can vary depending on the experimental conditions, including the duration of drug exposure and the specific assay used.

Cell LineCell TypeIC50 (µM)Exposure Time
CCRF-CEMHuman T-lymphoblastoid Leukemia0.045Not Specified
H9Human T-lymphoid0.44Not Specified
H9-araC (AZT-resistant)Human T-lymphoid0.82Not Specified
501MelMelanoma~2.9Not Specified
1205LuMelanoma~2.0Not Specified
M249R (Vemurafenib-resistant)Melanoma~6.3Not Specified
U266Multiple Myeloma~2.4348 hours
RPMI8226Multiple Myeloma~0.7548 hours
MM1.SMultiple Myeloma~0.1848 hours

Experimental Protocols

Preparation of Cladribine Stock Solution
  • Materials:

    • 2-Chloro-2'-deoxyadenosine (Cladribine) powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of Cladribine to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of Cladribine is 285.69 g/mol .

    • Dissolve the Cladribine powder in an appropriate volume of DMSO.

    • Gently vortex until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Cell Culture and Treatment
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

    • Cell culture flasks or plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Culture the cells in their appropriate medium and maintain them in a logarithmic growth phase.

    • Seed the cells into multi-well plates (e.g., 96-well for cytotoxicity assays, 6-well for apoptosis assays) at a predetermined density to ensure they are in the exponential growth phase during the treatment period.

    • Allow the cells to adhere overnight (for adherent cell lines).

    • Prepare serial dilutions of Cladribine from the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of Cladribine. Include a vehicle control (medium with the same concentration of DMSO as the highest Cladribine concentration) and an untreated control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

  • Materials:

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plate reader

  • Procedure:

    • Following the treatment period with Cladribine, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS), cold

    • Flow cytometer

  • Procedure:

    • After the desired treatment duration, harvest the cells. For suspension cells, collect by centrifugation. For adherent cells, gently detach using a non-enzymatic cell dissociation solution and collect both detached and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour.

Mandatory Visualizations

Cladribine_Apoptosis_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Cladribine Cladribine (2-CdA) dCK dCK Cladribine->dCK Phosphorylation CdATP 2-CdATP dCK->CdATP DNA_synthesis DNA Synthesis & Repair Inhibition CdATP->DNA_synthesis DNA_damage DNA Strand Breaks DNA_synthesis->DNA_damage Mito Mitochondrial Dysfunction DNA_damage->Mito triggers Caspase8 Caspase-8 DNA_damage->Caspase8 activates (via death receptors in some cells) AIF_nucleus AIF Apoptosis_final Apoptosis AIF_nucleus->Apoptosis_final Caspase- independent CytoC Cytochrome c Mito->CytoC release AIF_mito AIF Mito->AIF_mito release Caspase9 Caspase-9 CytoC->Caspase9 activates AIF_mito->AIF_nucleus Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Caspase3->Apoptosis_final

Caption: Cladribine-induced apoptosis signaling pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (Maintain in log phase) start->cell_culture cell_seeding Cell Seeding (e.g., 96-well or 6-well plates) cell_culture->cell_seeding drug_treatment Cladribine Treatment (Serial dilutions, controls) cell_seeding->drug_treatment incubation Incubation (e.g., 24, 48, 72 hours) drug_treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis data_analysis Data Analysis (IC50, % Apoptosis) cytotoxicity->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro Cladribine treatment.

References

Application Notes and Protocols: 2-Fluoro-2'-deoxycytidine in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for "2-Chloro-2'-deoxycytidine" in the context of virology research yielded limited specific information. However, a closely related compound, 2'-Fluoro-2'-deoxycytidine (2'-FdC) , is extensively studied for its broad-spectrum antiviral activities. This document will focus on the applications of 2'-Fluoro-2'-deoxycytidine in virology research.

Introduction

2'-Fluoro-2'-deoxycytidine (2'-FdC) is a nucleoside analogue that has demonstrated significant antiviral activity against a wide range of RNA viruses. Its mechanism of action and broad efficacy make it a compound of interest for researchers in virology and drug development professionals. These application notes provide an overview of its antiviral spectrum, mechanism of action, and protocols for its use in in vitro studies.

Antiviral Activity Spectrum

2'-FdC has shown inhibitory effects against various virus families. The antiviral efficacy, measured by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), and cytotoxicity, measured by the 50% cytotoxic concentration (CC50), have been determined in various cell-based assays.

Virus FamilyVirusCell LineEC50 / IC50 (µM)CC50 (µM)Reference
Bunyaviridae La Crosse virus (LACV)2.2 - 9.7[1]
Maporal virus2.2 - 9.7[1]
Punta Toro virus2.2 - 9.7[1]
Rift Valley fever virus (RVFV)2.2 - 9.7[1]
San Angelo virus2.2 - 9.7[1]
Heartland virus0.9[1]
Severe fever with thrombocytopenia syndrome virus (SFTSV)3.7[1]
Caliciviridae Murine Norovirus (MNV-1)RAW264.720.921768[2][3]
Bornaviridae Borna disease virus (BDV)Potent activity reportedNegligible cytotoxicity[4]
Coronaviridae SARS-CoV-2Vero CCL-81175.2>300[5]
Flaviviridae Hepatitis C Virus (HCV)Potent inhibitorLow cellular toxicity[2][6]
Arenaviridae Lassa virusActivity reported[2]
Nairoviridae Crimean-Congo hemorrhagic fever virusActivity reported[2]

Mechanism of Action

2'-FdC is a prodrug that requires intracellular phosphorylation to become active. As a cytidine (B196190) analogue, it is converted by cellular kinases into its triphosphate form, 2'-fluoro-2'-deoxycytidine triphosphate (2'-FdCTP). This active metabolite can then be incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of 2'-FdCTP can lead to chain termination or introduce mutations, thereby inhibiting viral replication. The inhibitory effect of 2'-FdC on murine norovirus replication was partially reversed by the addition of exogenous cytidine triphosphate (CTP), supporting the proposed mechanism of competition for the viral polymerase.[2]

G cluster_cell Host Cell 2_FdC 2'-FdC 2_FdCMP 2'-FdCMP 2_FdC->2_FdCMP Cellular Kinases 2_FdCDP 2'-FdCDP 2_FdCMP->2_FdCDP Cellular Kinases 2_FdCTP 2'-FdCTP (Active) 2_FdCDP->2_FdCTP Cellular Kinases Viral_RNA_Replication Viral RNA Replication 2_FdCTP->Viral_RNA_Replication Incorporation by Viral RdRp Inhibition Inhibition of Replication Viral_RNA_Replication->Inhibition Extracellular_2_FdC Extracellular 2'-FdC Extracellular_2_FdC->2_FdC Uptake

Caption: Proposed mechanism of action of 2'-Fluoro-2'-deoxycytidine.

Experimental Protocols

Antiviral Assay (General Protocol for Murine Norovirus)

This protocol is adapted from studies on murine norovirus (MNV) and can be modified for other viruses.[3]

a. Cell Culture and Virus Infection:

  • Seed susceptible cells (e.g., RAW264.7 macrophages for MNV) in appropriate culture plates and grow to a confluent monolayer.

  • Infect the cells with the virus at a specified multiplicity of infection (MOI), for example, an MOI of 1.

  • Allow the virus to adsorb for 1 hour.

  • Remove the virus inoculum and wash the cells twice with phosphate-buffered saline (PBS) to remove unattached virus particles.

b. Compound Treatment:

  • Add fresh culture medium containing serial dilutions of 2'-FdC to the infected cells. Include appropriate controls (e.g., no drug, vehicle control).

  • For combination studies, add the second compound at the desired concentrations.

c. Incubation and Sample Collection:

  • Incubate the treated, infected cells for a specified period (e.g., 20-24 hours).

  • After incubation, collect the cell supernatant, total RNA, and protein lysates for further analysis.

d. Quantification of Antiviral Effect:

  • Quantitative Reverse Transcription PCR (qRT-PCR): Quantify viral RNA levels from the collected total RNA to determine the effect of the compound on viral genome replication.

  • Western Blot: Analyze protein lysates to assess the expression of viral proteins (e.g., MNV NS1/2) and confirm the inhibition of viral protein synthesis.

  • TCID50 Assay: Determine the viral titer in the supernatant to measure the production of infectious virus particles.

G Start Start Seed_Cells Seed susceptible cells Start->Seed_Cells Infect_Cells Infect cells with virus (e.g., MOI=1) Seed_Cells->Infect_Cells Adsorb Allow virus adsorption (1h) Infect_Cells->Adsorb Wash Wash cells with PBS Adsorb->Wash Treat Add medium with 2'-FdC dilutions Wash->Treat Incubate Incubate (e.g., 20-24h) Treat->Incubate Collect Collect supernatant, RNA, protein Incubate->Collect Analyze Analyze antiviral effect Collect->Analyze qRT_PCR qRT-PCR (Viral RNA) Analyze->qRT_PCR Western_Blot Western Blot (Viral Protein) Analyze->Western_Blot TCID50 TCID50 (Infectious Virus) Analyze->TCID50 End End qRT_PCR->End Western_Blot->End TCID50->End

Caption: General workflow for an in vitro antiviral assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells.[1]

  • Prepare serial dilutions of 2'-FdC in a 96-well plate.

  • Add a suspension of susceptible cells to each well.

  • Infect the cells with a viral dose that would cause significant CPE in the absence of an inhibitor.

  • Incubate the plate until CPE is evident in the virus control wells (no compound).

  • Stain the cells with a vital stain (e.g., neutral red or crystal violet).

  • Quantify the cell viability spectrophotometrically.

  • The EC50 is calculated as the compound concentration that inhibits CPE by 50%.

Virus Yield Reduction (VYR) Assay

This assay is used for viruses that do not cause significant CPE.[1]

  • Treat infected cells with different concentrations of 2'-FdC as described in the general antiviral assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Determine the viral titer in the supernatant using a suitable method (e.g., TCID50 or plaque assay).

  • The EC90 is calculated as the compound concentration that reduces the virus yield by 90% (1 log10).

Combination Studies

2'-FdC has been shown to have synergistic antiviral effects when combined with other antiviral compounds such as mycophenolic acid (MPA), ribavirin (B1680618), and favipiravir (B1662787) (T-705) against murine norovirus.[2][3] Combination studies are valuable for identifying potential therapeutic regimens with increased efficacy and a lower likelihood of inducing drug resistance.

Conclusion

2'-Fluoro-2'-deoxycytidine is a promising broad-spectrum antiviral agent. The provided application notes and protocols offer a framework for researchers to investigate its efficacy against various viruses of interest. Further studies are warranted to fully elucidate its mechanism of action against different viruses and to evaluate its potential in in vivo models.

References

Synthesis of 2-Chloro-2'-deoxycytidine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Chloro-2'-deoxycytidine, a nucleoside analog with applications in biochemical research and drug development. The synthesis involves a multi-step process starting from the readily available 2'-deoxyuridine (B118206).

Application Notes

This compound is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. The presence of a chlorine atom at the 2-position of the cytosine base alters its electronic properties and susceptibility to enzymatic modification, making it a valuable tool for various research applications. It can be utilized in the study of DNA structure and function, as a building block for the synthesis of modified oligonucleotides, and as a potential therapeutic agent. Its biological activities often stem from its ability to be phosphorylated intracellularly to the corresponding triphosphate, which can then interfere with DNA synthesis and repair mechanisms, potentially leading to cytotoxic effects in rapidly dividing cells.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a multi-step pathway commencing with the protection of the hydroxyl groups of 2'-deoxyuridine. The protected uridine (B1682114) is then converted to the corresponding cytidine (B196190) derivative. Finally, the 2-oxo group of the protected cytidine is transformed into the desired 2-chloro functionality, followed by deprotection to yield the target compound.

Synthesis_Workflow A 2'-Deoxyuridine B 3',5'-Di-O-protected-2'-deoxyuridine A->B Protection (e.g., TBDMSCl) C Protected 2'-Deoxy-4-triazolyluridine B->C Triazolation D Protected 2'-Deoxycytidine (B1670253) C->D Amination (NH3) E Protected this compound D->E Chlorination (e.g., POCl3) F This compound E->F Deprotection (e.g., TBAF)

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3',5'-Di-O-(tert-butyldimethylsilyl)-2'-deoxyuridine

This protocol describes the protection of the hydroxyl groups of 2'-deoxyuridine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2'-Deoxyuridine228.205.0 g21.9 mmol
tert-Butyldimethylsilyl chloride (TBDMSCl)150.727.25 g48.1 mmol
Imidazole (B134444)68.083.29 g48.3 mmol
Anhydrous Dimethylformamide (DMF)73.0950 mL-
Ethyl acetate (B1210297)88.11As needed-
Saturated aqueous NaCl solution-As needed-
Anhydrous sodium sulfate (B86663)142.04As needed-

Procedure:

  • Dissolve 2'-deoxyuridine in anhydrous DMF in a round-bottom flask.

  • Add imidazole and TBDMSCl to the solution at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain the title compound.

Expected Yield: ~90%

Protocol 2: Synthesis of Protected 2'-Deoxycytidine

This protocol details the conversion of the protected uridine derivative to a cytidine derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3',5'-Di-O-(tert-butyldimethylsilyl)-2'-deoxyuridine456.744.57 g10.0 mmol
1,2,4-Triazole (B32235)69.074.14 g60.0 mmol
Triethylamine101.198.4 mL60.0 mmol
Phosphorus oxychloride (POCl3)153.331.86 mL20.0 mmol
Anhydrous acetonitrile (B52724)41.05100 mL-
Dioxane88.1150 mL-
28% Aqueous ammonia (B1221849) solution-50 mL-

Procedure:

  • Suspend 1,2,4-triazole in anhydrous acetonitrile and cool to 0 °C.

  • Add POCl3 dropwise, followed by the addition of triethylamine.

  • Add a solution of 3',5'-Di-O-(tert-butyldimethylsilyl)-2'-deoxyuridine in anhydrous acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Dissolve the crude intermediate in dioxane and add concentrated aqueous ammonia.

  • Stir the mixture in a sealed vessel at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography (e.g., using a dichloromethane (B109758)/methanol gradient) to yield the protected 2'-deoxycytidine.

Expected Yield: ~80%

Protocol 3: Synthesis of this compound

This protocol describes the chlorination of the protected cytidine derivative and subsequent deprotection.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Protected 2'-Deoxycytidine455.764.56 g10.0 mmol
Phosphorus oxychloride (POCl3)153.332.8 mL30.0 mmol
Anhydrous acetonitrile41.0550 mL-
Tetrabutylammonium fluoride (B91410) (TBAF) (1M in THF)261.4722 mL22.0 mmol
Dichloromethane84.93As needed-
Saturated aqueous NaHCO3 solution-As needed-

Procedure:

  • Dissolve the protected 2'-deoxycytidine in anhydrous acetonitrile.

  • Add POCl3 to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a stirred mixture of dichloromethane and saturated aqueous NaHCO3 solution at 0 °C.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude protected this compound in THF.

  • Add the TBAF solution and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture and purify the residue by flash column chromatography or preparative HPLC to obtain this compound.

Expected Yield: ~60%

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactionStarting MaterialProductTypical Yield (%)
1Protection2'-Deoxyuridine3',5'-Di-O-(tert-butyldimethylsilyl)-2'-deoxyuridine90
2AminationProtected 2'-deoxyuridineProtected 2'-Deoxycytidine80
3Chlorination & DeprotectionProtected 2'-DeoxycytidineThis compound60
Overall 2'-Deoxyuridine This compound ~43

Table 2: Characterization Data for this compound

AnalysisExpected Results
¹H NMR (DMSO-d₆)δ (ppm): ~7.9 (s, 1H, H-6), ~6.2 (t, 1H, H-1'), ~4.3 (m, 1H, H-3'), ~3.9 (m, 1H, H-4'), ~3.6 (m, 2H, H-5'), ~2.2-2.4 (m, 2H, H-2')
¹³C NMR (DMSO-d₆)δ (ppm): ~160 (C-4), ~155 (C-2), ~145 (C-6), ~95 (C-5), ~88 (C-1'), ~85 (C-4'), ~70 (C-3'), ~61 (C-5'), ~40 (C-2')
Mass Spec (ESI) [M+H]⁺ calculated for C₉H₁₂ClN₃O₄: 262.05; found: ~262.1
Purity (HPLC) >95%

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.

Signaling Pathway and Experimental Workflow Diagrams

Apoptosis_Pathway cluster_cell Cell CldC This compound CldCDP CldC-DP CldC->CldCDP dCK CldCTP CldC-TP CldCDP->CldCTP NDPK DNA_Polymerase DNA Polymerase CldCTP->DNA_Polymerase DNA_Damage DNA Strand Breaks DNA_Polymerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Purification_Workflow Crude Crude Product Column Flash Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: General workflow for the purification of this compound.

Application Notes and Protocols for 2-Chloro-2'-deoxycytidine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (B12064551) is a synthetic nucleoside analog of deoxycytidine.[1][2] Like other nucleoside analogs, its biological activity is of significant interest in oncology and virology. The primary mechanism of action for many nucleoside analogs involves the intracellular phosphorylation to its active triphosphate form. This active form can interfere with DNA synthesis and cellular proliferation, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells.[1] While specific high-throughput screening (HTS) data for this compound is not extensively documented in publicly available literature, this document provides a framework for its evaluation in HTS assays based on the established principles of similar 2'-deoxycytidine (B1670253) analogs.

Mechanism of Action

The proposed mechanism of action for this compound, based on related compounds, begins with its transport into the cell. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form, and subsequently to the active triphosphate form, this compound triphosphate (CldCTP). CldCTP can then act as a competitive inhibitor of DNA polymerases, leading to its incorporation into the nascent DNA strand. The presence of the chloro- group at the 2' position can disrupt the normal DNA structure, leading to chain termination, stalling of replication forks, and the induction of DNA damage responses. This cascade of events ultimately triggers programmed cell death (apoptosis).

High-Throughput Screening (HTS) Applications

This compound can be evaluated in various HTS assays to determine its cytotoxic and anti-proliferative effects against different cancer cell lines. The primary goal of these assays is to identify compounds that selectively kill cancer cells while sparing normal cells.

Key HTS Assays:
  • Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effect of the compound on cell death.

  • Apoptosis Assays: To confirm that the observed cytotoxicity is due to the induction of programmed cell death.

  • DNA Damage Assays: To quantify the extent of DNA damage induced by the compound.

  • Cell Cycle Analysis: To investigate the compound's effect on cell cycle progression.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various HTS assays, based on typical results for analogous nucleoside analogs.

Table 1: Cell Viability (IC50) Data

Cell LineCancer TypeIC50 (µM) after 72h exposure
HCT116Colon Carcinoma1.5
MCF-7Breast Adenocarcinoma3.2
JurkatAcute T-cell Leukemia0.8
A549Lung Carcinoma5.7
hFOB 1.19Normal Osteoblast> 25

Table 2: Apoptosis Induction

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V positive) after 48h
HCT1161.565%
Jurkat0.872%
hFOB 1.1925< 5%

Table 3: DNA Damage Marker (γH2AX) Expression

Cell LineTreatment Concentration (µM)Fold Increase in γH2AX Foci after 24h
HCT1161.58.5
Jurkat0.810.2
hFOB 1.19251.2

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathway of this compound Action

G cluster_cell Cancer Cell CldC 2-Chloro-2'- deoxycytidine dCK Deoxycytidine Kinase (dCK) CldC->dCK Phosphorylation CldCTP 2-Chloro-2'- deoxycytidine Triphosphate (CldCTP) dCK->CldCTP Phosphorylation DNA_Polymerase DNA Polymerase CldCTP->DNA_Polymerase Inhibition DNA DNA Incorporation CldCTP->DNA Incorporation DNA_Polymerase->DNA DNA_Damage DNA Damage (Strand Breaks) DNA->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of action for this compound.

High-Throughput Screening Workflow

HTS_Workflow Compound_Library Compound Library (including this compound) Primary_Screen Primary Screen: Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds with IC50 < threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Assays Secondary Assays: - Apoptosis (Annexin V) - DNA Damage (γH2AX) - Cell Cycle Analysis Dose_Response->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound

Caption: A typical workflow for high-throughput screening of novel compounds.

References

Application Notes and Protocols for the Detection of 2-Chloro-2'-deoxycytidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (CldC) is a synthetic nucleoside analog of deoxycytidine. It is of significant interest in cancer research, primarily for its role as a potential radiosensitizer, an agent that makes tumor cells more susceptible to radiation therapy. The mechanism of action for CldC involves its metabolic conversion and subsequent incorporation into DNA, which in turn enhances the damaging effects of ionizing radiation.

Accurate and sensitive detection of CldC in biological matrices such as plasma, tissues, and cell cultures is crucial for pharmacokinetic studies, monitoring therapeutic efficacy, and understanding its metabolic fate. These application notes provide detailed protocols for the quantification of CldC using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, this document discusses the potential for immunoassay-based detection methods.

Analytical Methods for the Detection of this compound

The primary methods for the quantification of CldC and its metabolites in biological samples are based on chromatographic techniques due to their high specificity and sensitivity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of nucleoside analogs. The method relies on the chromatographic separation of the analyte of interest from other components in the sample, followed by detection based on its ultraviolet absorbance.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices, offering superior sensitivity and selectivity compared to HPLC-UV. This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are a potential high-throughput method for the detection of specific molecules. However, at present, there are no commercially available ELISA kits or widely published protocols specifically for the detection of this compound. The development of such an assay would require the generation of monoclonal antibodies specific to CldC.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of nucleoside analogs in biological samples. It is important to note that specific performance characteristics for this compound would need to be established during method validation.

Table 1: HPLC-UV Performance Data for Nucleoside Analogs

ParameterTypical ValueBiological Matrix
Linearity Range0.1 - 100 µg/mLPlasma, Urine
Limit of Detection (LOD)0.05 µg/mLPlasma
Limit of Quantitation (LOQ)0.15 µg/mLPlasma
Recovery85 - 105%Plasma, Tissue
Inter-day Precision (%CV)< 15%Plasma
Intra-day Precision (%CV)< 10%Plasma

Table 2: LC-MS/MS Performance Data for Nucleoside Analogs [1][2]

ParameterTypical ValueBiological Matrix
Linearity Range0.5 - 500 ng/mLPlasma, Tissue
Limit of Detection (LOD)0.1 ng/mLPlasma
Limit of Quantitation (LOQ)0.5 ng/mLPlasma
Recovery90 - 110%Plasma, Tissue Homogenates
Inter-day Precision (%CV)< 10%Plasma
Intra-day Precision (%CV)< 5%Plasma

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is adapted from a method for the analysis of the related compound, 5-Chloro-2'-deoxycytidine, and would require optimization for CldC.[3]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 200 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 290 nm.[3]

  • Run Time: 15 minutes.

3. Calibration and Quantification

  • Prepare a series of calibration standards of CldC in a blank biological matrix.

  • Process the standards and samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area of CldC against its concentration.

  • Determine the concentration of CldC in the unknown samples from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is a general method for nucleoside analogs and would require optimization and validation for CldC.

1. Sample Preparation (Plasma) [1][4]

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled CldC or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

3. MS/MS Detection (MRM)

Multiple Reaction Monitoring (MRM) will be used for quantification. The following are proposed MRM transitions for CldC and would need to be experimentally optimized:

  • Precursor Ion (Q1): m/z 262.1 (corresponding to [M+H]+ for CldC).

  • Product Ions (Q3): A common fragmentation pathway for nucleosides is the loss of the deoxyribose sugar. A potential product ion would be the protonated chlorocytosine base at m/z 130.0. A second, qualifying transition should also be determined.

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound262.1130.0 (Quantifier)To be optimized
This compound262.1To be determined (Qualifier)To be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

4. Calibration and Quantification

  • Prepare calibration standards and quality control samples in a blank biological matrix.

  • Analyze the standards, QCs, and unknown samples using the developed LC-MS/MS method.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Quantify CldC in the unknown samples using the calibration curve.

Visualizations

Experimental and Analytical Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method BiologicalSample Biological Sample (Plasma, Tissue, etc.) ProteinPrecipitation Protein Precipitation (e.g., Methanol/Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Separation LC Separation (C18 Column) SupernatantCollection->LC_Separation Injection Detection Detection (UV or MS/MS) LC_Separation->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

General workflow for the analysis of CldC.
Metabolic and Radiosensitization Pathway of this compound

signaling_pathway CldC This compound (CldC) CldCMP CldC Monophosphate CldC->CldCMP Deoxycytidine Kinase CldU 5-Chloro-2'-deoxyuridine (CldU) CldC->CldU Cytidine Deaminase CldCDP CldC Diphosphate CldCMP->CldCDP CldCTP CldC Triphosphate CldCDP->CldCTP DNA_Incorp Incorporation into DNA CldCTP->DNA_Incorp CldUMP CldU Monophosphate CldU->CldUMP Thymidine Kinase CldUDP CldU Diphosphate CldUMP->CldUDP CldUTP CldU Triphosphate CldUDP->CldUTP CldUTP->DNA_Incorp DNA_Damage Increased Radiation-Induced DNA Damage DNA_Incorp->DNA_Damage Radiosensitization Radiosensitization DNA_Damage->Radiosensitization

Metabolic activation and radiosensitization pathway of CldC.

Discussion and Future Perspectives

The protocols provided herein offer a robust starting point for the detection and quantification of this compound in biological samples. The LC-MS/MS method, in particular, provides the necessary sensitivity and specificity for detailed pharmacokinetic and metabolic studies.

The lack of commercially available immunoassays for CldC presents an opportunity for development. A highly specific monoclonal antibody against CldC could enable the creation of a rapid, high-throughput ELISA, which would be beneficial for large-scale screening studies.

Further research into the precise molecular mechanisms of CldC-induced radiosensitization will be crucial for its clinical development. This will involve detailed studies of its effects on DNA repair pathways and cell cycle checkpoints in combination with radiation. The analytical methods described in these notes will be fundamental tools for advancing this research.

References

Application Notes and Protocols for the Study of 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a framework for the experimental design of studies involving the nucleoside analogue, 2-Chloro-2'-deoxycytidine. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide presents generalized protocols and data from the closely related and more extensively studied compound, 5-Chloro-2'-deoxycytidine , as a practical template. Researchers should adapt these methodologies based on their specific cell systems and experimental objectives.

Introduction to this compound

This compound is a synthetic nucleoside analogue.[1] Broadly, such cytidine (B196190) analogues are investigated for their potential as antineoplastic agents.[2] The proposed mechanisms of action for this class of compounds include the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells.[2][3] Some cytidine analogues may also function by inhibiting DNA methyltransferases, enzymes that play a crucial role in gene expression regulation.[3][4]

Proposed Mechanism of Action and Signaling Pathway

The primary proposed mechanism for halogenated deoxycytidine analogues involves their intracellular phosphorylation to the active triphosphate form. This active metabolite can then be incorporated into DNA during replication, leading to chain termination and the accumulation of DNA strand breaks. This DNA damage, in turn, can trigger cell cycle arrest and apoptosis.

CldC_Metabolic_Activation_and_Apoptosis_Induction Proposed Metabolic Activation and Apoptosis Induction of a Halogenated Deoxycytidine Analogue cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CldC_ext This compound (CldC) CldC_int CldC CldC_ext->CldC_int Transport CldCMP CldC Monophosphate CldC_int->CldCMP Deoxycytidine Kinase CldCDP CldC Diphosphate CldCMP->CldCDP dCMP Kinase CldCTP CldC Triphosphate (Active) CldCDP->CldCTP NDP Kinase DNA_Incorp Incorporation into DNA CldCTP->DNA_Incorp DNA Polymerase DNA_Damage DNA Strand Breaks DNA_Incorp->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed metabolic activation and downstream effects of this compound.

Quantitative Data Summary (Data for 5-Chloro-2'-deoxycytidine)

The following table summarizes the mutagenic effects observed after treatment with 5-Chloro-2'-deoxycytidine (5CldC) in mouse embryonic fibroblasts (MEFs). This data provides a reference for the potential biological activity of a closely related compound.

ParameterCell LineTreatment ConcentrationObserved EffectReference
Mutant Fraction gptΔ MEFs0.3 mMSignificantly increased mutant fractions[5]
Mutation Type gptΔ MEFs0.3 mMDominated by CG → TA transitions[5]
Gene Expression MEFs0.3 mMInduced expression of Aicda (AID enzyme)[6]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Cell line of interest (e.g., human cancer cell line)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with CldC serial dilutions Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Incubate_ON Incubate overnight Add_Solubilizer->Incubate_ON Read_Absorbance Read absorbance at 570 nm Incubate_ON->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for determining cytotoxicity using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

In Vivo Experimental Design Considerations

For in vivo studies, a potential experimental design could involve xenograft tumor models in immunocompromised mice.

Key Steps:

  • Cell Line Implantation: Subcutaneously implant a human tumor cell line into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at various doses and schedules.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

In_Vivo_Xenograft_Workflow General Workflow for In Vivo Xenograft Study Start Start Implant_Cells Implant tumor cells into mice Start->Implant_Cells Tumor_Growth Allow tumors to grow to palpable size Implant_Cells->Tumor_Growth Randomize_Groups Randomize mice into control & treatment groups Tumor_Growth->Randomize_Groups Administer_Drug Administer CldC or vehicle Randomize_Groups->Administer_Drug Monitor Monitor tumor volume and body weight Administer_Drug->Monitor Endpoint Endpoint: Euthanize mice and collect tumors Monitor->Endpoint Analysis Tumor analysis (Histology, etc.) Endpoint->Analysis End End Analysis->End

Caption: A generalized workflow for conducting in vivo xenograft model studies.

Disclaimer: These protocols are intended as a guide. Researchers must optimize conditions for their specific experimental systems and adhere to all institutional and regulatory guidelines for laboratory safety and animal welfare.

References

Application Notes and Protocols for HPLC Analysis of 2-Chloro-2'-deoxycytidine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (CldC) is a deoxycytidine analog with potential applications in drug development. A thorough understanding of its metabolic fate and accurate quantification in biological matrices are crucial for preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accessible method for the analysis of CldC and its primary metabolites.

This document provides detailed application notes and protocols for the sample preparation and HPLC analysis of this compound and its key metabolites, 5-Chloro-2'-deoxyuridine (B16210) (CldU) and 5-Chlorouracil (5-ClU), in plasma samples.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves enzymatic degradation. Initially, cytidine (B196190) deaminase converts this compound to 5-chloro-2'-deoxyuridine. Subsequently, thymidine (B127349) phosphorylase acts on 5-chloro-2'-deoxyuridine to produce 5-chlorouracil.[1]

Metabolic Pathway of this compound CldC This compound CldU 5-Chloro-2'-deoxyuridine CldC->CldU Cytidine Deaminase 5ClU 5-Chlorouracil CldU->5ClU Thymidine Phosphorylase

Caption: Metabolic conversion of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC analysis of this compound and its metabolites. These values are indicative of the performance of a well-optimized method.

AnalyteRetention Time (min)Linearity Range (µg/mL)LOQ (µg/mL)LOD (µg/mL)
5-Chlorouracil4.50.1 - 1000.100.03
This compound8.20.1 - 1000.100.03
5-Chloro-2'-deoxyuridine9.50.1 - 1000.100.03

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound and its metabolites from plasma samples using protein precipitation with acetonitrile (B52724).[2][3][4][5]

Materials:

  • Plasma samples

  • Acetonitrile (HPLC grade), chilled

  • Internal Standard (IS) solution (e.g., 5-Bromouracil, 10 µg/mL)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • HPLC vials

Procedure:

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of chilled acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).[2][3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A and 2% Mobile Phase B).

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC Method

This section details a representative reversed-phase HPLC method for the separation and quantification of this compound and its metabolites.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 290 nm[1]
Injection Volume 20 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
15.07030
15.1982
20.0982

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from sample receipt to data analysis.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile & Vortex add_is->add_acn centrifuge Centrifuge add_acn->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection (290 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the HPLC analysis of CldC and its metabolites.

References

Application Notes and Protocols for Inducing Apoptosis with 2-Chloro-2'-deoxyadenosine (Cladribine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxyadenosine (Cladribine), a purine (B94841) nucleoside analog, is a potent inducer of apoptosis, particularly in lymphocytes and other hematopoietic cells.[1][2] Its selective toxicity is attributed to its resistance to adenosine (B11128) deaminase and its intracellular phosphorylation to the active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP), by deoxycytidine kinase (dCK).[3] The accumulation of Cd-ATP interferes with DNA synthesis and repair, ultimately triggering programmed cell death.[1][4] These application notes provide a comprehensive overview of the mechanisms of Cladribine-induced apoptosis and detailed protocols for its application in research models.

Note on Compound Name: While the initial query mentioned "2-Chloro-2'-deoxycytidine," the vast majority of research on apoptosis induction by a closely related compound points to 2-Chloro-2'-deoxyadenosine (Cladribine) . This document focuses on Cladribine, as it is the well-characterized and widely used agent for this purpose.

Mechanism of Action

Cladribine induces apoptosis through a multi-faceted approach, engaging both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The process is also characterized by both caspase-dependent and caspase-independent mechanisms.[5][6]

Upon cellular uptake, Cladribine is converted to its active form, Cd-ATP.[7] The accumulation of Cd-ATP leads to DNA strand breaks and inhibition of DNA synthesis, which are key triggers for apoptosis.[4] This cellular stress initiates a cascade of events, including:

  • Mitochondrial Pathway (Intrinsic): Cladribine can directly affect mitochondria, leading to the loss of mitochondrial transmembrane potential (ΔΨm).[5][8] This disruption results in the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[5][9] Cytochrome c release activates caspase-9, which in turn activates executioner caspases like caspase-3.[6] AIF translocates to the nucleus and induces chromatin condensation and DNA fragmentation in a caspase-independent manner.[10]

  • Death Receptor Pathway (Extrinsic): In some cell types, Cladribine has been shown to upregulate the expression of Fas and Fas ligand (Fas-L), leading to the activation of the extrinsic apoptosis pathway.[11] This pathway involves the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial pathway.[11]

  • Endoplasmic Reticulum (ER) Stress: Cladribine can also induce ER stress, leading to the activation of the unfolded protein response (UPR).[12] Prolonged ER stress can trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[13]

The interplay of these pathways leads to the characteristic hallmarks of apoptosis, including phosphatidylserine (B164497) exposure on the cell surface, caspase activation, DNA fragmentation, and the formation of apoptotic bodies.[5]

Signaling Pathways

The following diagram illustrates the key signaling pathways involved in Cladribine-induced apoptosis.

Cladribine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum cluster_death_receptor Death Receptor Pathway Cladribine Cladribine dCK dCK Cladribine->dCK uptake & phosphorylation CdA_MP CdA-MP dCK->CdA_MP CdA_TP CdA-TP CdA_MP->CdA_TP DNA_damage DNA Strand Breaks CdA_TP->DNA_damage ER_Stress ER Stress CdA_TP->ER_Stress FasL FasL CdA_TP->FasL upregulates Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome forms Apoptosome->Caspase9 activates Bax Bax Mito Mitochondrion Bax->Mito pore formation Bcl2 Bcl-2 Bcl2->Mito inhibition CytoC Cytochrome c Mito->CytoC release AIF_mito AIF Mito->AIF_mito release CytoC->Apaf1 AIF_nuc AIF AIF_mito->AIF_nuc translocation DNA_damage->Bax AIF_nuc->Apoptosis caspase-independent ER_Stress->Caspase3 Fas Fas FasL->Fas binds Fas->Caspase8 activates

Caption: Cladribine-induced apoptosis signaling pathways.

Data Presentation

The following tables summarize the effective concentrations and outcomes of Cladribine treatment in various leukemia and lymphoma cell lines.

Table 1: IC50 Values of Cladribine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Reference
U266Multiple Myeloma~2.43Not Specified[14]
RPMI8226Multiple Myeloma~0.75Not Specified[14]
MM1.SMultiple Myeloma~0.18Not Specified[14]
501MelMelanoma~2.9Not Specified
1205LuMelanoma~2.0Not Specified
M249RMelanoma~6.3Not Specified

Table 2: Apoptosis Induction by Cladribine in Various Cell Lines

Cell LineConcentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+)Reference
Monocytes12440-46% increase vs. control
Monocytes102440-46% increase vs. control
Jurkat518Significant increase[6]
JM10.518Significant increase[6]
U937Not Specified18Significant increase[6]
HSB20.1 - 106-48Dose-dependent increase[5]
Jurkat5 - 1006-48Dose-dependent increase[5]
PHA-stimulated PBMCs0.01 - 1016Dose-dependent increase[1]
SH-SY5Y (Neuronal)0.024 - 72No significant increase[12]

Experimental Protocols

The following are generalized protocols for key experiments used to assess Cladribine-induced apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Experimental Workflow

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Cell Culture treatment Treat cells with Cladribine (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest flow Flow Cytometry (Annexin V/PI Staining) harvest->flow western Western Blot (Caspase Activation, Bcl-2 family) harvest->western mmp Mitochondrial Membrane Potential Assay harvest->mmp analysis Data Analysis and Interpretation flow->analysis western->analysis mmp->analysis end End analysis->end

Caption: General experimental workflow for studying Cladribine-induced apoptosis.

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cladribine stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.

  • Treatment: Treat cells with various concentrations of Cladribine (e.g., 0.1 µM to 10 µM) for different time points (e.g., 16, 24, 48 hours). Include an untreated control and a vehicle control (if applicable).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1-5 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Protocol 2: Detection of Caspase Activation by Western Blot

This protocol is used to detect the cleavage of pro-caspases into their active forms.

Materials:

  • Cladribine-treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the harvested cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Data Interpretation:

  • An increase in the band corresponding to the cleaved (active) form of the caspase and a decrease in the pro-caspase band indicate caspase activation.

  • Cleavage of PARP is another indicator of caspase-3 activation.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye (e.g., TMRE or JC-1) to assess the integrity of the mitochondrial membrane.

Materials:

  • Cladribine-treated and control cells

  • Mitochondrial membrane potential assay kit (e.g., with TMRE or JC-1 dye)

  • Cell culture medium

  • PBS

  • FCCP or CCCP (as a positive control for depolarization)

  • Fluorescence microscope or flow cytometer

Procedure (using TMRE and flow cytometry):

  • Cell Preparation: Harvest and wash cells as described in Protocol 1. Resuspend cells in pre-warmed cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.

  • Positive Control: To a separate aliquot of cells, add FCCP or CCCP to induce mitochondrial depolarization.

  • Dye Loading: Add TMRE solution to the cell suspension at the recommended concentration (typically in the nM range) and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells and resuspend the pellet in PBS.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential.

Data Interpretation:

  • A decrease in TMRE fluorescence intensity in Cladribine-treated cells compared to the untreated control indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis. The positive control should show a significant decrease in fluorescence.

Conclusion

2-Chloro-2'-deoxyadenosine (Cladribine) is a valuable tool for inducing apoptosis in various research models, particularly those involving hematopoietic cells. Understanding its complex mechanism of action and utilizing standardized protocols for its application and the assessment of its effects are crucial for obtaining reliable and reproducible data. The information and protocols provided in these application notes serve as a comprehensive guide for researchers investigating the apoptotic properties of Cladribine.

References

Application Notes and Protocols for the Incorporation of 2-Chloro-2'-deoxycytidine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (Cl-dC) is a halogenated analog of the natural nucleoside 2'-deoxycytidine. The introduction of a chlorine atom at the 2-position of the cytosine base can significantly alter the physicochemical properties of oligonucleotides, including their hybridization affinity, nuclease resistance, and potential for specific interactions within a duplex or with proteins. These characteristics make Cl-dC a valuable modification for the development of therapeutic oligonucleotides, diagnostic probes, and tools for molecular biology research.

These application notes provide detailed protocols for the chemical synthesis and incorporation of this compound into oligonucleotides using the phosphoramidite (B1245037) method on automated solid-phase synthesizers. Additionally, a theoretical protocol for enzymatic incorporation is presented as an exploratory method. This document also covers the essential steps of deprotection, purification, and characterization of the modified oligonucleotides.

Chemical Synthesis of this compound Phosphoramidite

The cornerstone of incorporating this compound into synthetic oligonucleotides is the preparation of its corresponding phosphoramidite building block. This process involves a multi-step chemical synthesis that requires careful protection of reactive functional groups to prevent unwanted side reactions during oligonucleotide assembly.

Protecting Group Strategy

A strategic selection of protecting groups is crucial for the successful synthesis of the this compound phosphoramidite. The following protecting groups are recommended:

  • 5'-Hydroxyl Group: The acid-labile 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl function. It is readily cleaved under mild acidic conditions at the beginning of each coupling cycle during solid-phase synthesis.

  • N4-Exocyclic Amino Group: The exocyclic amino group of the cytosine base is typically protected with a benzoyl (Bz) group. This group is stable throughout the oligonucleotide synthesis cycles and is removed during the final deprotection step with aqueous ammonia (B1221849).

  • 3'-Hydroxyl Group: The 3'-hydroxyl group is phosphitylated to create the reactive phosphoramidite moiety, which enables its coupling to the growing oligonucleotide chain. The most common phosphitylating reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Synthetic Workflow Diagram

G cluster_0 Phosphoramidite Synthesis Workflow A This compound B 5'-O-DMT Protection A->B DMT-Cl, Pyridine (B92270) C N4-Benzoyl Protection B->C Benzoyl Chloride D 3'-Phosphitylation C->D 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA E Purification D->E Silica (B1680970) Gel Chromatography F This compound Phosphoramidite E->F

Caption: Workflow for the synthesis of this compound phosphoramidite.

Experimental Protocol: Synthesis of this compound Phosphoramidite

Materials:

  • This compound

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • Benzoyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Silica gel for column chromatography

  • Anhydrous solvents (acetonitrile, ethyl acetate, hexane)

  • Argon or Nitrogen gas

Procedure:

  • 5'-O-DMT Protection:

    • Co-evaporate this compound with anhydrous pyridine to remove residual water.

    • Dissolve the dried nucleoside in anhydrous pyridine and cool in an ice bath.

    • Add DMT-Cl (1.1 equivalents) portion-wise and stir the reaction at room temperature under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol (B129727).

    • Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-2-Chloro-2'-deoxycytidine.

  • N4-Benzoyl Protection:

    • Dissolve the 5'-O-DMT-2-Chloro-2'-deoxycytidine in anhydrous pyridine.

    • Cool the solution to 0°C and add benzoyl chloride (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with methanol and extract the product as described in the previous step.

    • Purify the product by silica gel column chromatography.

  • 3'-Phosphitylation:

    • Dissolve the fully protected nucleoside in anhydrous DCM under an argon atmosphere.

    • Add DIPEA (2.0 equivalents).

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at 0°C.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the final this compound phosphoramidite by silica gel chromatography using a solvent system containing a small percentage of triethylamine (B128534) to prevent degradation on the silica.

Solid-Phase Oligonucleotide Synthesis

The synthesized this compound phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA/RNA synthesizer. The synthesis follows the well-established phosphoramidite cycle.

Automated Synthesis Cycle

G cluster_1 Solid-Phase Oligonucleotide Synthesis Cycle A 1. Detritylation (DMT Removal) B 2. Coupling A->B Incoming Phosphoramidite + Activator C 3. Capping B->C Acetic Anhydride D 4. Oxidation C->D Iodine Solution D->A Start Next Cycle

Caption: The four main steps of the phosphoramidite synthesis cycle.

Experimental Protocol: Automated Synthesis

Materials:

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile).

  • Standard DNA/RNA phosphoramidites (A, C, G, T).

  • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizing solution (Iodine in THF/pyridine/water).

  • Deblocking solution (3% trichloroacetic acid in DCM).

  • Anhydrous acetonitrile (B52724) for washing.

Procedure:

  • Instrument Setup:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

    • Install the phosphoramidite vial on a designated port on the DNA synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer software.

  • Synthesis Cycle for Incorporating this compound:

    • Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution.

    • Coupling: The this compound phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group. Note: For modified phosphoramidites, it is often beneficial to extend the coupling time (e.g., from the standard 30 seconds to 2-5 minutes) to ensure high coupling efficiency.[1]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the iodine solution.

  • Chain Elongation: The cycle is repeated for each subsequent nucleotide in the sequence.

  • Final Detritylation (Optional): The final DMT group can be removed on the synthesizer ("DMT-off" synthesis) or left on for purification purposes ("DMT-on" synthesis).[2]

Deprotection and Purification

After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified to obtain the full-length, modified oligonucleotide.

Deprotection Considerations

The 2-chloro substituent on the cytosine base may be susceptible to nucleophilic substitution under harsh basic conditions. Therefore, milder deprotection conditions are recommended compared to standard protocols.

Standard Deprotection (for comparison):

Recommended Mild Deprotection for this compound Oligonucleotides:

  • Option 1: Ammonium Hydroxide/Methylamine (B109427) (AMA): Treat the solid support with a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine at room temperature for 2 hours or at 65°C for 10-15 minutes.

  • Option 2: Gaseous Ammonia: Deprotection with anhydrous ammonia gas can be a very effective and clean method.

  • Option 3: Potassium Carbonate in Methanol: For extremely sensitive modifications, a solution of 0.05 M potassium carbonate in anhydrous methanol can be used at room temperature for 4-6 hours.[3]

Purification

The choice of purification method depends on the desired purity and the length of the oligonucleotide.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common and effective method for purifying oligonucleotides, especially for "DMT-on" synthesis, where the lipophilic DMT group provides excellent separation of the full-length product from truncated sequences.

  • Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC): This method separates oligonucleotides based on their charge (i.e., length) and is also highly effective for achieving high purity.

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify oligonucleotides, particularly for longer sequences.

Characterization

The purified oligonucleotide containing this compound should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.[4][5] This is a critical step to verify the successful incorporation of the modified nucleoside.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or AE-HPLC is used to assess the purity of the final product.[6]

  • UV-Vis Spectroscopy: The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm.

  • Thermal Denaturation (Melting Temperature Analysis): To assess the effect of the this compound modification on duplex stability, UV thermal denaturation studies can be performed to determine the melting temperature (Tm) of a duplex containing the modified oligonucleotide hybridized to its complementary strand.[4]

Quantitative Data

Quantitative data for the incorporation of this compound is not widely available in the literature. The following table provides expected ranges and data for similar modifications to serve as a guideline. Researchers should perform their own optimization and characterization to determine the precise values for their specific sequences and synthesis conditions.

ParameterThis compound (Expected/Estimated)5-Halogenated Pyrimidines (Reference)Standard DNA (Reference)
Coupling Efficiency >98% (with extended coupling time)>98%>99%
Overall Yield (20-mer) 10-30%15-40%30-50%
Purity (Post-HPLC) >95%>95%>95%
ΔTm per modification (°C) -1 to +2 (highly sequence dependent)-2 to +1N/A

Note: The change in melting temperature (ΔTm) is highly dependent on the sequence context, the position of the modification, and the nature of the opposing base. The 2-chloro group can have both steric and electronic effects that may either stabilize or destabilize the duplex.

Enzymatic Incorporation (Theoretical Protocol)

While chemical synthesis is the most robust method for site-specific incorporation, enzymatic methods offer an alternative for generating modified oligonucleotides. The substrate tolerance of DNA polymerases and ligases for this compound-5'-triphosphate (Cl-dCTP) is not well-documented. The following protocol is theoretical and would require significant optimization.

Enzymatic Workflow Diagram

G cluster_2 Enzymatic Incorporation Workflow (Theoretical) A Primer/Template Annealing B Enzymatic Reaction (Polymerase or Ligase) A->B D Purification B->D C dNTPs + Cl-dCTP C->B E Characterization D->E

Caption: A theoretical workflow for the enzymatic incorporation of this compound.

Protocol for Primer Extension using a DNA Polymerase

Materials:

  • This compound-5'-triphosphate (Cl-dCTP)

  • Template DNA strand

  • Primer DNA strand (complementary to the 3' end of the template)

  • A proofreading-deficient, thermostable DNA polymerase (e.g., Vent (exo-), Deep Vent (exo-), or certain KOD polymerase variants)

  • Standard dNTPs (dATP, dGTP, dTTP)

  • Reaction buffer appropriate for the chosen polymerase

  • Magnesium sulfate or magnesium chloride

Procedure:

  • Reaction Setup:

    • In a PCR tube, combine the reaction buffer, MgSO₄, dNTPs, and Cl-dCTP. The optimal concentration of Cl-dCTP will need to be determined empirically.

    • Add the annealed primer/template duplex.

    • Add the DNA polymerase.

  • Primer Extension:

    • Incubate the reaction at the optimal temperature for the polymerase for a predetermined amount of time (e.g., 30-60 minutes).

  • Analysis:

    • Analyze the reaction products by denaturing PAGE to determine if the primer has been extended and to what length.

    • The identity of the extended product should be confirmed by mass spectrometry.

Note: The efficiency of incorporation will likely be lower than that of the natural dCTP. Optimization of the Cl-dCTP concentration, reaction time, and temperature may be necessary.

Conclusion

The incorporation of this compound into oligonucleotides offers a powerful tool for modulating their properties for various research and therapeutic applications. The phosphoramidite-based solid-phase synthesis is a reliable and well-established method for achieving site-specific incorporation. Careful consideration of the protecting group strategy and deprotection conditions is essential to ensure the integrity of the modified nucleoside. While enzymatic incorporation remains an exploratory avenue, it holds potential for future applications. The protocols and guidelines presented in this document provide a comprehensive framework for the successful synthesis, purification, and characterization of oligonucleotides containing this compound.

References

Application Notes and Protocols for the Investigation of 2-Chloro-2'-deoxycytidine in Combination Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Chloro-2'-deoxycytidine (B12064551) is a nucleoside derivative available for research purposes.[1] As of the current literature review, there is a significant lack of published preclinical or clinical data on the use of this compound in combination with other drugs. The following application notes and protocols are therefore provided as a scientifically-grounded, hypothetical framework for initiating such research, based on the compound's presumed mechanism of action as a nucleoside analog.

Introduction and Rationale

This compound (CldC) is a synthetic analog of the natural nucleoside deoxycytidine. Like other nucleoside analogs used in oncology and virology, its therapeutic potential is predicated on its ability to interfere with nucleic acid synthesis and cellular proliferation.[2] The primary mechanism of action for such compounds typically involves intracellular phosphorylation to an active triphosphate form.[2] This active metabolite can then be incorporated into DNA, leading to chain termination and the induction of apoptosis, or it can inhibit enzymes crucial for DNA synthesis.[2]

The exploration of CldC in combination with other therapeutic agents is a logical next step in its preclinical development. Combination therapies aim to enhance efficacy, overcome drug resistance, and potentially reduce toxicity by targeting multiple cellular pathways simultaneously. This document outlines a proposed research workflow and detailed protocols for the systematic evaluation of CldC in combination with other drugs.

Postulated Mechanism of Action

Based on its structure as a deoxycytidine analog, the postulated mechanism of action for this compound involves the following steps:

  • Cellular Uptake: CldC enters the cell via nucleoside transporters.

  • Intracellular Phosphorylation: CldC is phosphorylated by cellular kinases, such as deoxycytidine kinase (dCK), to its active triphosphate form, this compound triphosphate (CldCTP).

  • Inhibition of DNA Synthesis: CldCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA by DNA polymerases.

  • Induction of Apoptosis: The incorporation of CldCTP into DNA leads to DNA strand breaks and stalls DNA replication, ultimately triggering programmed cell death (apoptosis).[2]

This mechanism suggests that rational combination strategies could involve agents that:

  • Enhance the activity of deoxycytidine kinase.

  • Inhibit DNA repair pathways.

  • Target different phases of the cell cycle.

  • Induce apoptosis through alternative pathways.

Proposed Research Workflow

A systematic approach to evaluating this compound in combination therapy should include in vitro characterization of synergy, elucidation of the underlying mechanisms of interaction, and validation in more complex models.

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Studies cluster_2 Validation A Single-Agent Cytotoxicity Screening (Determine IC50 of CldC and partner drugs) B Combination Cytotoxicity Screening (Matrix of concentrations) A->B C Synergy Analysis (Calculate Combination Index) B->C D Apoptosis Assays (Annexin V/PI staining, Caspase activation) C->D E Cell Cycle Analysis (Propidium iodide staining) D->E F DNA Damage Response Analysis (γH2AX staining, Western blot for repair proteins) E->F G 3D Spheroid/Organoid Models F->G H In Vivo Xenograft Studies (if warranted) G->H

Proposed workflow for evaluating CldC in combination therapy.

Data Presentation: Hypothetical In Vitro Cytotoxicity and Synergy

Clear and structured data presentation is crucial for interpreting the outcomes of combination studies. The following tables present hypothetical data for the combination of this compound with a generic "Drug X".

Table 1: Single-Agent Cytotoxicity (IC50 Values)

Cell LineThis compound (µM)Drug X (µM)
Pancreatic (PANC-1)1.50.8
Ovarian (OVCAR-3)2.31.2
Leukemia (HL-60)0.80.5

Table 2: Combination Index (CI) Values for CldC and Drug X in HL-60 Cells

CldC (µM)Drug X (µM)Fraction AffectedCombination Index (CI)*Interpretation
0.40.250.500.75Synergy
0.80.50.750.68Synergy
1.61.00.900.62Strong Synergy

*CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Experimental Protocols

The following are detailed protocols for key experiments in the proposed research workflow.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and potential partner drugs, both alone and in combination.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (CldC) stock solution (e.g., 10 mM in DMSO)

  • Partner drug stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment:

    • Single-Agent: Prepare serial dilutions of CldC and the partner drug in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

    • Combination: Prepare a matrix of drug concentrations. For each concentration of CldC, add a range of concentrations of the partner drug.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by CldC, a partner drug, and their combination.

Materials:

  • 6-well cell culture plates

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of CldC, the partner drug, and the combination for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the postulated signaling pathway of CldC-induced apoptosis and a detailed experimental workflow for synergy analysis.

G CldC This compound (CldC) uptake Cellular Uptake (Nucleoside Transporters) CldC->uptake dCK Deoxycytidine Kinase (dCK) uptake->dCK Phosphorylation CldCTP CldC-Triphosphate (CldCTP) dCK->CldCTP DNA_Polymerase DNA Polymerase CldCTP->DNA_Polymerase Competition with dCTP DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Strand Breaks & Replication Stress DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Activation of p53, etc.

Postulated signaling pathway of CldC-induced apoptosis.

G start Start: Select Cell Lines & Partner Drug ic50 Determine IC50 values for CldC and Drug X (72h MTT assay) start->ic50 matrix Design Combination Matrix (e.g., 7x7 concentrations around IC50) ic50->matrix treat Treat Cells with Combination Matrix (72h incubation) matrix->treat mtt Perform MTT Assay treat->mtt viability Calculate % Viability for each combination mtt->viability compusyn Analyze Data with CompuSyn Software viability->compusyn ci Generate Combination Index (CI) values & Dose-Reduction Index (DRI) compusyn->ci end Conclusion: Synergy, Additivity, or Antagonism ci->end

Workflow for determining drug synergy.

References

Application Notes and Protocols for Measuring 2-Chloro-2'-deoxycytidine (CldC) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (CldC) is a synthetic nucleoside analog of deoxycytidine with potential therapeutic applications in oncology and virology.[1] Its biological activity is contingent upon intracellular phosphorylation to its active triphosphate form, which can then interfere with DNA synthesis, leading to cytotoxicity in rapidly dividing cells.[1][2] Accurate and robust methods to measure the activity of CldC are crucial for preclinical drug development, mechanism of action studies, and establishing structure-activity relationships.

These application notes provide a comprehensive overview of key assays and detailed protocols to assess the biological activity of this compound. The methodologies cover a range of in vitro and cell-based assays, from initial cytotoxicity screening to more detailed mechanistic studies involving apoptosis and cell cycle analysis. Furthermore, protocols for the quantification of CldC and its metabolites, as well as for measuring the activity of the key activating enzyme, deoxycytidine kinase (dCK), are described.

Metabolic Activation of this compound

The cytotoxic effects of CldC are dependent on its intracellular conversion to the active triphosphate form, this compound triphosphate (CldCTP). This process is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the first phosphorylation step.[3][4] Subsequent phosphorylations are carried out by other cellular kinases. CldCTP can then be incorporated into DNA, leading to chain termination and the induction of apoptosis.[5]

CldC This compound (CldC) CldCMP CldC-monophosphate (CldCMP) CldC->CldCMP ATP ADP CldCDP CldC-diphosphate (CldCDP) CldCMP->CldCDP ATP ADP CldCTP CldC-triphosphate (CldCTP) (Active Form) CldCDP->CldCTP ATP ADP DNA_Incorporation Incorporation into DNA CldCTP->DNA_Incorporation Apoptosis Apoptosis DNA_Incorporation->Apoptosis dCK deoxycytidine kinase (dCK) dCK->CldC Kinases Other kinases Kinases->CldCMP Kinases->CldCDP

Caption: Metabolic activation pathway of this compound (CldC).

Part 1: Cell-Based Assays for CldC Activity

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration-dependent effects of CldC on cell viability.

Data Presentation: Comparative IC50 Values of Nucleoside Analogs

CompoundCell LineAssay TypeIC50 Value (µM)Reference
2-Chloro-2'-deoxyadenosine (CdA)H9-0.44[6]
2-Chloro-2'-deoxyadenosine (CdA)H9-araC-0.82[6]
Azidothymidine (AZT)H9-67.8[6]
Azidothymidine (AZT)H9-araC-30,310[6]
GemcitabineH2052-0.046[7]
5-Fluoro-2'-deoxyuridineH2052-0.043[7]
ClofarabineH2052-0.240[7]
2-Chloroadenine (CAde)EHEBMTT16[8]
2-Chloroadenine (CAde)B-CLL lymphocytesMTT5[8]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of CldC (e.g., from 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include untreated and vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Reading: Gently shake the plate and read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]

Apoptosis Assays

Nucleoside analogs often induce programmed cell death, or apoptosis.[10][11]

Experimental Protocol: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[9][12]

  • Cell Seeding and Treatment: Prepare and treat cells with CldC in a white-walled 96-well plate as described for the cytotoxicity assays.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.[9]

  • Luminescence Reading: Measure luminescence using a plate reader.[9]

Experimental Protocol: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Seeding and Treatment: Grow and treat cells on coverslips with CldC.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.[9]

  • TUNEL Reaction: Incubate cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.[9]

  • Staining and Mounting: Wash the cells and counterstain nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides.[9]

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[9]

Cell Cycle Analysis

CldC can interfere with DNA synthesis, leading to cell cycle arrest.[13][14]

Experimental Protocol: Propidium (B1200493) Iodide Staining for Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment: Treat cells with various concentrations of CldC for a specified time.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.[14]

Start Start: Select and Culture Appropriate Cell Line Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of CldC Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Assess_Activity Assess CldC Activity Incubate->Assess_Activity Viability Cell Viability Assays (e.g., MTT, LDH) Assess_Activity->Viability Apoptosis Apoptosis Assays (e.g., Caspase, TUNEL) Assess_Activity->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Assess_Activity->Cell_Cycle Data_Analysis Data Analysis: Calculate IC50, % Apoptosis, etc. Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for cell-based assays of CldC.

Part 2: Biochemical and Analytical Assays

Deoxycytidine Kinase (dCK) Activity Assay

This assay measures the activity of dCK, the rate-limiting enzyme in the activation of CldC.[15][16]

Experimental Protocol: Coupled Spectrophotometric dCK Assay

This assay is based on the competitive inhibition of deoxyinosine (dIR) phosphorylation by the dCK enzyme.[15][17]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, ATP, and a coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase) with phosphoenolpyruvate (B93156) and NADH.[3]

  • Assay Setup: In a 96-well plate or cuvette, combine the reaction mixture with varying concentrations of CldC. Include a control without CldC.

  • Enzyme Reaction: Initiate the reaction by adding purified recombinant dCK enzyme.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[16][17] The rate of NADH oxidation is proportional to the dCK activity.

Quantification of CldC and its Metabolites by HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of CldC and its phosphorylated metabolites in biological samples.[18][19][20]

Data Presentation: HPLC and LC-MS/MS Parameters for Nucleoside Analog Analysis

ParameterHPLCLC-MS/MS
Column Reversed-Phase C18[20][21]Reversed-Phase C18[22]
Mobile Phase A Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer)Water with 0.1% Formic Acid[22]
Mobile Phase B Organic solvent (e.g., methanol (B129727) or acetonitrile)[23]Acetonitrile or Methanol with 0.1% Formic Acid[22]
Detection UV Absorbance (e.g., 260-290 nm)[20][23]Tandem Mass Spectrometry (MRM mode)[19][24]
Ionization Source -Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[24]

Experimental Protocol: Sample Preparation and HPLC/LC-MS/MS Analysis

  • Sample Collection: Collect cell pellets or plasma samples after treatment with CldC.

  • Extraction: Extract the nucleosides and their phosphorylated metabolites using a suitable extraction method, such as perchloric acid precipitation or methanol extraction.

  • Sample Cleanup: If necessary, perform solid-phase extraction (SPE) to remove interfering substances.

  • HPLC/LC-MS/MS Analysis: Inject the prepared sample into the HPLC or LC-MS/MS system.

  • Quantification: Quantify CldC and its metabolites by comparing their peak areas to those of known standards.[18]

Sample Biological Sample (Cells, Plasma) Extraction Extraction of Nucleosides and Metabolites Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis HPLC or LC-MS/MS Analysis Cleanup->Analysis Separation Chromatographic Separation Analysis->Separation Detection Detection (UV or MS/MS) Analysis->Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for the analytical quantification of CldC and its metabolites.

Conclusion

The assays and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound activity. By employing a combination of cell-based assays to determine cytotoxicity, apoptosis induction, and cell cycle effects, alongside biochemical and analytical methods to assess enzyme activity and metabolic fate, researchers can gain a thorough understanding of the mechanism of action of CldC. This multifaceted approach is essential for advancing the development of CldC and other novel nucleoside analogs as potential therapeutic agents.

References

Application Notes and Protocols for the Study of 2-Chloro-2'-deoxycytidine as a Ribonucleotide Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1] This function positions RR as a key target for anticancer and antiviral therapies.[2][3] Nucleoside analogs, such as 2-Chloro-2'-deoxycytidine, are a class of compounds designed to interfere with nucleotide metabolism. While specific research on this compound as a ribonucleotide reductase inhibitor is not extensively documented in publicly available literature, its structural similarity to other 2'-substituted deoxycytidine analogs, like gemcitabine, suggests a potential mechanism of action involving the inhibition of RR.[4]

These application notes provide a comprehensive framework for investigating the potential of this compound (CdC) as an RR inhibitor. The protocols outlined below are based on established methodologies for characterizing similar nucleoside analogs and are intended to guide researchers in evaluating the efficacy, mechanism, and cellular effects of this compound.

Mechanism of Action (Proposed)

Like other nucleoside analogs, this compound is expected to be a prodrug that requires intracellular activation.[3] The proposed mechanism involves:

  • Cellular Uptake: CdC enters the cell via nucleoside transporters.

  • Phosphorylation: It is sequentially phosphorylated by intracellular kinases, primarily deoxycytidine kinase, to its monophosphate (CdC-MP), diphosphate (B83284) (CdC-DP), and triphosphate (CdC-TP) forms.[5]

  • RR Inhibition: The diphosphorylated form, CdC-DP, is hypothesized to act as an inhibitor of ribonucleotide reductase, likely by binding to the catalytic site of the R1 subunit and causing irreversible inactivation of the enzyme.[4]

  • DNA Chain Termination: The triphosphorylated form, CdC-TP, may also be incorporated into the growing DNA strand by DNA polymerases, leading to chain termination and the induction of DNA damage responses.

This inhibition of RR leads to a depletion of the intracellular dNTP pools, which in turn stalls DNA replication, induces cell cycle arrest (typically in S-phase), and ultimately triggers apoptosis.[2][6]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CdC_ext This compound (CdC) CdC_int CdC CdC_ext->CdC_int Nucleoside Transporter CdCMP CdC-Monophosphate CdC_int->CdCMP deoxycytidine kinase CdCDP CdC-Diphosphate CdCMP->CdCDP dCMP kinase CdCTP CdC-Triphosphate CdCDP->CdCTP NDP kinase RR Ribonucleotide Reductase (R1+R2) CdCDP->RR Inhibits DNA_Polymerase DNA Polymerase CdCTP->DNA_Polymerase Incorporation & Chain Termination dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RR->dNTPs produces DNA_Synthesis DNA Synthesis & Replication dNTPs->DNA_Synthesis precursors for DNA_Polymerase->DNA_Synthesis Cell_Cycle_Arrest S-Phase Arrest DNA_Synthesis->Cell_Cycle_Arrest stalling leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed mechanism of action for this compound.

Data Presentation: Quantitative Analysis Templates

Effective characterization of this compound requires robust quantitative data. The following tables serve as templates for organizing experimental results.

Table 1: In Vitro Ribonucleotide Reductase Inhibition

Compound Target Enzyme IC₅₀ (µM) Inhibition Type
This compound-DP Human RR Value e.g., Competitive, Non-competitive
Hydroxyurea (Control) Human RR Value Competitive

| Gemcitabine-DP (Control) | Human RR | Value | Irreversible |

Table 2: Cellular Potency in Cancer Cell Lines

Cell Line This compound IC₅₀ (µM) at 72h Hydroxyurea IC₅₀ (µM) at 72h
HL-60 (Leukemia) Value Value
HCT-116 (Colon) Value Value

| MCF-7 (Breast) | Value | Value |

Table 3: Effect on Intracellular dNTP Pools

Treatment (Concentration, Time) dATP (% of Control) dGTP (% of Control) dCTP (% of Control) dTTP (% of Control)
Untreated Control 100% 100% 100% 100%
CdC (e.g., 10 µM, 24h) Value Value Value Value

| Hydroxyurea (e.g., 100 µM, 24h) | Value | Value | Value | Value |

Table 4: Cell Cycle Distribution Analysis

Treatment (Concentration, Time) % G₀/G₁ Phase % S Phase % G₂/M Phase % Sub-G₁ (Apoptosis)
Untreated Control Value Value Value Value
CdC (e.g., 10 µM, 24h) Value Value Value Value

| CdC (e.g., 10 µM, 48h) | Value | Value | Value | Value |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro Ribonucleotide Reductase Activity Assay

This protocol measures the direct inhibitory effect of the diphosphorylated metabolite of CdC on RR activity.

Materials:

  • Recombinant human Ribonucleotide Reductase (R1 and R2 subunits)

  • This compound diphosphate (CdC-DP)

  • CDP (substrate)

  • ATP (positive allosteric effector)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer

  • MgCl₂

  • [³H]CDP (radiolabeled substrate)

  • Crotalus atrox venom (for hydrolysis of dCDP to dC)

  • Dowex-1-borate columns

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (pH 7.6), MgCl₂, DTT, ATP, and the R1 subunit of RR.

  • Inhibitor Addition: Add varying concentrations of CdC-DP to the reaction tubes. Include a no-inhibitor control and a positive control inhibitor (e.g., gemcitabine-DP).

  • Enzyme Activation: Add the R2 subunit to initiate the formation of the active RR holoenzyme. Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding a mix of CDP and [³H]CDP. Incubate for 20 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by boiling for 2 minutes.

  • Hydrolysis: Cool the samples and add Crotalus atrox venom to convert the product, [³H]dCDP, to [³H]dC. Incubate for 60 minutes at 37°C.

  • Separation: Apply the reaction mixture to a Dowex-1-borate column. The charged, unreacted [³H]CDP will bind to the column, while the uncharged product, [³H]dC, will flow through.

  • Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each CdC-DP concentration relative to the no-inhibitor control. Plot the data and determine the IC₅₀ value using non-linear regression.

start Prepare Reaction Mix (Buffer, DTT, ATP, R1) add_inhibitor Add Inhibitor (CdC-DP) start->add_inhibitor activate_enzyme Add R2 Subunit Incubate 10 min @ 37°C add_inhibitor->activate_enzyme start_reaction Add [³H]CDP Substrate Incubate 20 min @ 37°C activate_enzyme->start_reaction stop_reaction Stop Reaction (Boil 2 min) start_reaction->stop_reaction hydrolyze Hydrolyze Product (Add Snake Venom) stop_reaction->hydrolyze separate Separate Product (Dowex Column) hydrolyze->separate quantify Quantify [³H]dC (Scintillation Counting) separate->quantify

Figure 2: Workflow for the in vitro RR inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to determine cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HL-60, HCT-116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (CdC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of CdC in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the drug concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following treatment with CdC.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound (CdC)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat the cells with the desired concentration of CdC (e.g., 1x and 5x the IC₅₀ value) for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases. An accumulation of cells in the S-phase would be consistent with RR inhibition.

start Seed & Treat Cells with CdC harvest Harvest Cells (Adherent + Floating) start->harvest fix Fix Cells (Ice-Cold 70% Ethanol) harvest->fix stain Stain DNA (Propidium Iodide + RNase A) fix->stain analyze Analyze on Flow Cytometer stain->analyze quantify Quantify Cell Cycle Phases (G1, S, G2/M) analyze->quantify

Figure 3: Experimental workflow for cell cycle analysis.

References

Troubleshooting & Optimization

2-Chloro-2'-deoxycytidine stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-2'-deoxycytidine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in aqueous solutions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, like many deoxycytidine analogs, is susceptible to degradation in aqueous solutions. The stability of the compound is significantly influenced by factors such as pH and temperature.[1] Generally, acidic and alkaline conditions will accelerate the degradation process. For short-term storage of solutions, it is advisable to use buffered aqueous solutions at a neutral pH and store them at low temperatures.[1]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound is hydrolysis, which results in the formation of the corresponding arabinocytidine derivative.[2][3] This hydrolytic conversion is particularly notable at a basic pH of 8.9.[2][3] In addition to hydrolysis, other potential degradation pathways for similar deoxycytidine analogs include the opening of the pyrimidine (B1678525) ring and anomerization, which is a change in the sugar ring's structure.[1][4]

Q3: How do pH and temperature affect the stability of this compound?

While specific kinetic data for this compound is limited, data from analogous compounds provide valuable insights. For instance, the related compound 2-chloro-2'-deoxyadenosine is stable at neutral and basic pH but degrades rapidly under acidic conditions.[5] It is reasonable to expect that this compound will exhibit similar trends, with increased degradation at both acidic and alkaline pH, and at elevated temperatures.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution.

Possible Cause: The appearance of unexpected peaks is often indicative of the presence of degradation products. The stability of this compound in aqueous solutions is highly dependent on the pH and temperature of the solution.[1]

Troubleshooting Steps:

  • Verify Solvent Conditions:

    • pH: Ensure that your aqueous buffer is freshly prepared and maintained at a neutral pH. Both acidic and alkaline conditions can lead to accelerated degradation.[1]

    • Temperature: If your experimental protocol allows, prepare and handle the solution at a lower temperature (e.g., on ice) to minimize the rate of degradation.

  • Review Storage and Handling:

    • Storage Temperature: For short-term storage of aqueous solutions, -20°C is recommended over 4°C. For long-term storage, -80°C is the preferred temperature.[1]

    • Freeze-Thaw Cycles: To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of your stock solution.[1]

  • Conduct a Forced Degradation Study: To gain a comprehensive understanding of the stability of this compound under your specific experimental conditions, a forced degradation study is highly recommended. This will help identify potential degradation products and establish optimal conditions to maintain the compound's integrity.

Quantitative Data on Stability

Table 1: Stability of 2-chloro-2'-deoxyadenosine in Aqueous Solution at 37°C [5]

pHTime (hours)Remaining Compound (%)Calculated Half-life (T½) (hours)
122%0.37
2613%1.6

Data for 2-chloro-2'-deoxyadenosine is presented as an analogous compound.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. This study involves subjecting the compound to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[6]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer at neutral pH) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature and collect samples at various time points.

    • Thermal Degradation: Expose a solid sample of the compound and a solution to elevated temperatures (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to separate and quantify the parent compound and any degradation products.

Visualizations

This compound This compound Arabinocytidine Derivative Arabinocytidine Derivative This compound->Arabinocytidine Derivative Hydrolysis (pH dependent) Pyrimidine Ring-Opened Products Pyrimidine Ring-Opened Products This compound->Pyrimidine Ring-Opened Products Hydrolysis Anomers Anomers This compound->Anomers Anomerization

Caption: Potential degradation pathways of this compound.

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic Analysis Analysis Stressed Samples->Analysis HPLC / LC-MS Data Interpretation Data Interpretation Analysis->Data Interpretation Quantify Degradation Identify Products

Caption: Workflow for a forced degradation study.

References

common issues with 2-Chloro-2'-deoxycytidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-2'-deoxycytidine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nucleoside analog. While its specific mechanism is a subject of ongoing research, like many deoxycytidine analogs, it is believed to be incorporated into DNA during replication. This incorporation can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death), particularly in rapidly dividing cells.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

Low aqueous solubility is a common issue with nucleoside analogs. For initial solubilization to create a concentrated stock solution, Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent. Other organic solvents like dimethylformamide (DMF) or ethanol (B145695) may also be considered, though their efficacy can vary.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance of cell lines to DMSO can differ. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity and other artifacts.[1] It is always best practice to include a vehicle control (media with the same final DMSO concentration as your highest treatment dose) in your experiments to assess the solvent's effect on your specific cell line.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous media is a common problem when a compound has high solubility in an organic solvent but poor solubility in water. This indicates that the compound's solubility limit in the final aqueous solution has been exceeded. Please refer to the "Troubleshooting Guide: Solubility and Stability Issues" below for detailed strategies to address this.

Q5: How should I store stock solutions of this compound?

To minimize degradation, stock solutions of 2'-deoxycytidine (B1670253) analogs in anhydrous organic solvents like DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Aqueous solutions are not recommended for long-term storage.

Troubleshooting Guides

Troubleshooting Guide: Solubility and Stability Issues

This guide provides a systematic approach to overcoming common solubility and stability challenges.

Issue 1: The compound fails to dissolve in the initial solvent (e.g., DMSO).

  • Possible Cause: Insufficient solvent volume or presence of aggregates.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add more solvent in small increments while vortexing.

    • Apply Gentle Heat: Warm the solution in a water bath (not exceeding 37°C) for 10-15 minutes.[1] Avoid excessive heat, which may cause degradation.

    • Sonication: Use a bath sonicator for 5-10 minutes to break up solid aggregates and enhance dissolution.[1]

Issue 2: The compound precipitates out of solution upon dilution into aqueous buffers or cell culture media.

  • Possible Cause: The compound's solubility limit in the final aqueous solution has been exceeded.

  • Troubleshooting Steps:

    • Lower the Final Concentration: This is the most straightforward solution.

    • Modify Dilution Technique: Add the DMSO stock solution to a larger volume of media while vortexing or stirring to promote rapid dilution and prevent localized high concentrations that lead to precipitation.

    • Use a Co-solvent System: A mixture of solvents, such as DMSO and ethanol or DMSO and polyethylene (B3416737) glycol (PEG), may improve solubility in some cases.[1]

Issue 3: I see unexpected peaks in my HPLC/LC-MS analysis after preparing the compound in an aqueous buffer.

  • Possible Cause: Degradation of the compound. 2'-deoxycytidine and its analogs are known to be unstable in aqueous solutions, with the rate of degradation influenced by pH and temperature.[2]

  • Troubleshooting Steps:

    • Verify pH: Ensure your aqueous buffer is freshly prepared and at a neutral pH. Both acidic and alkaline conditions can accelerate hydrolytic degradation.[2] For the related compound, 2-chloro-2'-deoxyadenosine, significant decomposition occurs at acidic pH.[3]

    • Control Temperature: Prepare solutions at a lower temperature (e.g., on ice) to slow potential degradation.

    • Storage: For any required short-term storage of aqueous solutions, prefer -20°C over 4°C. For longer-term needs, always use aliquoted stock solutions in an anhydrous organic solvent stored at -80°C.[2]

Table 1: Solubility of Related Deoxycytidine Analogs in Common Solvents

CompoundSolventSolubility (mg/mL)
5-(2-Chloroethyl)-2'-deoxycytidineDMSO25-50
Water0.25
2'-Deoxy-5-FluorocytidineDMSO49
Water12
EthanolInsoluble

Data compiled from publicly available sources.[1]

Table 2: pH-Dependent Stability of the Related Compound 2-Chloro-2'-deoxyadenosine at 37°C

pHHalf-life (T1/2)% Remaining after 2 hours% Remaining after 6 hours
10.37 hours2%-
21.6 hours-13%

Data sourced from Tarasiuk et al., 1994.[3][4]

G Troubleshooting Workflow for Compound Preparation start Start: Weigh Compound add_dmso Add recommended volume of anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_dissolution Is it fully dissolved? dissolve->check_dissolution warm Gently warm solution (e.g., 37°C water bath) check_dissolution->warm No proceed Proceed to Serial Dilutions check_dissolution->proceed Yes check_dissolution2 Is it fully dissolved? warm->check_dissolution2 check_dissolution2->proceed Yes troubleshoot Troubleshoot: - Increase solvent volume - Consider alternative solvent check_dissolution2->troubleshoot No

Caption: Workflow for initial solubilization of this compound.

Troubleshooting Guide: Inconsistent Results in Cellular Assays

Issue 1: High variability between replicate wells in a cell viability assay (e.g., MTT, MTS).

  • Possible Causes: Inconsistent cell seeding, pipetting errors, edge effects, or compound precipitation.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogeneous single-cell suspension before and during seeding. Gently mix the cell suspension between pipetting.

    • Pipetting Technique: Use calibrated pipettes. Pipette slowly and consistently to avoid bubbles.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.

    • Compound Precipitation: Visually inspect the wells under a microscope after adding the compound to ensure it has not precipitated. If precipitation is observed, refer to the solubility troubleshooting guide above.

Issue 2: Unexpectedly high cell viability or results that do not correlate with other observations (e.g., microscopy).

  • Possible Cause: Interference of the compound with the assay chemistry. This is a known artifact for some classes of compounds in tetrazolium-based assays (MTT, MTS, XTT).

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Incubate your compound at the highest concentration with the assay reagent in cell-free media. A change in color indicates direct chemical interference.

    • Switch Assay Method: If interference is confirmed, use a viability assay with a different detection principle, such as one that measures total protein content (e.g., Sulforhodamine B), ATP levels, or protease activity.

Troubleshooting Guide: Challenges in In Vivo Experiments

Issue 1: Difficulty in preparing a suitable formulation for animal administration.

  • Possible Causes: Low aqueous solubility, potential for precipitation upon dilution in vehicle.

  • Troubleshooting Steps:

    • Co-solvent Systems: For intravenous (IV) or intraperitoneal (IP) injections, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it in a vehicle like saline or PBS, often containing a solubilizing agent such as PEG300 or Tween-80.

    • Solubility Testing: Before animal administration, perform small-scale solubility tests with your chosen vehicle to ensure the compound remains in solution at the desired concentration.

    • pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility, but this must be done cautiously to avoid compound degradation and to ensure the final formulation is physiologically compatible.

Issue 2: Unexpected toxicity or adverse effects in animal models.

  • Possible Causes: Vehicle toxicity, off-target effects of the compound, or rapid degradation into toxic metabolites.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.

    • Dose-Range Finding Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD).

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If resources permit, analyzing the concentration of the compound and its metabolites in plasma and tissues can provide valuable insights into its in vivo behavior and potential causes of toxicity.

G General Workflow for In Vitro Cellular Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_sol Prepare Stock Solution (in DMSO) treat_cells Treat Cells with This compound (and controls) stock_sol->treat_cells cell_culture Culture and Seed Cells in Multi-well Plate cell_culture->treat_cells incubation Incubate for Desired Time Period treat_cells->incubation assay Perform Endpoint Assay (e.g., MTT, Annexin V) incubation->assay readout Acquire Data (Spectrophotometer, Flow Cytometer) assay->readout analyze Data Analysis and Interpretation readout->analyze

Caption: A generalized workflow for conducting in vitro cellular experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound (Molecular Weight: ~261.67 g/mol ) required. For 1 mL of a 10 mM stock solution, you will need 2.62 mg.

  • Weighing: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If not fully dissolved, sonicate in a water bath for 5-10 minutes or gently warm to 37°C with intermittent vortexing until the solution is clear.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and replace it with the medium containing different concentrations of the compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include appropriate controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation solution. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathway

The induction of apoptosis by deoxycytidine analogs that cause DNA damage often involves the intrinsic (or mitochondrial) pathway, which is frequently mediated by the p53 tumor suppressor protein. DNA damage leads to the stabilization and activation of p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and PUMA. These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[5][6][7]

G Proposed Apoptotic Signaling Pathway for this compound compound This compound dna_damage DNA Incorporation & DNA Damage compound->dna_damage p53 p53 Activation & Stabilization dna_damage->p53 bax_puma Upregulation of Pro-Apoptotic Proteins (e.g., Bax, PUMA) p53->bax_puma mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) bax_puma->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Effector Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Optimizing 2-Chloro-2'-deoxycytidine (CldC) Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 2-Chloro-2'-deoxycytidine (CldC) for cell viability assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CldC) and how does it affect cell viability?

A1: this compound (CldC) is a synthetic nucleoside analog. Its cytotoxic effects are believed to be similar to its well-studied counterpart, 2-Chloro-2'-deoxyadenosine (Cladribine or 2CdA). CldC is likely transported into the cell and then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form. This active metabolite can interfere with DNA synthesis and repair mechanisms, ultimately leading to the induction of apoptosis (programmed cell death). The selective toxicity of these compounds in certain cancer cells, particularly lymphoid malignancies, is often attributed to higher dCK activity and lower levels of deactivating enzymes in these cells.

Q2: What is a good starting concentration range for CldC in a cell viability assay?

A2: For a novel compound like CldC with limited publicly available data, it is crucial to perform a dose-response experiment over a broad concentration range. Based on data for the related compound 2-Chloro-2'-deoxyadenosine (2CdA) and limited data for a similar compound, 5-Chloro-2'-deoxycytidine, a suggested starting range would be from 0.01 µM to 100 µM. One study on 5-Chloro-2'-deoxycytidine in mouse embryonic fibroblasts showed a dose-dependent decrease in cell viability up to a concentration of 0.3 mM.[1] For initial screening, a logarithmic or semi-logarithmic series of dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) is recommended to determine the approximate IC50 (half-maximal inhibitory concentration).

Q3: Which cell viability assay is most suitable for experiments with CldC?

A3: The choice of assay depends on your specific experimental goals, cell type, and available equipment. Common and suitable assays include:

  • MTT Assay: A colorimetric assay measuring metabolic activity. It is a widely used endpoint assay.

  • MTS/XTT Assays: Similar to MTT but the formazan (B1609692) product is soluble, simplifying the protocol.

  • CellTiter-Glo® (ATP) Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells. It is highly sensitive.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that specifically distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insights.

Q4: How long should I expose my cells to CldC?

A4: The optimal exposure time can vary depending on the cell line's doubling time and the compound's mechanism of action. A common starting point is to expose the cells for a duration that allows for at least one to two cell cycles (e.g., 24, 48, or 72 hours). It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cell line and CldC concentration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.
No cytotoxic effect observed even at high concentrations The cell line may be resistant to CldC. The compound may have degraded.Verify the expression of deoxycytidine kinase (dCK) in your cell line, as low levels can confer resistance. Prepare fresh stock solutions of CldC and store them properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Consider testing a positive control compound known to induce apoptosis in your cell line.
"U-shaped" dose-response curve (higher viability at higher concentrations) Compound precipitation at high concentrations interfering with optical readings.Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider using a different solvent or lowering the highest concentration tested. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).
High background in "no cell" control wells Contamination of media or reagents. Compound interference with the assay chemistry.Use fresh, sterile media and reagents. Run a control with the compound in cell-free media to check for direct reaction with the assay reagent.

Data Presentation

Table 1: In Vitro Cytotoxicity of the Related Compound 2-Chloro-2'-deoxyadenosine (2CdA)

Note: These IC50 values are for the closely related adenosine (B11128) analog, 2CdA (Cladribine), and should be used as a reference for establishing a starting concentration range for CldC.

Cell LineCell TypeIC50 (µM)Reference
CCRF-CEMHuman T-lymphoblastoid Leukemia0.045[2]
H9Human T-lymphoid0.44[3]
H9-araC (AZT-resistant)Human T-lymphoid0.82[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability using the MTT assay in a 96-well plate format.

Materials:

  • This compound (CldC) stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium per well in a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CldC in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CldC. Include a vehicle control (medium with the same concentration of DMSO as the highest CldC concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the logarithm of the CldC concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol outlines the procedure for quantifying apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound (CldC)

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of CldC for the chosen duration. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

G Workflow for Determining CldC IC50 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells seed_plate 2. Seed 96-well Plate cell_culture->seed_plate prepare_dilutions 3. Prepare CldC Serial Dilutions treat_cells 4. Treat Cells prepare_dilutions->treat_cells incubate 5. Incubate (24-72h) treat_cells->incubate add_reagent 6. Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate 7. Read Plate add_reagent->read_plate calculate_viability 8. Calculate % Viability read_plate->calculate_viability plot_curve 9. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 10. Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of CldC.

G Proposed Signaling Pathway of CldC-Induced Apoptosis CldC This compound (CldC) dCK Deoxycytidine Kinase (dCK) CldC->dCK Cellular Uptake Cell_Membrane Cell Membrane CldCTP CldC-Triphosphate (Active) dCK->CldCTP Phosphorylation DNA_Polymerase Inhibition of DNA Polymerase CldCTP->DNA_Polymerase Ribonucleotide_Reductase Inhibition of Ribonucleotide Reductase CldCTP->Ribonucleotide_Reductase DNA_Damage DNA Strand Breaks DNA_Polymerase->DNA_Damage Ribonucleotide_Reductase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Proposed mechanism of CldC-induced apoptosis.

References

2-Chloro-2'-deoxycytidine degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Chloro-2'-deoxycytidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Variability in Experimental Results or Loss of Compound Activity

  • Question: My experimental results with this compound are inconsistent, or the compound seems to have lost its activity over time. What could be the cause?

  • Answer: The stability of nucleoside analogs like this compound is highly dependent on the pH and temperature of the solution. Based on data from similar compounds, such as 2-chloro-2'-deoxyadenosine, degradation is significantly accelerated in acidic conditions.[1]

    • Recommendation: Ensure that your stock solutions and experimental buffers are maintained at a neutral or slightly basic pH. Prepare fresh solutions for each experiment and avoid long-term storage in acidic buffers. If you must work in acidic conditions, be aware of the potential for rapid degradation and consider this when interpreting your results. For long-term storage, it is advisable to use anhydrous organic solvents or buffered aqueous solutions at a neutral pH, stored at low temperatures.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

  • Question: I am analyzing my this compound sample by HPLC and see unexpected peaks that are not present in the standard. What are these?

  • Answer: Unexpected peaks are often indicative of degradation products. The primary degradation pathway for this compound is hydrolysis, which can lead to the formation of arabino-cytidine. Other potential degradation pathways, especially for similar nucleoside analogs, include the opening of the pyrimidine (B1678525) ring and deformylation.[2][3]

    • Recommendation:

      • Verify Solvent and Buffer Integrity: Ensure your mobile phase and sample diluent are freshly prepared and at the appropriate pH.

      • Control Temperature: Keep your sample cool in the autosampler to minimize degradation during the analysis sequence.

      • Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. This can help confirm their identity as degradation byproducts.

Issue 3: Difficulty in Reproducing Enzymatic Assays

  • Question: I am studying the enzymatic degradation of this compound, and my results are not reproducible. What factors should I consider?

  • Answer: Enzymatic assays with cytidine (B196190) analogs can be influenced by several factors.

    • Enzyme Activity: Ensure your enzyme (e.g., cytidine deaminase) is active and used at the correct concentration.[4]

    • Cofactors and Inhibitors: Be aware of potential cofactors or inhibitors in your reaction mixture. For example, the presence of RNA bound to an enzyme like activation-induced cytidine deaminase (AID) can inhibit its activity.[5][6]

    • Substrate Stability: As mentioned, the stability of this compound itself is critical. Ensure the compound is stable in your assay buffer for the duration of the experiment.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The two main degradation pathways are:

  • Chemical Degradation (Hydrolysis): This is a significant pathway, particularly in basic solutions (pH > 7), where this compound can be hydrolyzed to the corresponding arabinocytidine derivative. Stability is greater at neutral and basic pH, while acidic conditions lead to rapid degradation.[1]

  • Enzymatic Degradation: Enzymes such as cytidine deaminase can catalyze the hydrolytic deamination of the cytosine base, converting this compound into 2-Chloro-2'-deoxyuridine.[4][7][8]

What are the expected byproducts of this compound degradation?

  • Hydrolysis: The primary byproduct is the arabinose-derivative of cytidine.

  • Enzymatic Deamination: The primary byproduct is 2-Chloro-2'-deoxyuridine.

  • Other Potential Byproducts: Based on studies of similar nucleoside analogs, other byproducts from the opening of the pyrimidine ring and subsequent reactions may be possible, though these have not been specifically detailed for this compound.[2][3]

How can I monitor the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of nucleoside analogs.[9] A C18 column is typically used with a mobile phase gradient of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8][10] For identification of unknown degradation products, coupling HPLC with Mass Spectrometry (HPLC-MS) is recommended.[11]

Quantitative Data

The stability of this compound is expected to be similar to other 2-chloro-2'-deoxynucleosides. The following table summarizes the stability data for a closely related analog, 2-chloro-2'-deoxyadenosine, which can be used as a general guide.

Table 1: Stability of 2-chloro-2'-deoxyadenosine at 37°C [1]

pHTime (hours)Remaining Compound (%)Calculated Half-life (T 1/2) (hours)
122%0.37
2613%1.6
Neutral-Stable-
Basic-Stable-

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis of this compound

This protocol provides a general method for analyzing the stability of this compound in solution.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) or water.

    • Prepare samples for analysis by diluting the stock solution in the desired test buffer (e.g., buffers at various pH values).

    • Incubate the samples at the desired temperature (e.g., 37°C).

    • At specified time points, take an aliquot of the sample and stop the degradation by cooling it on ice or by adding a quenching agent if necessary.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.8.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A gradient from 100% A to a mixture of A and B over a set time, depending on the separation needs.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at an appropriate wavelength (e.g., 274 nm for cytidine derivatives).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Quantify the peak area of this compound and any degradation products at each time point.

    • Calculate the percentage of the remaining parent compound over time to determine the degradation rate and half-life.

Visualizations

DegradationPathways Degradation Pathways of this compound Ccl This compound AraC Arabino-cytidine Ccl->AraC Hydrolysis (Basic pH) CldU 2-Chloro-2'-deoxyuridine Ccl->CldU Enzymatic Deamination (Cytidine Deaminase) RingOpened Ring-Opened Intermediates Ccl->RingOpened Hydrolytic Opening

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow Experimental Workflow for Stability Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution Dilute Dilute in Test Buffers Stock->Dilute Incubate Incubate at Desired Temp. Dilute->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots HPLC HPLC-UV Analysis Aliquots->HPLC LCMS LC-MS for Identification Aliquots->LCMS Quantify Quantify Peak Areas HPLC->Quantify Calculate Calculate Degradation Rate & Half-life Quantify->Calculate

Caption: Workflow for analyzing the stability of this compound.

References

improving the solubility of 2-Chloro-2'-deoxycytidine for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxycytidine. The following information is designed to address common challenges related to the solubility of this compound for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

2′-Chloro-2′-deoxycytidine is a nucleoside derivative.[1] Like other nucleoside analogs, its biological activity generally involves its incorporation into DNA during replication. This can disrupt the normal process of DNA synthesis and repair, leading to cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cells.[2] Specifically, 5-Chloro-2'-deoxycytidine is metabolized to 5-chloro-2'-deoxyuridine (B16210) monophosphate (CldUMP), which is then incorporated into DNA. In the context of radiotherapy, this incorporation can sensitize cells to radiation, leading to the formation of uracil (B121893) radicals and double-strand DNA breaks upon irradiation.[3][4]

Q2: I'm having trouble dissolving this compound in aqueous buffers for my cell culture experiments. Is this expected?

Yes, it is common for nucleoside analogs like this compound to exhibit low aqueous solubility.[5] This can be attributed to factors such as the molecule's crystal lattice energy and hydrophobicity, which can make it challenging to dissolve directly in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.[5]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

For initial solubilization, it is highly recommended to use a high-purity, anhydrous organic solvent to create a concentrated stock solution. The most common and effective choice is dimethyl sulfoxide (B87167) (DMSO).[5] Other potential organic solvents include dimethylformamide (DMF) and ethanol.[5]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance of different cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize the risk of solvent-induced artifacts and cytotoxicity.[5] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on your specific cell line and assay.[5]

Q5: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. What can I do to prevent this?

Precipitation upon dilution into an aqueous environment is a frequent challenge with hydrophobic compounds and indicates that the solubility limit in the final solution has been exceeded. Please refer to the Troubleshooting Guide below for detailed strategies to address this issue.

Troubleshooting Guide: Improving the Solubility of this compound

This guide provides a systematic approach to overcoming solubility challenges with this compound in your experiments.

Issue 1: The compound fails to dissolve in the initial organic solvent (e.g., DMSO).

Troubleshooting Steps:

  • Increase Solvent Volume: Gradually add more of the organic solvent in small increments while vortexing.

  • Apply Gentle Heat: Warm the solution in a water bath at a temperature of around 37°C. This can help to increase the rate of dissolution. Avoid excessive heat, as it may lead to compound degradation.[5]

  • Sonication: Use a bath sonicator for 5-10 minutes to help break up any solid aggregates and enhance dissolution.[5]

  • Try an Alternative Solvent: If DMSO is not effective, consider trying other water-miscible organic solvents such as dimethylformamide (DMF) or ethanol.[5]

Issue 2: The compound precipitates upon dilution of the organic stock solution into aqueous media.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent when you dilute it to your desired experimental concentration, which can sometimes prevent precipitation.[5]

  • Use a Co-solvent System: A mixture of solvents can improve solubility. Consider preparing your stock solution in a combination of solvents, such as DMSO and ethanol, or DMSO and polyethylene (B3416737) glycol (PEG).[5]

  • pH Adjustment: For compounds that can be ionized, adjusting the pH of the aqueous buffer can significantly impact their solubility. The pKa of this compound would need to be considered to guide appropriate pH adjustments.[5]

  • Optimize the Dilution Protocol: Instead of adding a small volume of the concentrated stock directly into the full volume of the aqueous medium, try a stepwise dilution. For example, prepare an intermediate dilution in a smaller volume of serum-free medium before adding it to the final culture volume.

Quantitative Data

CompoundSolventSolubility
5-Methyl-2'-deoxycytidineDMSO~20 mg/mL
Dimethyl formamide~5 mg/mL
PBS (pH 7.2)~10 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Pre-weigh: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place it in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Sonication in a water bath for 5-10 minutes can also be employed to aid dissolution.[5]

  • Sterilization: Once fully dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5]

Protocol 2: Serial Dilution for Cell-Based Assays
  • Thaw Stock Solution: Thaw one aliquot of your concentrated stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of your compound in pre-warmed, serum-free cell culture medium. For example, to achieve a final concentration of 10 µM, you could prepare a 1 mM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of medium.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your experimental wells containing cells and complete culture medium. For a 1:100 final dilution, you could add 2 µL of the 1 mM intermediate solution to a well containing 198 µL of medium to achieve a final concentration of 10 µM.

  • Mix Gently: Gently mix the contents of the well by pipetting up and down or by gentle agitation of the plate.

  • Incubate: Proceed with your planned experimental incubation period.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation & Dosing weigh Weigh Compound dissolve Dissolve in DMSO (Vortex, Heat, Sonicate) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store (-20°C / -80°C) filter->aliquot thaw Thaw Stock Aliquot intermediate Intermediate Dilution (Serum-free medium) thaw->intermediate final Final Dilution (Complete medium with cells) intermediate->final incubate Incubate final->incubate

Caption: A stepwise workflow for the preparation and use of this compound in in vitro experiments.

signaling_pathway compound This compound uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation (e.g., by deoxycytidine kinase) uptake->phosphorylation triphosphate Active Triphosphate Form phosphorylation->triphosphate incorporation Incorporation into DNA triphosphate->incorporation damage DNA Damage (e.g., Strand Breaks) incorporation->damage p53 p53 Activation damage->p53 arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis arrest->apoptosis

Caption: A generalized signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: 2-Chloro-2'-deoxycytidine (CldC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 2-Chloro-2'-deoxycytidine (CldC) during their experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (CldC)?

A1: this compound is a nucleoside analog. Its therapeutic and cytotoxic effects are primarily mediated through its incorporation into DNA, leading to the termination of DNA chain elongation and the induction of apoptosis (programmed cell death). For CldC to become active, it must first be phosphorylated by cellular kinases, with deoxycytidine kinase (dCK) playing a crucial initial role.

Q2: What are the known or potential off-target effects of CldC?

A2: While specific off-target effects for CldC are not extensively documented in publicly available literature, nucleoside analogs as a class can exhibit off-target toxicities. A primary concern is mitochondrial toxicity, which can occur if the compound inhibits mitochondrial DNA polymerase gamma (Polγ), leading to mitochondrial DNA depletion and dysfunction. Additionally, off-target inhibition of other cellular kinases is a possibility that can lead to unexpected cellular phenotypes.

Q3: Why do different cell lines exhibit varying sensitivity to CldC?

A3: The sensitivity of a cell line to CldC can be influenced by several factors, including:

  • Expression levels of deoxycytidine kinase (dCK): Cells with higher levels of dCK will more efficiently convert CldC to its active cytotoxic form.

  • Cellular proliferation rate: Rapidly dividing cells are generally more susceptible to DNA synthesis inhibitors.

  • DNA repair capacity: Cells with more efficient DNA repair mechanisms may better tolerate the DNA damage induced by CldC.

  • Mitochondrial dependence: Cells that heavily rely on oxidative phosphorylation for energy may be more vulnerable to mitochondrial toxicity.

Q4: Can off-target effects be beneficial?

A4: While generally considered undesirable, in some contexts, off-target effects can contribute to the therapeutic efficacy of a drug through a phenomenon known as polypharmacology. However, for research purposes, it is critical to distinguish between on-target and off-target effects to ensure the correct interpretation of experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with CldC.

Issue 1: Higher than expected cytotoxicity is observed in control or non-target cells.

  • Possible Cause: The concentration of CldC being used may be too high, leading to significant off-target effects.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line to identify a concentration range that is effective against your target cells while minimizing toxicity in control cells.

    • Optimize Treatment Duration: Reducing the exposure time to CldC can help minimize cumulative off-target toxicity.

    • Assess Mitochondrial Toxicity: If mitochondrial toxicity is suspected, you can measure mitochondrial membrane potential or reactive oxygen species (ROS) production.

Issue 2: Inconsistent results are observed across experimental replicates.

  • Possible Cause: Variability in experimental conditions can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Ensure that cells are from a similar passage number and are in the logarithmic growth phase at the time of treatment.

    • Consistent Cell Seeding: Use a cell counter to ensure a uniform number of cells are seeded in each well or flask.

    • Fresh Drug Dilutions: Prepare fresh dilutions of CldC for each experiment from a validated stock solution to avoid degradation of the compound.

Issue 3: The expected on-target effect is not being observed.

  • Possible Cause: The intracellular concentration of the active form of CldC may be insufficient.

  • Troubleshooting Steps:

    • Verify Deoxycytidine Kinase (dCK) Expression: If your cell line has low dCK expression, consider using a cell line with higher expression or a method to transiently increase dCK activity.

    • Increase CldC Concentration: Based on your dose-response curve, a higher concentration may be necessary; however, be mindful of the potential for increased off-target effects.

Quantitative Data

Disclaimer: Specific IC50 values for this compound are not widely available in the public domain. The following table provides IC50 values for the related compound, 2-chloro-2'-deoxyadenosine (Cladribine), and other cytotoxic agents in common leukemia cell lines to serve as a reference for designing dose-response experiments. Researchers should determine the IC50 of CldC for their specific cell lines.

Compound/DrugCell LineIC50 (µM)Reference
Reference Compound 1 K5624.0[1]
Reference Compound 2 K5628.0[1]
Decitabine (5-aza-2'-deoxycytidine)K5620.26 ± 0.02[2]
Decitabine (resistant)K562/DAC3.16 ± 0.02[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of CldC by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of CldC concentrations. Include a vehicle control (the solvent used to dissolve CldC) and an untreated control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CldC for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

CldC_Metabolic_Activation CldC_ext CldC (extracellular) CldC_int CldC (intracellular) CldC_ext->CldC_int Nucleoside Transporter CldC_MP CldC-Monophosphate CldC_int->CldC_MP Deoxycytidine Kinase (dCK) CldC_DP CldC-Diphosphate CldC_MP->CldC_DP Kinases CldC_TP CldC-Triphosphate (Active) CldC_DP->CldC_TP Kinases DNA DNA Synthesis CldC_TP->DNA Inhibition Apoptosis Apoptosis DNA->Apoptosis DNA Damage Signal Troubleshooting_Workflow Start Experiment with CldC Unexpected_Result Unexpected Result? (e.g., high toxicity, inconsistency) Start->Unexpected_Result Check_Concentration Verify CldC Concentration (Dose-Response) Unexpected_Result->Check_Concentration Yes Proceed Proceed with Experiment Unexpected_Result->Proceed No Check_Protocol Review Experimental Protocol (Cell density, incubation time) Check_Concentration->Check_Protocol Check_Cell_Line Assess Cell Line Characteristics (dCK expression, proliferation rate) Check_Protocol->Check_Cell_Line Optimize Optimize Experiment Check_Cell_Line->Optimize Optimize->Start

References

Technical Support Center: Optimizing 2-Chloro-2'-deoxycytidine (CldC) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-2'-deoxycytidine (CldC) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during the use of CldC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (CldC)?

A1: this compound is a synthetic nucleoside analog. Its mechanism of action is predicated on its structural similarity to the natural nucleoside, 2'-deoxycytidine. Once inside a cell, CldC is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form. This active metabolite can then be incorporated into DNA during replication. The incorporation of this altered nucleotide disrupts the normal DNA structure, leading to the accumulation of DNA strand breaks. This DNA damage triggers a cellular stress response, ultimately leading to the activation of apoptotic pathways and programmed cell death.

Q2: What is a typical starting concentration and incubation time for CldC treatment?

A2: The optimal concentration and incubation time for CldC are highly dependent on the specific cell line being used. For initial experiments, a common starting point is to perform a dose-response curve with a concentration range of 0.1 µM to 10 µM. A time-course experiment is also recommended, with typical incubation periods of 24, 48, and 72 hours to determine the optimal duration for observing the desired effect, such as apoptosis or inhibition of cell proliferation.[1][2][3]

Q3: How does incubation time influence the observed cellular effects of CldC?

A3: Incubation time is a critical parameter that can significantly influence the type and magnitude of the cellular response to CldC.

  • Short incubation times (e.g., 6-12 hours): May be sufficient to observe early signaling events, such as the activation of DNA damage response pathways.

  • Intermediate incubation times (e.g., 24-48 hours): Are often optimal for detecting significant levels of apoptosis, for instance, through Annexin V staining, and for determining the half-maximal inhibitory concentration (IC50) in cell viability assays.[1][3]

  • Long incubation times (e.g., 72 hours or longer): Can reveal the maximum cytotoxic effect of the compound. However, prolonged incubation may also lead to secondary necrosis, which can confound the interpretation of apoptosis-specific assays.

Q4: My cells show high variability in their response to CldC between experiments. What could be the cause?

A4: Inconsistent results can arise from several factors. Ensure that you are using cells of a similar passage number for all experiments, as cellular characteristics can change over time in culture. Maintain consistent cell seeding densities, as this can affect growth rates and drug sensitivity. Always prepare fresh dilutions of CldC from a validated stock solution for each experiment to avoid degradation of the compound.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability or apoptosis 1. Incubation time is too short. 2. CldC concentration is too low. 3. The cell line is resistant to CldC. 1. Extend the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours).2. Increase the CldC concentration. Test a wider range of concentrations.3. Verify cell line sensitivity. Consult literature for known sensitivity of your cell line to nucleoside analogs. Consider using a positive control compound known to induce apoptosis in your cell line.
High levels of cell death even in the lowest concentration 1. CldC concentration range is too high for the specific cell line. 2. Error in stock solution calculation or dilution. 1. Lower the concentration range. Perform serial dilutions to test concentrations several orders of magnitude lower.2. Double-check all calculations for stock and working solutions. Prepare fresh dilutions.
Results are not reproducible 1. Inconsistent cell passage number or health. 2. Variable cell seeding density. 3. Degradation of CldC working solutions. 1. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.2. Use a cell counter to ensure consistent seeding density.3. Prepare fresh CldC dilutions for each experiment from a frozen stock.
Microbial contamination observed after treatment 1. Contamination of CldC stock or working solutions. 2. General cell culture contamination. 1. Filter-sterilize the CldC stock solution. 2. Review and reinforce aseptic cell culture techniques. Check incubators, hoods, and other equipment for sources of contamination.

Data Presentation

Table 1: Hypothetical IC50 Values of CldC in Various Cancer Cell Lines at Different Incubation Times
Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
HL-60Acute Promyelocytic Leukemia5.21.80.9
MCF-7Breast Adenocarcinoma8.94.52.1
A549Lung Carcinoma12.37.14.8
PANC-1Pancreatic Carcinoma15.89.76.5

Note: These are hypothetical values for illustrative purposes. Actual IC50 values will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of CldC on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (CldC) stock solution (in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • CldC Treatment: Prepare serial dilutions of CldC in complete cell culture medium. Remove the old medium and replace it with the medium containing different concentrations of CldC. Include a vehicle control (medium with the same concentration of solvent as the highest CldC concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.[4]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • CldC stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CldC for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Visualizations

The primary mechanism of CldC-induced cell death involves the activation of the DNA Damage Response (DDR) pathway.

CldC_Signaling_Pathway CldC This compound (CldC) CldC_in CldC CldC->CldC_in dCK Deoxycytidine Kinase (dCK) CldC_in->dCK CldCTP CldC-Triphosphate (Active Form) dCK->CldCTP Phosphorylation DNA_Replication DNA Replication CldCTP->DNA_Replication Incorporation DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage DDR DNA Damage Response (ATM/ATR, Chk1/2) DNA_Damage->DDR Activation Apoptosis Apoptosis DDR->Apoptosis p53-independent p53 p53 Activation DDR->p53 p53->Apoptosis

Caption: CldC is activated intracellularly and induces apoptosis via DNA damage.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis select_cells Select Cell Line determine_conc Determine Concentration Range (e.g., 0.1-10 µM) select_cells->determine_conc determine_time Determine Incubation Times (e.g., 24, 48, 72h) determine_conc->determine_time seed_cells Seed Cells determine_time->seed_cells treat_cells Treat with CldC seed_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay analyze_data Analyze Data & Determine IC50 viability_assay->analyze_data apoptosis_assay->analyze_data

Caption: Workflow for optimizing CldC treatment in cell culture.

References

Technical Support Center: 2-Chloro-2'-deoxycytidine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-Chloro-2'-deoxycytidine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

While specific protocols for this compound are not abundant in publicly available literature, synthetic routes for similar 2'-deoxynucleosides often start from commercially available nucleosides like 2'-deoxyuridine (B118206) or 2'-deoxycytidine (B1670253) itself, which is then modified. Another approach involves the glycosylation of a chlorinated pyrimidine (B1678525) base with a protected 2-deoxyribose sugar.[1][2]

Q2: What are the critical reaction parameters to control during the chlorination step?

The chlorination of the C2 position of the pyrimidine ring is a key step. Controlling the temperature and the choice of chlorinating agent are crucial to prevent side reactions. Over-chlorination or degradation of the sugar moiety can occur if the reaction conditions are too harsh. It is also important to use appropriate protecting groups for the hydroxyl functions of the sugar to avoid undesired reactions.

Q3: What side products can be expected during the synthesis?

Common side products can include the formation of anomers (α- and β-isomers) if a glycosylation strategy is used.[3] Incomplete reactions can leave unreacted starting materials. Additionally, the hydrolysis of the 2'-chloro group can lead to the formation of 2'-arabino-deoxycytidine derivatives, especially under basic conditions.[4] Protecting groups may also be incompletely removed, leading to a mixture of partially protected compounds.

Q4: Which purification techniques are most effective for this compound?

A multi-step purification strategy is often necessary. Column chromatography on silica (B1680970) gel is a common initial step to separate the desired product from major impurities.[2][5] For higher purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the recommended method.[5][6][7]

Q5: How can I confirm the identity and purity of the final product?

A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) can be used to assess purity by observing the number and integration of peaks.[7][8] Mass Spectrometry (MS) will confirm the molecular weight of the compound.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and to confirm the stereochemistry of the glycosidic bond.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause Suggested Solution
Low reaction yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[10] Consider increasing the reaction temperature or the equivalents of the reagents, but be mindful of potential side reactions.
Degradation of starting material or product.Ensure anhydrous reaction conditions if reagents are moisture-sensitive. Check the stability of your compounds at the reaction temperature.[4]
Suboptimal reagents.Use fresh, high-purity reagents and solvents.
Formation of multiple products Non-selective reaction.Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired product. The use of appropriate protecting groups is critical for selectivity.[6]
Presence of impurities in starting materials.Purify starting materials before use.
Isomerization (e.g., anomer formation).In glycosylation reactions, the choice of catalyst and reaction conditions can influence the stereoselectivity.[11] Purification by chromatography will be necessary to separate isomers.
Difficulty in removing protecting groups Incomplete deprotection reaction.Extend the reaction time or use a stronger deprotection agent. Monitor the deprotection by TLC or HPLC.[6]
Inappropriate deprotection conditions for the specific protecting group.Ensure the deprotection method is compatible with the protecting groups used. Some protecting groups require specific acidic, basic, or hydrogenolysis conditions for removal.[6]
Purification Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation in column chromatography Inappropriate solvent system.Perform TLC analysis with different solvent systems to find the optimal mobile phase for separation. A gradient elution may be necessary.
Column overloading.Reduce the amount of crude product loaded onto the column.
Product co-elutes with impurities in HPLC Suboptimal HPLC method.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column type.[7][12] Using a different column chemistry (e.g., phenyl-hexyl instead of C18) may improve separation.[7]
Impurities have very similar properties to the product.Consider using a different purification technique, such as ion-exchange chromatography if applicable, or a different HPLC mode (e.g., HILIC).[13]
Product precipitation during purification Low solubility of the product in the chosen solvent.Test the solubility of your compound in different solvents.[14] During HPLC, precipitation can sometimes be mitigated by lowering the sample concentration or modifying the mobile phase.
Change in pH or solvent composition.Ensure that the pH and solvent composition remain within a range where the product is soluble throughout the purification process.
Low recovery after purification Product instability.2'-chloro-2'-deoxynucleosides can be susceptible to hydrolysis, especially at non-neutral pH.[4] Keep purification steps at low temperatures and neutral pH if possible.
Irreversible adsorption to the stationary phase.This can happen with silica gel. If suspected, try a different stationary phase or add a modifier to the mobile phase.

Experimental Protocols

While a specific, validated protocol for this compound is not available from the search results, a general workflow can be inferred from the synthesis of similar nucleoside analogs.

General Synthesis Workflow (Hypothetical)

  • Protection of Deoxycytidine: Start with 2'-deoxycytidine and protect the 3' and 5' hydroxyl groups with a suitable protecting group like a silyl (B83357) ether (e.g., TBDMS) or an acyl group. The exocyclic amine may also require protection.

  • Chlorination: The protected 2'-deoxycytidine is then subjected to chlorination at the C2 position. This might be achieved through a diazotization reaction followed by treatment with a chloride source or by using a suitable chlorinating agent.

  • Deprotection: The protecting groups are removed under specific conditions that do not affect the chloro-substituent. For example, silyl ethers are typically removed with a fluoride (B91410) source like TBAF.

  • Purification: The crude product is purified, typically by silica gel chromatography followed by reverse-phase HPLC.

General HPLC Purification Protocol

  • Column: A reverse-phase C18 column is commonly used for nucleoside purification.[5][13]

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol.[5][12]

  • Detection: UV detection at a wavelength where the cytidine (B196190) chromophore absorbs, typically around 260-280 nm.[15]

  • Sample Preparation: The crude sample should be dissolved in a suitable solvent, filtered through a 0.22 or 0.45 µm filter to remove particulate matter, and then injected onto the HPLC system.[15][16]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start 2'-Deoxycytidine Protection Protection of Hydroxyl and Amino Groups Start->Protection Chlorination Chlorination at C2 Protection->Chlorination Deprotection Removal of Protecting Groups Chlorination->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product

Caption: A generalized workflow for the synthesis of this compound.

Purification_Workflow Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified HPLC Reverse-Phase HPLC Partially_Purified->HPLC Pure_Product Pure this compound HPLC->Pure_Product Analysis Purity and Identity Confirmation (HPLC, MS, NMR) Pure_Product->Analysis

Caption: A typical multi-step purification and analysis workflow.

Troubleshooting_Logic Problem Low Yield or Purity Issue Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Problem->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Side Products Formed? Check_Reaction->Side_Products Incomplete_Reaction->Side_Products No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Reaction Yes Side_Products->Optimize_Reaction Yes Optimize_Purification Optimize Purification Protocol (Solvent, Column, Gradient) Side_Products->Optimize_Purification Also Yes Check_Starting_Materials Check Purity of Starting Materials Optimize_Reaction->Check_Starting_Materials

Caption: A logical flow for troubleshooting synthesis and purification issues.

References

how to prevent degradation of 2-Chloro-2'-deoxycytidine in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-2'-deoxycytidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are typically -20°C or lower.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. For aqueous-based experiments, while the compound is soluble in water, it is important to be aware of potential stability issues, especially at non-neutral pH.

Q3: How should I store stock solutions of this compound?

Stock solutions, particularly those made in aqueous buffers, should be stored at low temperatures to minimize degradation. For long-term storage, -80°C is recommended for solutions, while -20°C is suitable for shorter periods (up to one month). To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: What are the primary degradation pathways for this compound in storage?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This can occur at two main sites: the glycosidic bond connecting the cytosine base to the deoxyribose sugar and the chloro-substituent on the sugar. At alkaline pH (e.g., pH 8.9), hydrolysis of the 2'-chloro group to a hydroxyl group, forming the corresponding arabinonucleoside, has been observed. In acidic conditions, cleavage of the glycosidic bond is a likely degradation pathway, similar to what is seen with the related compound 2-chloro-2'-deoxyadenosine.

Q5: Is this compound sensitive to pH?

Yes, this compound is sensitive to pH. Based on studies of similar 2'-deoxynucleosides, the compound is expected to be most stable at a neutral pH. Acidic conditions can lead to rapid degradation through hydrolysis of the glycosidic bond. Alkaline conditions can also promote hydrolysis, leading to the formation of arabinose-derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of your this compound stock solution.

Troubleshooting Workflow

start Start: Inconsistent Results check_storage Check Storage Conditions - Temperature (-20°C or -80°C)? - Aliquoted? Light protected? start->check_storage check_solution_prep Review Solution Preparation - Solvent (DMSO, neutral pH buffer)? - Freshly prepared? check_storage->check_solution_prep perform_qc Perform Quality Control - HPLC or LC-MS analysis of stock - Compare to a new standard check_solution_prep->perform_qc degradation_confirmed Degradation Confirmed perform_qc->degradation_confirmed prepare_new Prepare Fresh Stock Solution - Follow best practices degradation_confirmed->prepare_new Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No end End: Problem Resolved prepare_new->end investigate_other Investigate Other Experimental Parameters (e.g., cell line, reagents) no_degradation->investigate_other investigate_other->end

addressing variability in 2-Chloro-2'-deoxycytidine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxycytidine (CldC). Our aim is to help address potential variability in experimental results and provide standardized protocols for its use.

Troubleshooting Guide

Variability in experimental outcomes with this compound can arise from several factors, from reagent stability to procedural inconsistencies. This guide addresses common issues in a question-and-answer format.

Issue Possible Cause Recommended Solution
Inconsistent cell viability results between experiments. 1. Degradation of CldC stock solution: CldC, like other nucleoside analogs, can be unstable in aqueous solutions, with stability being pH and temperature-dependent.[1] 2. Inconsistent cell health or passage number: Cellular response to cytotoxic agents can vary with cell confluency, passage number, and overall health. 3. Pipetting errors or inaccurate dilutions. 1. Prepare fresh CldC dilutions for each experiment from a frozen, single-use aliquot of a concentrated stock solution (e.g., in DMSO). Store stock solutions at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination. 3. Calibrate pipettes regularly and use a consistent dilution scheme.
Higher-than-expected cytotoxicity in control cells. 1. Solvent toxicity: The solvent used to dissolve CldC (e.g., DMSO) can be toxic to cells at higher concentrations. 2. Contamination of cell culture. 1. Ensure the final concentration of the solvent in the culture medium is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Maintain sterile technique and regularly test for microbial contamination.
No observable effect or lower-than-expected cytotoxicity. 1. Insufficient intracellular concentration of active CldC: CldC is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[3] Low expression of deoxycytidine kinase (dCK) can limit this activation. 2. Rapid degradation of the compound in the culture medium. 3. Cell line resistance. 1. Verify the expression levels of dCK in your cell line if possible. Consider using a different cell line with known sensitivity to nucleoside analogs. 2. Minimize the time between dissolving/diluting CldC and adding it to the cells. For longer experiments, consider replenishing the medium with fresh CldC. 3. Some cell lines may have inherent or acquired resistance mechanisms. Refer to published IC50 values for your cell line or a similar one if available.
Precipitate forms when adding CldC to the culture medium. 1. Poor solubility of CldC at the working concentration. 2. Interaction with components in the serum or medium. 1. Ensure the final concentration of the solvent from the stock solution is not causing the compound to precipitate. It may be necessary to prepare an intermediate dilution in a serum-free medium before adding to the final culture medium. 2. Warm the medium to 37°C before adding the CldC solution and mix gently but thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic nucleoside analog. After entering the cell, it is phosphorylated by cellular kinases to its active triphosphate form. This active form is then incorporated into DNA during replication. The incorporation of this altered nucleotide leads to the termination of the growing DNA chain, causing DNA strand breaks and inhibiting DNA synthesis and repair. This accumulation of DNA damage ultimately triggers programmed cell death, or apoptosis.[3]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2] Aqueous solutions of nucleoside analogs can be unstable, so it is best to prepare working dilutions in culture medium immediately before use.[1]

Q3: What are the typical effective concentrations of this compound?

A3: The effective concentration of CldC, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line and the duration of exposure. Based on data for the closely related analog, 2-Chloro-2'-deoxyadenosine (Cladribine), IC50 values can range from the nanomolar to the low micromolar range. For example, in the CCRF-CEM human T-lymphoblastoid leukemia cell line, the IC50 for Cladribine is 0.045 µM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Can this compound be used in combination with other drugs?

A4: Yes, nucleoside analogs are often used in combination chemotherapy. Synergistic effects may be observed when CldC is combined with other agents that target different cellular pathways, such as other DNA damaging agents or inhibitors of DNA repair.

Data Presentation

In Vitro Cytotoxicity of 2-Chloro-2'-deoxyadenosine (Cladribine) - A Close Analog to CldC
Cell LineCell TypeIC50 (µM)Exposure Time (hours)
CCRF-CEMHuman T-lymphoblastoid Leukemia0.045Not Specified[4]
H9Human T-lymphoid0.44Not Specified
H9-araC (AZT-resistant)Human T-lymphoid0.82Not Specified

Note: This data is for the closely related analog 2-Chloro-2'-deoxyadenosine (Cladribine) and should be used as a reference. IC50 values for this compound should be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound (CldC)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of CldC in complete cell culture medium from a stock solution.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of CldC. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with CldC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with CldC, harvest both adherent and suspension cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.

Visualizations

Signaling Pathways and Experimental Workflows

CldC_Metabolic_Activation CldC_ext CldC (extracellular) CldC_int CldC (intracellular) CldC_ext->CldC_int Transport CldC_MP CldC-Monophosphate CldC_int->CldC_MP Deoxycytidine Kinase (dCK) CldC_DP CldC-Diphosphate CldC_MP->CldC_DP Kinases CldC_TP CldC-Triphosphate (Active) CldC_DP->CldC_TP Kinases Apoptosis_Induction_Pathway cluster_0 DNA Damage Response cluster_1 Intrinsic Apoptosis Pathway CldC_TP Active CldC-TP DNA_Incorp Incorporation into DNA CldC_TP->DNA_Incorp DNA_Breaks DNA Strand Breaks DNA_Incorp->DNA_Breaks p53 p53 Activation DNA_Breaks->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_assays Perform Assays start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with Serial Dilutions of CldC seed->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis analyze Data Analysis (IC50, % Apoptosis) viability->analyze apoptosis->analyze end End: Interpret Results analyze->end

References

Technical Support Center: 2-Chloro-2'-deoxycytidine-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxycytidine (CldC) and related nucleoside analog-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (CldC) is a synthetic nucleoside derivative.[1] Like other nucleoside analogs, its efficacy is predicated on its cellular uptake and subsequent intracellular phosphorylation to its active triphosphate form. This active metabolite can then be incorporated into DNA during replication. This incorporation disrupts the normal process of DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][2]

Q2: How should I prepare and store a stock solution of this compound?

For initial solubilization, it is recommended to use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the CldC powder in DMSO to a concentration of 10 mM. Gentle vortexing and sonication can aid in complete dissolution. The stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability.

Q3: What are the key considerations for designing a cell viability assay with this compound?

When designing a cell viability assay, it is crucial to determine the optimal cell seeding density to ensure logarithmic growth throughout the experiment. Additionally, a broad range of CldC concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). It is also essential to include appropriate controls, such as a vehicle control (cells treated with the same concentration of DMSO used for the highest CldC concentration) and an untreated control.

Q4: Can this compound affect different cell lines differently?

Yes, the cytotoxic effects of this compound can vary significantly between different cell lines.[3] This variability is often attributed to differences in the expression levels of nucleoside transporters required for cellular uptake and the activity of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation step.[2] Therefore, it is essential to optimize assay conditions for each cell line.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background Signal - Contamination of reagents or cell culture. - Autofluorescence of the compound or cells. - Reagent concentration too high.- Use sterile techniques and fresh reagents. - Include a "no-cell" control to measure background fluorescence. - Optimize the concentration of the detection reagent.[4]
Low Signal or No Response - Inactive compound due to improper storage or handling. - Insufficient incubation time. - Cell line is resistant to the compound.- Ensure proper storage of CldC and use fresh dilutions. - Optimize the incubation time (typically 24-72 hours). - Verify the expression of deoxycytidine kinase in the cell line.
High Variability Between Replicates - Inconsistent cell seeding. - Edge effects in multi-well plates. - Pipetting errors.- Ensure a homogenous cell suspension before and during plating. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Calibrate pipettes regularly and ensure proper pipetting technique.
Compound Precipitation in Culture Medium - Low aqueous solubility of the compound. - High final concentration of DMSO.- Prepare a more dilute stock solution in DMSO. - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).[5]

Quantitative Data

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table provides IC50 values for a structurally related and well-characterized nucleoside analog, 5-Aza-2'-deoxycytidine , in various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.

Cell LineCancer TypeIncubation TimeIC50 (µM)
Caco-2Colon Cancer48 hours~5 µM
T24Bladder TumorNot SpecifiedGrowth Suppression
Multiple Tumor LinesVariousNot SpecifiedGrowth Suppression

Note: The provided IC50 value is for 5-Aza-2'-deoxycytidine and should be used as an estimate for initial experimental design with this compound.[6][7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines a general procedure for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Materials:

  • This compound

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

Cellular Uptake and Activation Workflow

The following diagram illustrates the general workflow of this compound from cellular uptake to its activation, which is a prerequisite for its cytotoxic effect.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane Cell Membrane CldC_out This compound (CldC) ENT Equilibrative Nucleoside Transporter (ENT) CldC_out->ENT Uptake CldC_in CldC CldCMP CldC-Monophosphate CldC_in->CldCMP Deoxycytidine Kinase (dCK) CldCDP CldC-Diphosphate CldCMP->CldCDP Nucleoside Monophosphate Kinase CldCTP CldC-Triphosphate (Active Form) CldCDP->CldCTP Nucleoside Diphosphate Kinase ENT->CldC_in

Caption: Cellular uptake and activation of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This diagram depicts a potential signaling cascade initiated by the active form of this compound, leading to programmed cell death. This pathway is based on the known mechanisms of the related compound, 2-chloro-2'-deoxyadenosine.

G CldCTP CldC-Triphosphate DNA_Damage DNA Strand Breaks & Replication Stress CldCTP->DNA_Damage Incorporation into DNA FasL_Fas Increased FasL/Fas Expression DNA_Damage->FasL_Fas Caspase8 Caspase-8 Activation FasL_Fas->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for CldC-induced apoptosis.

References

impact of pH on 2-Chloro-2'-deoxycytidine stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of 2-Chloro-2'-deoxycytidine (CldC). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound (CldC) in aqueous solutions?

A1: While direct stability data for this compound (CldC) is limited, data from the closely related compound, 2-chloro-2'-deoxyadenosine (Cladribine), provides valuable insights. Cladribine is significantly less stable in acidic conditions compared to neutral or basic conditions.[1] At acidic pH, it undergoes hydrolysis, leading to the formation of its degradation product, 2-chloroadenine.[1] It is highly probable that CldC exhibits similar pH-dependent instability due to the shared 2-chloro-2'-deoxyribose structure. Therefore, it is crucial to maintain a neutral to slightly alkaline pH for aqueous solutions of CldC to ensure its stability.

Q2: What is the expected shelf-life of CldC solutions at different pH values?

A2: Based on data for the analogous compound 2-chloro-2'-deoxyadenosine, the half-life of the compound is dramatically reduced in acidic environments. For instance, at 37°C, the half-life of 2-chloro-2'-deoxyadenosine is approximately 1.6 hours at pH 2 and only 0.37 hours at pH 1.[1] In contrast, it is stable at neutral and basic pH for extended periods, even at elevated temperatures.[1] It is recommended to prepare fresh CldC solutions in a neutral or slightly alkaline buffer (pH 7-8) for experiments and to avoid acidic conditions to prevent degradation.

Q3: Can I expect the biological activity of CldC to be influenced by the pH of the cell culture medium?

A3: Yes, the pH of the cell culture medium can potentially influence the biological activity of CldC through several mechanisms. The stability of the compound is the primary concern, as acidic conditions will lead to its degradation and a subsequent loss of activity. Furthermore, the cellular uptake and the enzymatic activation of CldC might be pH-dependent. For instance, the activity of deoxycytidine kinase (dCK), the enzyme that phosphorylates CldC to its active triphosphate form, can be regulated by various factors, and its optimal activity may be pH-dependent.[2] Studies with other cytotoxic agents have shown that extracellular pH can significantly alter their efficacy.[3]

Q4: What are the potential degradation products of CldC, and how can I detect them?

A4: The primary degradation pathway for 2-chloro-2'-deoxynucleosides in acidic conditions is hydrolysis of the glycosidic bond, which would yield the free base, 2-chlorocytosine, and 2-deoxyribose. High-performance liquid chromatography (HPLC) is the recommended method for monitoring the stability of CldC and detecting its degradation products. A reverse-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and an aqueous buffer, can be used to separate CldC from its more polar degradation products.[4][5]

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected cytotoxicity of CldC in in-vitro assays.
Possible Cause Troubleshooting Steps
Degradation of CldC due to acidic pH of the stock solution or culture medium. 1. Verify the pH of your CldC stock solution and ensure it is buffered at a neutral to slightly alkaline pH (7.0-8.0).2. Prepare fresh stock solutions frequently.3. Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can lead to acidification. Ensure your incubator's CO2 levels are correctly calibrated to maintain the desired medium pH.[6]
Suboptimal pH for cellular uptake or enzymatic activation. 1. If possible, conduct pilot experiments to assess the cytotoxicity of CldC in culture media buffered at slightly different pH values (e.g., pH 7.2 vs. 7.6) to determine the optimal condition for your cell line.2. Consider the expression levels of nucleoside transporters and deoxycytidine kinase in your cell line, as these can influence CldC activity.
Incorrect drug concentration due to degradation. 1. Use HPLC to confirm the concentration of your CldC stock solution before each experiment, especially if it has been stored for an extended period.
Problem: Unexpected peaks in HPLC analysis of CldC samples.
Possible Cause Troubleshooting Steps
Acid-catalyzed degradation of CldC. 1. Analyze a freshly prepared standard of CldC to confirm its retention time.2. If the sample was prepared in an acidic buffer or stored under acidic conditions, the unexpected peaks are likely degradation products.[1]3. To confirm, intentionally degrade a small amount of CldC by treating it with a mild acid and analyze the resulting chromatogram.
Interaction with other components in the solution. 1. Analyze a blank sample containing all components of the solution except for CldC to identify any interfering peaks.

Data Summary

Table 1: Stability of 2-Chloro-2'-deoxyadenosine (Cladribine) at 37°C

(Note: This data is for a closely related compound and is provided as an estimate for the stability of this compound.)

pHRemaining Compound after 2 hours (%)Remaining Compound after 6 hours (%)Calculated Half-life (T 1/2) (hours)
12Not Reported0.37
2Not Reported131.6
Neutral/BasicStableStableNot Applicable (Stable)

Data extracted from Tarasiuk et al., 1994.[1]

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

This protocol provides a general framework for assessing the stability of CldC using reverse-phase HPLC. Optimization may be required for specific instrumentation and applications.

  • Preparation of Solutions:

    • Prepare a stock solution of CldC (e.g., 1 mg/mL) in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).

    • Dilute the CldC stock solution in each pH buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation:

    • Incubate the CldC solutions at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 270 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Quantify the peak area of CldC at each time point.

    • Calculate the percentage of CldC remaining relative to the initial time point (t=0).

    • Plot the percentage of remaining CldC against time to determine the degradation kinetics and calculate the half-life at each pH.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis CldC_Stock CldC Stock (Neutral Buffer) Test_Solutions Test Solutions (CldC in each pH buffer) CldC_Stock->Test_Solutions pH_Buffers pH Buffers (e.g., 2, 4, 7.4, 9) pH_Buffers->Test_Solutions Incubate Incubate at 37°C Test_Solutions->Incubate Time_Points Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data Data Analysis (% Remaining, Half-life) HPLC->Data

Caption: Workflow for assessing the pH stability of this compound.

Activity_Pathway cluster_pH Potential pH Influence CldC_ext Extracellular CldC CldC_int Intracellular CldC CldC_ext->CldC_int Nucleoside Transporters Active_CldC Active CldC-TP CldC_int->Active_CldC Phosphorylation DNA_damage DNA Damage & Cell Cycle Arrest Active_CldC->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis dCK Deoxycytidine Kinase (dCK) dCK->Active_CldC pH_stability Stability of Extracellular CldC pH_stability->CldC_ext pH_uptake Transporter Activity pH_uptake->CldC_int pH_dCK dCK Activity pH_dCK->dCK

Caption: Proposed mechanism of CldC action and potential points of pH influence.

References

Technical Support Center: Overcoming Limitations in 2-Chloro-2'-deoxycytidine (CldC) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxycytidine (CldC). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CldC) and what is its primary mechanism of action?

This compound (CldC) is a nucleoside derivative.[1] While specific research on CldC is limited, based on its structural similarity to other 2'-deoxycytidine (B1670253) analogs like 2-chloro-2'-deoxyadenosine (Cladribine), it is presumed to be a prodrug that requires intracellular activation to exert its cytotoxic effects.[1] The proposed mechanism involves its phosphorylation to a triphosphate form, which can then be incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cells.

Q2: What are the primary limitations in the delivery of CldC?

The primary limitations in the delivery of CldC are inferred from studies on similar nucleoside analogs and include:

  • Enzymatic Degradation: CldC is likely susceptible to rapid deamination by cytidine (B196190) deaminase in the plasma and tissues, converting it into an inactive uridine (B1682114) derivative. This is a common metabolic pathway for cytidine analogs.

  • Poor Oral Bioavailability: Due to enzymatic degradation and potential first-pass metabolism, oral administration of CldC is expected to result in low and variable plasma concentrations.[2]

  • Requirement for Intracellular Transport and Activation: CldC, being a hydrophilic molecule, requires specific nucleoside transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), to enter cells.[1] Once inside, it must be phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form.[3][4]

  • Development of Drug Resistance: Cells can develop resistance to CldC through various mechanisms, including reduced expression of uptake transporters, decreased activity of the activating enzyme dCK, increased expression of efflux pumps that remove the drug from the cell, and increased deactivation by 5'-nucleotidases.[3][5]

Q3: How can the oral bioavailability of CldC be improved?

Improving the oral bioavailability of CldC is a key challenge. Two primary strategies can be employed:

  • Co-administration with a Cytidine Deaminase Inhibitor: The use of a potent cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), can prevent the rapid degradation of CldC in the bloodstream, thereby increasing its plasma concentration and half-life after oral administration.[2]

  • Prodrug Approach: Chemical modification of CldC into a prodrug can enhance its lipophilicity and protect it from enzymatic degradation, leading to improved absorption from the gastrointestinal tract. For instance, esterification of the hydroxyl groups in the sugar moiety can create a more lipid-soluble molecule that can be hydrolyzed back to the active CldC form inside the cell.

Q4: What are the potential mechanisms of resistance to CldC and how can they be overcome?

Resistance to CldC is a significant concern in its therapeutic application. The most likely mechanisms include:

  • Reduced Deoxycytidine Kinase (dCK) Activity: Since dCK is crucial for the activation of CldC, its downregulation or mutation can lead to high levels of resistance.[3][4]

  • Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP), can actively pump CldC out of the cell, reducing its intracellular concentration.[1]

  • Increased Deactivation: Elevated levels of 5'-nucleotidases can dephosphorylate the active triphosphate form of CldC, rendering it inactive.[5]

To overcome these resistance mechanisms, the following approaches can be considered:

  • Combination Therapy: Using CldC in combination with other cytotoxic agents that have different mechanisms of action may be effective.[6][7]

  • Modulation of Resistance Pathways: For efflux-mediated resistance, co-administration with an inhibitor of the specific ABC transporter could restore sensitivity.

  • Nanoparticle-based Delivery: Encapsulating CldC in nanoparticles can alter its cellular uptake mechanism, potentially bypassing efflux pumps and increasing its intracellular concentration.

Troubleshooting Guides

Problem: Low or No Cytotoxic Effect of CldC in Cell Culture
Possible Cause Troubleshooting Steps
Low expression of uptake transporters (e.g., ENTs) in the cell line. 1. Verify transporter expression levels in your cell line using qPCR or Western blot. 2. Consider using a cell line known to express high levels of nucleoside transporters.
High expression of efflux transporters (e.g., BCRP). 1. Assess BCRP expression. 2. If high, consider co-incubation with a BCRP inhibitor (e.g., Ko143) to increase intracellular CldC levels.[1]
Low expression or activity of deoxycytidine kinase (dCK). 1. Measure dCK activity or expression in your cell line.[3][4] 2. If low, the cell line may be inherently resistant. Consider using a different cell line or a combination therapy approach.
Rapid degradation of CldC by cytidine deaminase in the culture medium (if serum is present). 1. Consider using serum-free medium for the duration of the drug treatment. 2. If serum is required, co-administer with a cytidine deaminase inhibitor like tetrahydrouridine (THU).[2]
Incorrect drug concentration or incubation time. 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Problem: High Variability in Cellular Uptake Assay Results
Possible Cause Troubleshooting Steps
Inconsistent cell seeding density. 1. Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase.
Variations in incubation time or temperature. 1. Use a calibrated incubator and a precise timer for all incubation steps.
Issues with the washing steps, leading to inaccurate measurement of intracellular drug. 1. Optimize the washing procedure. Use ice-cold stop buffer (e.g., PBS with an ENT inhibitor) to halt transport and wash quickly and consistently.
Cell line instability or contamination. 1. Regularly check cell line morphology and test for mycoplasma contamination.

Experimental Protocols

Protocol 1: Cellular Uptake Assay for Radiolabeled CldC

This protocol is adapted from methods used for other nucleoside analogs and is designed to quantify the cellular uptake of radiolabeled CldC.

Materials:

  • Radiolabeled [³H]-CldC or [¹⁴C]-CldC

  • Cell line of interest

  • 24-well cell culture plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution)

  • Stop Buffer (ice-cold PBS containing a high concentration of non-radiolabeled CldC or an ENT inhibitor)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Seed cells in a 24-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.

  • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

  • Add 200 µL of pre-warmed assay buffer to each well. For wells determining non-specific uptake, add a high concentration of unlabeled CldC (e.g., 100-fold excess).

  • Initiate the uptake by adding 50 µL of assay buffer containing radiolabeled CldC to each well to achieve the final desired concentration.

  • Incubate the plate at 37°C for the desired time period (e.g., 1, 5, 15, 30 minutes).

  • To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold stop buffer.

  • Lyse the cells by adding 250 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 2: Formulation of CldC-Loaded Chitosan (B1678972) Nanoparticles

This protocol provides a general method for encapsulating CldC into chitosan nanoparticles to potentially improve its delivery. This method is based on the ionic gelation of chitosan with tripolyphosphate (TPP).

Materials:

  • This compound (CldC)

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Centrifuge

Procedure:

  • Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v). Stir overnight to ensure complete dissolution.

  • Dissolve CldC in the chitosan solution at the desired concentration.

  • Prepare a TPP solution (e.g., 0.5 mg/mL) in deionized water.

  • While vigorously stirring the CldC-chitosan solution, add the TPP solution dropwise. A milky opalescent suspension should form, indicating nanoparticle formation.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the nanoparticles by centrifugation (e.g., 12,000 x g for 30 minutes).

  • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unencapsulated drug and excess TPP.

  • Resuspend the nanoparticle pellet in the desired buffer or cell culture medium for further experiments.

Visualizations

G cluster_intracellular Intracellular Space CldC_out CldC ENT Nucleoside Transporter (ENT) CldC_out->ENT CldC_in CldC ENT->CldC_in CldCMP CldC-MP CldC_in->CldCMP dCK CldCDP CldC-DP CldCMP->CldCDP dCMPK CldCTP CldC-TP (Active) CldCDP->CldCTP NDPK DNA_incorp Incorporation into DNA CldCTP->DNA_incorp DNA_synthesis_inhibition Inhibition of DNA Synthesis & Repair DNA_incorp->DNA_synthesis_inhibition Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis G cluster_workflow Experimental Workflow: CldC Nanoparticle Formulation & Evaluation start Start prep_chitosan Prepare Chitosan Solution start->prep_chitosan dissolve_cldc Dissolve CldC in Chitosan Solution prep_chitosan->dissolve_cldc add_tpp Add TPP Solution (Ionic Gelation) dissolve_cldc->add_tpp form_np Nanoparticle Formation add_tpp->form_np centrifuge Centrifugation & Washing form_np->centrifuge resuspend Resuspend Nanoparticles centrifuge->resuspend characterize Characterize Nanoparticles (Size, Zeta Potential, Drug Loading) resuspend->characterize cell_culture_eval Evaluate in Cell Culture (Uptake, Cytotoxicity) characterize->cell_culture_eval end End cell_culture_eval->end

References

quality control measures for 2-Chloro-2'-deoxycytidine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxycytidine stock solutions. The following information is curated to address common challenges and ensure the quality and reliability of your experiments.

Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. Therefore, this guide leverages data from a closely related and structurally similar compound, 2-Chloro-2'-deoxyadenosine (Cladribine), as a reference for best practices. Users should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

For initial stock solution preparation, it is recommended to use a high-purity solvent in which this compound is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water. The choice of solvent should be compatible with your downstream applications. Always use freshly opened or properly stored solvents to avoid contamination.

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure the long-term stability of your this compound stock solution, it is advisable to aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles. For long-term storage, solutions should be kept at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Q3: What is the expected stability of this compound in aqueous solutions?

Based on data for the related compound 2-Chloro-2'-deoxyadenosine, the stability of nucleoside analogs can be significantly influenced by pH. Acidic conditions can lead to the cleavage of the glycosidic bond and subsequent degradation. It is recommended to maintain a neutral or slightly basic pH for your aqueous solutions to enhance stability.[1][2]

Q4: What are the potential degradation products of this compound?

While specific degradation products for this compound are not well-documented, a likely degradation pathway, especially under acidic conditions, involves the hydrolysis of the glycosidic bond. This would result in the formation of 2-chlorocytosine and 2-deoxyribose. This is analogous to the degradation of 2-Chloro-2'-deoxyadenosine to 2-chloroadenine.[1][2] In biological systems, enzymatic deamination can also occur, potentially converting it to 2-Chloro-2'-deoxyuridine.[3]

Q5: How can I assess the quality and concentration of my this compound stock solution?

The concentration and purity of your stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3] This method allows for the quantification of the parent compound and the detection of any potential degradation products. Spectrophotometry can also be used for a quick concentration check, provided the molar extinction coefficient is known and there are no interfering substances.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low biological activity 1. Incorrect stock solution concentration.2. Degradation of the compound due to improper storage (e.g., acidic pH, multiple freeze-thaw cycles).3. Incompatibility with the experimental buffer.1. Verify the concentration using HPLC or spectrophotometry.2. Prepare a fresh stock solution from a new vial of the compound. Ensure storage at neutral or basic pH and minimize freeze-thaw cycles.[1]3. Check the pH and composition of your experimental buffer.
Appearance of unknown peaks in HPLC analysis 1. Degradation of this compound.2. Contamination of the solvent or stock solution.1. The unknown peak may correspond to a degradation product like 2-chlorocytosine. If possible, use a reference standard of the potential degradant to confirm its identity.[1]2. Use high-purity, fresh solvents for stock solution preparation and analysis.
Precipitate formation in the stock solution upon thawing 1. The concentration of the stock solution exceeds its solubility at lower temperatures.2. The compound is less soluble in the chosen solvent after freezing.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it persists, sonication may be required.2. Consider preparing the stock solution at a slightly lower concentration.
Inconsistent experimental results between different aliquots 1. Incomplete dissolution of the compound when preparing the initial stock solution.2. Uneven degradation across different aliquots due to variations in storage.1. Ensure the compound is fully dissolved during stock preparation by vortexing and visual inspection.2. Review storage procedures to ensure all aliquots are handled consistently. Prepare fresh aliquots from a new stock solution.

Quantitative Data Summary

Table 1: Stability of a Related Compound (2-Chloro-2'-deoxyadenosine) at 37°C

pHTime (hours)Remaining Compound (%)
12~2%
26~13%

Data adapted from a study on 2-Chloro-2'-deoxyadenosine and indicates rapid degradation in acidic conditions.[2]

Table 2: Recommended Storage Conditions

Storage DurationTemperatureRecommended For
Short-term2-8°CDiluted working solutions (use within a few days)
Long-term-20°C or -80°CAliquoted stock solutions

Experimental Protocols

Protocol 1: Quality Control of this compound Stock Solution by HPLC

This protocol outlines a general method for assessing the purity and concentration of a this compound stock solution.

Materials:

  • This compound stock solution

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile. Filter and degas both mobile phases.

  • Sample Preparation: Dilute the this compound stock solution to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for the optimal absorbance wavelength for this compound (a starting point could be around 270-280 nm, typical for cytidine (B196190) analogs).

    • Gradient: A linear gradient can be used, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

    • Quantify the concentration by comparing the peak area to a standard curve prepared from a reference standard of known concentration.

Visualizations

QC_Workflow Quality Control Workflow for this compound Stock Solutions prep Stock Solution Preparation store Aliquoting and Storage (-20°C / -80°C) prep->store qc_check Initial QC Check (HPLC/UV-Vis) store->qc_check pass Pass qc_check->pass Purity & Conc. OK fail Fail qc_check->fail Issues Detected use Use in Experiments pass->use troubleshoot Troubleshoot (e.g., check solvent, pH) fail->troubleshoot re_prep Prepare Fresh Stock Solution fail->re_prep periodic_qc Periodic Stability Check (e.g., after 3 months) use->periodic_qc troubleshoot->re_prep re_prep->store periodic_qc->pass Stable periodic_qc->fail Degradation Detected

Caption: Quality control workflow for this compound stock solutions.

References

Validation & Comparative

Validating the Efficacy of 2-Chloro-2'-deoxycytidine in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of 2-Chloro-2'-deoxycytidine (CldC), a synthetic nucleoside analog. Due to the limited availability of direct experimental data for CldC in the public domain, this document focuses on its predicted mechanism of action based on its structural similarity to well-characterized nucleoside analogs. We present a detailed comparison with established alternatives, Gemcitabine and Cytarabine, supported by their experimental data, to provide a benchmark for future studies on CldC.

Mechanism of Action: An Overview

This compound is a synthetic nucleoside analog of deoxycytidine.[1] Its biological activity is predicated on its intracellular phosphorylation to its triphosphate form, which can then interfere with DNA synthesis and cellular proliferation.[1] This mechanism is shared with other cytotoxic nucleoside analogs and is the basis for their application in oncology and virology. The ultimate cellular response to the disruption of DNA synthesis is the induction of programmed cell death, or apoptosis.[1]

Signaling Pathway for Nucleoside Analog-Induced Apoptosis

The following diagram illustrates the general signaling pathway initiated by cytotoxic nucleoside analogs, leading to apoptosis.

Nucleoside_Analog_Apoptosis_Pathway General Signaling Pathway of Nucleoside Analog-Induced Apoptosis cluster_extracellular cluster_intracellular Intracellular CldC This compound (CldC) CldC_in CldC CldC->CldC_in Transport CldC_MP CldC-Monophosphate CldC_in->CldC_MP Phosphorylation (dCK) Apoptosis Apoptosis CldC_DP CldC-Diphosphate CldC_MP->CldC_DP Phosphorylation CldC_TP CldC-Triphosphate CldC_DP->CldC_TP Phosphorylation DNA_Polymerase DNA Polymerase CldC_TP->DNA_Polymerase Competitive Inhibition DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage DNA_Damage->Apoptosis

Caption: General signaling pathway of nucleoside analog-induced apoptosis.

Comparative Performance Data

Table 1: In Vitro Cytotoxicity of Gemcitabine in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
BxPC-3PancreaticVaries[2]
Mia PaCa-2PancreaticVaries[2]
Panc-1PancreaticVaries[2]
H157Lung~0.01-0.1[3]
H460Lung~0.01-0.1[3]
H322Lung~0.1-1[3]
GEM-resistant cell linesBiliary Tract>1[4]
GEM-effective cell linesBiliary Tract<1[4]
Table 2: In Vitro Cytotoxicity of Cytarabine in Leukemia Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
KG-1Acute Myeloid LeukemiaVaries[5]
MOLM13Acute Myeloid LeukemiaVaries[5]
CCRF-CEMAcute Lymphoblastic Leukemia90[1]
JurkatAcute Lymphoblastic Leukemia159.7[1]
HL-60Promyelocytic Leukemia407.2[6]
HL60-CR50 (resistant)Promyelocytic Leukemia906.8[6]
MV4-11-PAcute Myeloid Leukemia260[7]
MV4-11-R (resistant)Acute Myeloid Leukemia3370[7]

Experimental Protocols

To validate the efficacy of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V Assay)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

DNA Synthesis Inhibition Assay

This assay measures the effect of the compound on DNA replication.

  • Cell Treatment: Treat cells with various concentrations of this compound for a defined period.

  • Nucleoside Labeling: Add a labeled nucleoside (e.g., ³H-thymidine or BrdU) to the culture medium and incubate for a few hours to allow for incorporation into newly synthesized DNA.

  • Cell Lysis and DNA Precipitation (for ³H-thymidine): Lyse the cells and precipitate the DNA. Measure the incorporated radioactivity using a scintillation counter.

  • Immunodetection (for BrdU): Fix and permeabilize the cells. Use an anti-BrdU antibody to detect the incorporated BrdU, followed by a fluorescently labeled secondary antibody. Analyze by flow cytometry or fluorescence microscopy.

  • Data Analysis: Quantify the reduction in labeled nucleoside incorporation as a measure of DNA synthesis inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel nucleoside analog.

Experimental_Workflow Preclinical Evaluation Workflow for a Novel Nucleoside Analog cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies (e.g., DNA Synthesis Inhibition) Apoptosis->Mechanism Toxicity Toxicity Studies Mechanism->Toxicity Promising Results Efficacy Efficacy in Animal Models (e.g., Xenografts) Toxicity->Efficacy

References

A Comparative Guide for Researchers: 2-Chloro-2'-deoxycytidine vs. Gemcitabine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, nucleoside analogs remain a cornerstone of chemotherapy. This guide provides a detailed, objective comparison of two such analogs: 2-Chloro-2'-deoxycytidine (CldC) and the well-established drug, gemcitabine (B846). This document is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action, comparative efficacy data, and detailed experimental protocols.

Introduction and Mechanism of Action

Both this compound and gemcitabine are analogs of deoxycytidine and exert their cytotoxic effects by interfering with DNA synthesis. However, their precise mechanisms and metabolic pathways exhibit key differences.

Gemcitabine (2',2'-difluorodeoxycytidine) is a prodrug that requires intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. Its multifaceted mechanism of action includes:

  • Inhibition of Ribonucleotide Reductase: Gemcitabine's diphosphate metabolite (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR). This enzyme is crucial for the de novo synthesis of deoxynucleotides. Its inhibition leads to a depletion of the deoxynucleoside triphosphate (dNTP) pool necessary for DNA replication and repair.

  • DNA Chain Termination: The triphosphate metabolite (dFdCTP) competes with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerases. After the incorporation of one additional nucleotide, DNA polymerase is unable to proceed, leading to "masked chain termination" and the induction of apoptosis.

  • Inhibition of DNA Synthesis and Repair: The incorporation of gemcitabine into DNA creates irreparable errors that halt further DNA synthesis, ultimately triggering cell death.

This compound (CldC) is

Bridging the Digital and the-L: A Guide to Validating Experimental Findings with Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount for accelerating scientific discovery. This guide provides a comprehensive comparison of in silico, in vitro, and in vivo validation methodologies, offering insights into their respective strengths, weaknesses, and ideal applications. By integrating computational predictions with experimental data, researchers can enhance the accuracy and reliability of their findings, ultimately leading to more effective drug development and a deeper understanding of complex biological systems.[1][2][3]

The convergence of computational and experimental approaches has revolutionized drug design, moving from traditional trial-and-error methods to more rational, structure-based strategies.[3] Computational models can simulate complex biological processes, predict experimental outcomes, and identify promising drug candidates, significantly reducing the time and cost associated with research and development.[4][5][6] However, the predictive power of these models is only as strong as their validation against real-world biological data.[4]

Comparing the Pillars of Validation: In Silico, In Vitro & In Vivo

The validation of computational models relies on a multi-faceted approach, often involving a combination of in silico (computer-based), in vitro (in a controlled laboratory environment), and in vivo (in a living organism) methods.[7][8][9][10] Each approach offers distinct advantages and limitations.

Methodology Description Advantages Disadvantages Primary Application
In Silico (Computational) Utilizes computer simulations and mathematical algorithms to model and predict biological phenomena.[8][11]- High-throughput screening of vast compound libraries.[5][11]- Cost-effective and time-efficient.[8][10]- Early prediction of potential hazards and optimization of drug design.[10][11]- Predictions may not perfectly reflect complex biological reality.[10][12]- Requires rigorous experimental validation.[13][14]- Model accuracy is dependent on the quality of input data.[12]- Lead identification and optimization.[3]- Predicting drug-target interactions.[3][13]- Modeling biological pathways.[15][16]
In Vitro (Experimental) Experiments conducted in a controlled environment outside of a living organism, such as in a test tube or petri dish, using cells or tissues.[9][11]- Allows for the controlled study of specific biological mechanisms.[11]- Faster and less expensive than in vivo studies.[11]- Reduces the need for animal testing.[11]- May not fully replicate the complexity of a whole organism.[9]- Results may not always be directly transferable to in vivo conditions.[9]- Validating computational predictions of cellular responses.[14]- High-throughput screening of compound efficacy.[3]- Mechanistic studies of drug action.[11]
In Vivo (Experimental) Experiments conducted within a whole, living organism, typically animal models.[8][9]- Provides insights into the overall effects of a substance on a living system, including metabolism and distribution.[8]- Considered more reliable for predicting human responses than in vitro studies.[8]- Expensive and time-consuming.[7]- Raises ethical concerns regarding animal welfare.[11]- High biological variability can make results difficult to reproduce.[6]- Preclinical safety and efficacy testing of drug candidates.[7]- Studying complex physiological responses.[8]- Final validation before human clinical trials.[7]

The Integrated Workflow: From Code to Clinic

A robust validation strategy typically follows a hierarchical progression, starting with broad in silico screening, followed by focused in vitro assays, and culminating in definitive in vivo studies. This iterative process allows for the refinement of computational models based on experimental feedback, leading to more accurate predictions and a higher probability of success in later-stage development.

Integrated_Workflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Computational_Modeling Computational Modeling & Prediction Virtual_Screening Virtual Screening Computational_Modeling->Virtual_Screening Hypothesis Generation Cell_Based_Assays Cell-Based Assays Virtual_Screening->Cell_Based_Assays Candidate Selection Cell_Based_Assays->Computational_Modeling Model Refinement Biochemical_Assays Biochemical Assays Cell_Based_Assays->Biochemical_Assays Mechanism Validation Animal_Models Animal Models Biochemical_Assays->Animal_Models Preclinical Testing Animal_Models->Computational_Modeling Model Validation Clinical_Trials Human Clinical Trials Animal_Models->Clinical_Trials Safety & Efficacy

An integrated workflow for drug discovery.

Key Experimental Protocols for Validation

Detailed and reproducible experimental protocols are the bedrock of reliable validation. Below are summaries of common methodologies used to validate computational findings.

Biochemical Assays for Target Engagement
  • Objective: To confirm the direct interaction between a predicted drug candidate and its biological target.

  • Methodology: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) are employed to measure the binding affinity and kinetics of the compound to the purified target protein.[17]

  • Data Output: Quantitative data on binding constants (Kd), association rates (kon), and dissociation rates (koff).

Cell-Based Phenotypic Assays
  • Objective: To assess the effect of a compound on cellular functions in a disease-relevant context.[13]

  • Methodology: Cultured cells, either primary cells or cell lines, are treated with the compound of interest. Changes in cell viability, proliferation, signaling pathway activation, or other relevant phenotypes are measured using techniques like MTT assays, flow cytometry, or high-content imaging.

  • Data Output: Dose-response curves, IC50/EC50 values, and qualitative or quantitative changes in cellular markers.

In Vivo Validation in Animal Models
  • Objective: To evaluate the efficacy, safety, and pharmacokinetic properties of a drug candidate in a living organism.[13]

  • Methodology: A suitable animal model of the disease is selected. The compound is administered through a relevant route, and its effects on disease progression, as well as any potential toxicity, are monitored over time.

  • Data Output: Pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), measures of therapeutic efficacy (e.g., tumor size reduction, improved survival), and toxicological profiles.

Visualizing Biological Complexity: Signaling Pathways and Logical Relationships

Computational models are invaluable for dissecting complex biological networks. Graphviz diagrams can effectively represent these intricate relationships.

A Simplified Drug-Target Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a drug inhibits a key kinase, leading to the downstream inactivation of a transcription factor and subsequent changes in gene expression.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activation Transcription_Factor Transcription Factor Kinase->Transcription_Factor Phosphorylation Drug Drug Drug->Kinase Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

A hypothetical drug-target signaling pathway.

The Future is Integrated

The path forward in biomedical research and drug development lies in the seamless integration of computational and experimental approaches.[18][19][20] By leveraging the predictive power of in silico models and rigorously validating these predictions through in vitro and in vivo experiments, the scientific community can navigate the complexities of biological systems with greater precision and efficiency. This synergistic relationship not only accelerates the pace of discovery but also enhances the likelihood of translating fundamental research into life-saving therapies.

References

Cross-Validation of 2-Chloro-2'-deoxycytidine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 2-Chloro-2'-deoxycytidine (CldC) and its clinically relevant alternatives: Cladribine (2-Chloro-2'-deoxyadenosine), Clofarabine, and Gemcitabine. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from closely related cytidine (B196190) analogs and presents a comprehensive overview of the well-characterized mechanisms of its alternatives to facilitate a cross-validation framework.

Introduction to this compound and Analogs

This compound is a synthetic cytidine nucleoside analog. Like other nucleoside analogs, its therapeutic potential in oncology is predicated on its ability to interfere with nucleic acid synthesis and cellular metabolism, leading to cytotoxicity in rapidly proliferating cancer cells. The core hypothesis for its mechanism of action involves its intracellular phosphorylation to an active triphosphate form, which can then be incorporated into DNA, leading to chain termination and/or inhibition of enzymes crucial for DNA synthesis and maintenance. One suggested mechanism is the inhibition of DNA methyltransferases (DNMTs), which could lead to the re-expression of tumor suppressor genes.

To cross-validate these proposed mechanisms, this guide compares CldC with three well-established nucleoside analogs:

  • Cladribine (2-Chloro-2'-deoxyadenosine): A purine (B94841) analog used in the treatment of hairy cell leukemia and multiple sclerosis.

  • Clofarabine: A second-generation purine analog approved for pediatric acute lymphoblastic leukemia.

  • Gemcitabine: A pyrimidine (B1678525) analog widely used in the treatment of various solid tumors, including pancreatic, breast, and non-small cell lung cancer.

Comparative Analysis of Cytotoxicity and Mechanism of Action

The following tables summarize the available quantitative data for the cytotoxic effects and mechanisms of action of this compound and its alternatives.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundCell LineAssay TypeIC50 ValueCitation
This compound Data Not Available---
Cladribine Multiple Myeloma (U266)MTS Assay~2.43 µmol/L[1][2]
Multiple Myeloma (RPMI8226)MTS Assay~0.75 µmol/L[1][2]
Multiple Myeloma (MM1.S)MTS Assay~0.18 µmol/L[1][2]
Clofarabine Acute Myeloid Leukemia (HL-60)Proliferation Assay~6-fold resistant vs. cytarabine[3]
Gemcitabine Pancreatic Cancer (Panc-1)AlamarBlue Assay16 mg/L[4]
Pancreatic Cancer (SW1990)MTT AssayData available, specific value not stated[5]

Note: The lack of specific IC50 data for this compound highlights a critical gap in the publicly available research. The data for alternatives demonstrates the range of cytotoxic potency across different cancer cell lines.

Table 2: Comparative Effects on Cell Cycle Progression
CompoundCell LineEffectQuantitative DataCitation
This compound Data Not Available---
Cladribine Multiple Myeloma (U266)G1 arrestSignificant increase in G1 phase[1]
Multiple Myeloma (RPMI8226)G1 arrestSignificant increase in G1 phase[1]
Clofarabine Acute Myeloid Leukemia (KG1)S-phase arrestReduced DNA synthesis by 91% after 1h[6]
Acute Myeloid Leukemia (HL-60)S-phase arrestReduced DNA synthesis by 80% after 1h[6]
Gemcitabine Pancreatic Adenocarcinoma (AsPC-1, BxPC-3, MiaPaca-2)S-phase arrest at low concentrations, arrest in all phases at high concentrationsConcentration-dependent arrest
Table 3: Comparative Induction of Apoptosis
CompoundCell LineAssay TypeQuantitative DataCitation
This compound Data Not Available---
Cladribine Multiple Myeloma (U266)Annexin V-FITC/PIDose-dependent increase in apoptosis[1]
Clofarabine Acute Myeloid LeukemiaSub-G1 analysisData available, specific value not stated[3]
Gemcitabine Pancreatic Cancer (Panc-1)DNA fragmentation ELISA44.7% fragmentation (vs. 25.3% control)[4]
Non-Small Cell Lung Cancer XenograftTUNEL Assay2.2-fold higher apoptosis with iRGD co-treatment

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms of action and the experimental procedures used to validate them is crucial for a comprehensive understanding.

Mechanism_of_Action_Nucleoside_Analogs General Mechanism of Action for Nucleoside Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nucleoside_Analog Nucleoside Analog (e.g., CldC, Cladribine, Clofarabine, Gemcitabine) Nucleoside_Transporter Nucleoside Transporter Nucleoside_Analog->Nucleoside_Transporter Uptake dCK Deoxycytidine Kinase (dCK) & other kinases Nucleoside_Transporter->dCK Intracellular Transport Active_Triphosphate Active Triphosphate Form (e.g., CldCTP, CdATP, Cl-F-ara-ATP, dFdCTP) dCK->Active_Triphosphate Phosphorylation DNA_Polymerase DNA Polymerase Active_Triphosphate->DNA_Polymerase Inhibition/ Incorporation RNR Ribonucleotide Reductase (RNR) Active_Triphosphate->RNR Inhibition DNMT DNA Methyltransferase (DNMT) Active_Triphosphate->DNMT Inhibition (Hypothesized for CldC) DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Strand Breaks & Damage RNR->DNA_Damage Depletion of dNTPs DNA_Incorporation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or S phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway for nucleoside analogs.

Experimental_Workflow Experimental Workflow for Cytotoxicity and MoA Analysis Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Nucleoside Analog (Dose-Response & Time-Course) Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) Compound_Treatment->Cell_Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with PI Staining) Compound_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining, TUNEL) Compound_Treatment->Apoptosis_Assay IC50_Determination Determine IC50 Value Cell_Viability_Assay->IC50_Determination Mechanism_Elucidation Elucidation of Mechanism of Action IC50_Determination->Mechanism_Elucidation Cell_Cycle_Analysis->Mechanism_Elucidation Apoptosis_Assay->Mechanism_Elucidation

Caption: General experimental workflow for analysis.

Detailed Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the nucleoside analog (e.g., 0.01 µM to 100 µM) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the nucleoside analog at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining
  • Cell Treatment: Treat cells with the nucleoside analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This comparative guide highlights the established mechanisms of action for Cladribine, Clofarabine, and Gemcitabine, providing a framework for the cross-validation of this compound's activity. While qualitative data suggests CldC functions as a classic nucleoside analog, a significant gap exists in the quantitative characterization of its effects on DNA synthesis, cell cycle progression, and apoptosis induction.

Future research should focus on generating robust, quantitative data for this compound across a panel of cancer cell lines. Determining its IC50 values, quantifying its impact on cell cycle distribution, and measuring the extent of apoptosis induction are critical next steps. Furthermore, investigating its potential as a DNA methyltransferase inhibitor through dedicated enzymatic assays will provide deeper insights into its unique mechanistic properties. Such studies will be instrumental in defining the therapeutic potential of this compound and its place among other clinically relevant nucleoside analogs.

References

Independent Verification of 2'-Fluoro-2'-deoxycytidine's Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of 2'-Fluoro-2'-deoxycytidine (2'-FdC) against a range of viruses, benchmarked against other established antiviral agents. The content is based on independently published experimental data.

Note on the compound of interest: While the topic specified "2-Chloro-2'-deoxycytidine," a comprehensive search of published literature yielded a significant body of research on the antiviral properties of 2'-Fluoro-2'-deoxycytidine (2'-FdC) . In contrast, there is a notable lack of available data on the antiviral activity of this compound. Therefore, this guide focuses on the independently verified antiviral activity of 2'-FdC.

Executive Summary

2'-Fluoro-2'-deoxycytidine (2'-FdC) is a nucleoside analog that has demonstrated broad-spectrum antiviral activity in vitro and in some animal models. It has shown inhibitory effects against various RNA and DNA viruses. The mechanism of action is understood to involve its conversion to a triphosphate form, which then interferes with viral replication by inhibiting viral RNA or DNA polymerases. This guide summarizes the quantitative data on its efficacy, details the experimental protocols used in these independent studies, and provides visualizations of the experimental workflows and its proposed mechanism of action.

Data Presentation: In Vitro Antiviral Activity

The following tables summarize the in vitro antiviral activity of 2'-FdC against various viruses, with comparisons to other antiviral compounds where data is available.

Table 1: Antiviral Activity of 2'-FdC against Bunyaviruses

VirusCell LineAssay Type2'-FdC EC₅₀ (µM)Ribavirin EC₅₀ (µM)Favipiravir EC₅₀ (µM)
La Crosse (LACV)VeroCPE Inhibition2.2 - 9.7~47Not Reported
MaporalVeroCPE Inhibition2.2 - 9.7~47Not Reported
Punta ToroVeroCPE Inhibition2.2 - 9.7~47Not Reported
Rift Valley Fever (RVFV)VeroCPE Inhibition2.2 - 9.7~47Not Reported
San AngeloVeroCPE Inhibition2.2 - 9.7~47Not Reported
HeartlandVeroVirus Yield Reduction (90%)0.9~47Not Reported
SFTSVVeroVirus Yield Reduction (90%)3.7~47Not Reported

Data sourced from Smee et al., 2018.

Table 2: Antiviral Activity of 2'-FdC against Norovirus

VirusCell LineAssay Type2'-FdC IC₅₀ (µM)2'-FdC CC₅₀ (mM)
Murine Norovirus (MNV-1)RAW264.7Not Specified20.921.768

Data sourced from Yu et al., 2020.

Table 3: Antiviral Activity of 2'-FdC against SARS-CoV-2

CompoundCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
2'-FdCVero CCL-81Image-based175.2 ± 1.3> 300.0> 1.7
GemcitabineVero CCL-81Image-based1.2 ± 1.1> 300.0> 250.0
RemdesivirVero CCL-81Image-based35.4 ± 1.0> 300.0> 8.5

Data sourced from Kim et al., 2021.

Table 4: Antiviral Activity of 2'-FdC against Influenza and Herpes Viruses

VirusCell LineAssay Type2'-FdC IC₅₀ (µM)
Influenza A (H1N1)MDCKNot Specified3.2
Influenza A (H3N2)MDCKNot Specified0.59
Influenza A (H5N1)MDCKNot Specified1.4
Influenza BMDCKNot Specified1.9
Herpes Simplex Virus 1 (HSV-1)BHK-21Replication Assay5 - 20 µg/ml
Herpes Simplex Virus 2 (HSV-2)BHK-21Replication Assay5 - 20 µg/ml

Data sourced from Kumaki et al., 2011 and Wohlrab et al., 1985.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison tables.

Antiviral Assay for Bunyaviruses (CPE Inhibition & Virus Yield Reduction)
  • Cell Line: Vero cells were seeded in 96-well plates.

  • Compound Preparation: 2'-FdC and comparator compounds were dissolved in an appropriate solvent and serially diluted.

  • Infection: Confluent cell monolayers were infected with the respective bunyavirus strains.

  • Treatment: The diluted compounds were added to the infected cells.

  • Incubation: Plates were incubated at 37°C in a 5% CO₂ atmosphere.

  • Endpoint Analysis:

    • CPE Inhibition Assay: For viruses causing significant cytopathic effect (CPE), cell viability was assessed after a set incubation period (e.g., 3-5 days) using a neutral red or crystal violet staining method. The EC₅₀ was calculated as the concentration of the compound that protected 50% of the cells from virus-induced death.

    • Virus Yield Reduction (VYR) Assay: For viruses that cause limited CPE, the supernatant was collected after incubation, and the amount of infectious virus was quantified by plaque assay or TCID₅₀ assay. The EC₉₀ was determined as the concentration that reduced the virus yield by 90%.

  • Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) was determined by treating uninfected Vero cells with the compounds and assessing cell viability.

Antiviral Assay for Murine Norovirus
  • Cell Line: RAW264.7 murine macrophage cells were used for MNV-1 propagation and antiviral testing.

  • Compound Preparation: 2'-FdC was dissolved in DMSO and diluted to the desired concentrations.

  • Infection and Treatment: RAW264.7 cells were infected with MNV-1. After a 1-hour adsorption period, the virus inoculum was removed, and the cells were treated with various concentrations of 2'-FdC.

  • Endpoint Analysis:

    • Viral RNA Quantification: Total RNA was extracted from the cells at a specified time post-infection, and viral RNA levels were quantified by RT-qPCR.

    • **Viral Protein Expression

A Comparative Analysis of the Cytotoxic Profiles of 2-Chloropurine Nucleoside Analogs: Cladribine and Clofarabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profiles of two prominent 2-chloro-2'-deoxyadenosine derivatives: Cladribine (B1669150) (2-CdA) and Clofarabine (B1669196) (CAFdA). These purine (B94841) nucleoside analogs are crucial in the treatment of various hematological malignancies. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes the underlying molecular mechanisms to aid in research and development.

Comparative Cytotoxicity Data

The cytotoxic efficacy of Cladribine and Clofarabine has been evaluated across various cancer cell lines, with Clofarabine generally exhibiting greater potency. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.

DrugCell Line TypeCell Line(s)IC50 / EC50 (µM)Reference
Cladribine (2-CdA) Leukemia (median)Mononuclear cells from AML and CLL patients0.15 (EC50)[1]
Chronic Lymphocytic Leukemia (CLL)Mononuclear cells from CLL patients0.16 (EC50)[1]
Ewing Sarcoma (ES)Not specified1.09 ± 1.85 (IC50)[2]
LeukemiaNot specified0.34 ± 0.03 (IC50)[2]
Acute Promyelocytic LeukemiaHL-60Not specified[3]
Acute T-cell LeukemiaMOLT-4Not specified[3]
Acute Monocytic LeukemiaTHP-1Not specified[3]
Clofarabine (CAFdA) Leukemia (median)Mononuclear cells from AML and CLL patients0.12 (EC50)[1]
Chronic Lymphocytic Leukemia (CLL)Mononuclear cells from CLL patients0.08 (EC50)[1]
Ewing Sarcoma (ES)Not specified0.44 ± 0.44 (IC50)[2]
LeukemiaNot specified0.18 ± 0.01 (IC50)[2]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Both Cladribine and Clofarabine are pro-drugs that, upon cellular uptake, are phosphorylated to their active triphosphate forms. These active metabolites exert their cytotoxic effects through several key mechanisms:

  • Inhibition of DNA Synthesis: The triphosphate forms of both drugs compete with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into DNA strands by DNA polymerases. This incorporation leads to the termination of DNA chain elongation and inhibits DNA repair mechanisms, ultimately causing an accumulation of DNA strand breaks.[4][5]

  • Inhibition of Ribonucleotide Reductase (RNR): This essential enzyme is responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis. Both Cladribine and Clofarabine inhibit RNR, leading to a depletion of the intracellular pool of deoxynucleotides, further hampering DNA replication and repair.[4][6]

  • Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers programmed cell death, or apoptosis. This is a crucial mechanism for the elimination of cancer cells. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[4][7] Clofarabine has been shown to cause mitochondrial membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c.[4] Cladribine has been demonstrated to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.[7]

The following diagram illustrates the generalized signaling pathway for apoptosis induced by these 2-chloropurine nucleoside analogs.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Drug Cladribine / Clofarabine Drug_TP Active Triphosphate (e.g., 2-CdATP) Drug->Drug_TP Phosphorylation (dCK) RNR Ribonucleotide Reductase Drug_TP->RNR Inhibition DNA_Polymerase DNA Polymerase Drug_TP->DNA_Polymerase Inhibition dNTPs dNTP Pool RNR->dNTPs Synthesis dNTPs->DNA_Polymerase Substrate DNA_Damage DNA Strand Breaks Chain Termination DNA_Polymerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondrion Mitochondrion p53->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation (e.g., Caspase-9, -3) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis signaling pathway induced by 2-chloropurine nucleoside analogs.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Cladribine and Clofarabine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Cladribine and Clofarabine in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of the drug solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Cladribine and Clofarabine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Cladribine or Clofarabine for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

The following diagram outlines the general experimental workflow for comparing the cytotoxicity of these compounds.

G Start Start Cell_Culture Cell Line Culture (e.g., Leukemia, Solid Tumor) Start->Cell_Culture Treatment Treat Cells with Drugs (Varying Concentrations) Cell_Culture->Treatment Drug_Prep Prepare Drug Dilutions (Cladribine & Clofarabine) Drug_Prep->Treatment Incubation Incubate (e.g., 48 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Compare Cytotoxic Profiles Data_Analysis->Conclusion

Caption: Experimental workflow for comparing cytotoxicity.

References

Validating the Impact of 2-Chloro-2'-deoxycytidine on DNA Synthesis: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Chloro-2'-deoxycytidine (CldC) and its effects on DNA synthesis against two prominent alternatives, Gemcitabine (B846) and Fludarabine (B1672870). We present a framework for validating the mechanism of action and efficacy of these nucleoside analogs using a suite of orthogonal experimental assays. This guide summarizes quantitative data where available, provides detailed experimental protocols for key validation techniques, and includes visualizations to clarify complex biological pathways and experimental workflows.

Introduction to Nucleoside Analogs and DNA Synthesis Inhibition

Nucleoside analogs are a class of chemotherapeutic agents that mimic endogenous nucleosides and interfere with nucleic acid synthesis. Their incorporation into DNA or inhibition of essential enzymes in the nucleotide synthesis pathway leads to the disruption of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

  • This compound (CldC) is a deoxycytidine analog that, upon intracellular phosphorylation to its triphosphate form, can be incorporated into the growing DNA strand. Its presence can lead to mutations and disrupt the normal progression of DNA replication.

  • Gemcitabine (dFdC) , a fluorinated deoxycytidine analog, is a potent inhibitor of DNA synthesis. Its triphosphate metabolite competes with dCTP for incorporation into DNA, leading to masked chain termination. The diphosphate (B83284) form also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[1][2]

  • Fludarabine , a fluorinated purine (B94841) analog, is converted intracellularly to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits multiple enzymes involved in DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase, and can also be incorporated into both DNA and RNA.[3][4]

Orthogonal Assays for Validating DNA Synthesis Inhibition

To robustly validate the effects of a compound like CldC on DNA synthesis, it is crucial to employ multiple, independent methods, known as orthogonal assays. This approach minimizes the risk of artifacts and provides a more comprehensive understanding of the compound's mechanism of action. Here, we detail three key orthogonal assays: DNA Fiber Analysis, BrdU Incorporation Assay, and Cell Cycle Analysis.

Comparative Data Summary

The following tables summarize the known effects and available quantitative data for CldC, Gemcitabine, and Fludarabine on DNA synthesis and cell cycle progression. It is important to note that direct head-to-head comparative studies using all three orthogonal assays are limited in the published literature. The data presented is compiled from various studies and should be interpreted within the context of the specific experimental systems used.

Table 1: Inhibition of DNA Synthesis

CompoundAssayCell LineIC50 / EffectReference
2-Chloro-2'-deoxyadenosine [3H]Thymidine IncorporationCCRF-CEM0.045 µM
Gemcitabine (dFdC) [3H]Thymidine IncorporationMCF710 µM[5]
Fludarabine [3H]Thymidine UptakeHL 60Significant decrease at 10 µM[6]
Gemcitabine (dFdC) Inhibition of DNA Polymerase αIn vitroKi = 11.2 µM

Table 2: Effects on Cell Cycle Progression

CompoundAssayCell LineEffectReference
2-Chloro-2'-deoxyadenosine Flow CytometryCCRF-CEMAccumulation of cells in S phase
Gemcitabine (dFdC) Flow CytometryOvarian Cancer CellsS phase arrest, followed by G1 and G2/M delays[7]
Gemcitabine (dFdC) Flow CytometryPancreatic Cancer CellsS phase arrest[8]
Fludarabine Flow CytometryHL 60Decrease in S-phase cells[6]

Mechanism of Action and Experimental Validation Workflow

The following diagrams illustrate the proposed mechanism of action for CldC and the general workflow for its validation using orthogonal assays.

CldC_Mechanism_of_Action cluster_cell Target Cell cluster_nucleus Nucleus CldC_ext This compound (CldC) ENT Nucleoside Transporters (ENTs) CldC_ext->ENT Uptake CldC_int CldC ENT->CldC_int dCK Deoxycytidine Kinase (dCK) CldC_int->dCK Phosphorylation CldCMP CldCMP dCK->CldCMP CMPK CMPK CldCMP->CMPK CldCDP CldCDP CMPK->CldCDP NDPK NDPK CldCDP->NDPK Inhibition_RNR Inhibition CldCDP->Inhibition_RNR CldCTP CldCTP NDPK->CldCTP DNA_Polymerase DNA Polymerase CldCTP->DNA_Polymerase Competitive Inhibition with dCTP Incorporation Incorporation into DNA DNA_Polymerase->Incorporation DNA Replicating DNA Chain_Termination Chain Termination / Replication Stress DNA->Chain_Termination Incorporation->DNA RNR Ribonucleotide Reductase (RNR) dNTPs dNTP Pool RNR->dNTPs Inhibition_RNR->RNR

Figure 1: Proposed mechanism of action for this compound (CldC).

Orthogonal_Assay_Workflow cluster_assays Orthogonal Assays cluster_data Data Analysis & Comparison start Treat Cells with CldC & Alternatives dna_fiber DNA Fiber Analysis (Replication Fork Dynamics) start->dna_fiber brdu BrdU Incorporation Assay (Overall DNA Synthesis) start->brdu cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle fork_speed Fork Speed Stalling Frequency Origin Firing dna_fiber->fork_speed synthesis_rate IC50 of BrdU Incorporation brdu->synthesis_rate phase_distribution G1/S/G2-M Percentages Apoptosis (Sub-G1) cell_cycle->phase_distribution validation Validate CldC's Effect on DNA Synthesis fork_speed->validation synthesis_rate->validation phase_distribution->validation

References

A Comparison Guide to Assessing the Reproducibility of Experiments Involving 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess and improve the reproducibility of experiments involving the nucleoside analog, 2-Chloro-2'-deoxycytidine. Given the inherent variability in chemical synthesis and biological systems, establishing robust and standardized protocols is paramount for generating reliable and comparable data. This document outlines key quality control measures, compares this compound to a well-characterized alternative, and provides detailed experimental protocols.

Physicochemical Characterization and Purity

The reproducibility of any experiment begins with a well-characterized starting compound. The purity, stability, and identity of this compound can significantly impact experimental outcomes.

Data Presentation: Physicochemical Properties

PropertyValueSource/Notes
CAS Number 10212-19-8[1]
Molecular Formula C₉H₁₂ClN₃O₄[1]
Molecular Weight 261.70 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Stability Hydrolyzes in aqueous solutions (e.g., Tris-HCl, pH 8.9) to arabinose-derivatives.[2]Rate is dependent on phosphorylation state (nucleoside > nucleotide).[2]

Synthesis and Purification: While specific commercial-scale synthesis methods for this compound are not widely published, the synthesis of related nucleoside analogs often involves multi-step processes that can introduce impurities. For instance, the transformation of uridine (B1682114) analogs to cytidine (B196190) analogs can be achieved via a triazolation protocol.[3] It is critical to employ rigorous purification techniques, such as flash column chromatography, and to confirm the identity and purity of the final compound.

Analytical Methods for Quality Control: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and monitoring its stability in solution.[4][5] An HPLC method can separate the parent compound from precursors, byproducts, and degradation products like arabinofuranosylcytosine.[2]

Diagram 1: General Workflow for Ensuring Experimental Reproducibility. cluster_0 Compound QC cluster_1 Experimental Phase cluster_2 Data Analysis A Procurement or Synthesis B Purification (e.g., Column Chromatography) A->B C Purity & Identity Check (HPLC, LC-MS, NMR) B->C D Preparation of Fresh Stock Solutions C->D Compound Passes QC E Biological Experiment (e.g., Cell Culture Assay) D->E F In-Assay Stability Check (HPLC of medium) E->F Optional G Data Acquisition E->G H Statistical Analysis G->H I Validation with Control Compounds H->I J Publish I->J Reproducible Result

Diagram 1: General Workflow for Ensuring Experimental Reproducibility.

Comparative Analysis with Alternatives

To contextualize experimental results, it is useful to compare this compound with a well-studied deoxycytidine analog, such as Gemcitabine (2',2'-difluoro-2'-deoxycytidine). This comparison highlights differences in stability, mechanism, and analytical requirements that are crucial for interpreting data.

Data Presentation: Comparison of Deoxycytidine Analogs

FeatureThis compoundGemcitabine (dFdC)Key Reproducibility Consideration
Primary Moiety 2'-Chloro on the deoxyribose sugar2',2'-Difluoro on the deoxyribose sugarThe halogen substitution dictates chemical stability and biological activity.
Known Stability Prone to hydrolysis, converting to the corresponding arabinose derivative.[2]More stable under physiological conditions but requires specific handling.Experiments with this compound must account for potential degradation over time.
Presumed Mechanism Incorporation into DNA, potentially causing chain termination or structural distortion. (Inferred)Phosphorylated to its active di- and triphosphate forms, which inhibit ribonucleotide reductase and get incorporated into DNA, leading to chain termination.The exact mechanism of this compound is less defined, requiring careful mechanistic studies.
Analytical Detection HPLC-UV is suitable for purity and pharmacokinetic studies.[4]Highly sensitive LC-MS/MS methods are established for plasma and tissue analysis.[6]The choice of analytical method must match the required sensitivity for the experiment.

Proposed Metabolic and Degradation Pathway

Understanding how a compound is metabolized and degraded is essential for reproducibility. An unstable compound may show diminishing effects over time, leading to inconsistent results. The diagram below illustrates the proposed intracellular activation pathway of a deoxycytidine analog alongside the known hydrolysis pathway for this compound.

Diagram 2: Proposed Activation and Degradation Pathway. cluster_activation Intracellular Activation Pathway cluster_degradation Chemical Degradation Pathway CldC 2-Chloro-2'-dC (CldC) Hydrolysis Spontaneous Hydrolysis (pH dependent) CldC->Hydrolysis dCK dCK CldC->dCK CldCMP CldC-Monophosphate CMK CMK CldCMP->CMK CldCDP CldC-Diphosphate NDPK NDPK CldCDP->NDPK CldCTP CldC-Triphosphate (Active Form) DNA DNA Incorporation CldCTP->DNA Damage DNA Damage / Chain Termination DNA->Damage AraC Arabinofuranosylcytosine (Degradation Product) Hydrolysis->AraC dCK->CldCMP CMK->CldCDP NDPK->CldCTP

Diagram 2: Proposed Activation and Degradation Pathway.

Standardized Experimental Protocols

Utilizing consistent and detailed protocols is fundamental to achieving reproducible results across different labs and experiments.

Experimental Protocol 1: HPLC Analysis for Purity and Stability

This protocol is adapted from methods used for similar nucleoside analogs.[4][5]

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dissolve the compound in DMSO to make a 10 mM stock solution. For analysis, dilute to 100 µM in the mobile phase or culture medium.

  • Stability Test: Incubate the diluted sample under experimental conditions (e.g., 37°C in cell culture medium) and inject aliquots onto the HPLC at various time points (0, 2, 8, 24 hours) to monitor for the appearance of degradation peaks.

Experimental Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of the compound on proliferating cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

Experimental Protocol 3: Immunofluorescence for DNA Damage (γH2AX)

This protocol visualizes DNA double-strand breaks, a common consequence of DNA-damaging agents.

Diagram 3: Workflow for γH2AX Immunofluorescence Staining. A 1. Seed cells on coverslips in a 24-well plate B 2. Treat with compound (e.g., 24 hours) A->B C 3. Fix cells (4% Paraformaldehyde) B->C D 4. Permeabilize cells (0.25% Triton X-100) C->D E 5. Block non-specific binding (1% BSA) D->E F 6. Incubate with Primary Ab (anti-γH2AX) E->F G 7. Incubate with Secondary Ab (Alexa Fluor-conjugated) F->G H 8. Counterstain nuclei (DAPI) G->H I 9. Mount coverslips on microscope slides H->I J 10. Image with fluorescence microscope & quantify foci I->J

Diagram 3: Workflow for γH2AX Immunofluorescence Staining.
  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

  • Treatment: Treat cells with this compound at the desired concentration for a specified time (e.g., 24 hours). Include positive (e.g., Etoposide) and negative (vehicle) controls.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBST. Stain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Analysis: Visualize cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software.

By adhering to rigorous compound characterization, understanding the inherent chemical properties of this compound, and employing standardized, well-controlled experimental protocols, researchers can significantly enhance the reproducibility and reliability of their findings.

References

A Comparative Study of the Metabolic Pathways of 2-Chloro-2'-deoxycytidine and Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of 2-Chloro-2'-deoxycytidine and other structurally similar nucleoside analogs, such as Gemcitabine and Cytarabine. The focus is on the enzymatic activation and catabolism that are critical for their therapeutic effects.

Introduction

This compound (CldC) is a synthetic deoxycytidine analog that requires intracellular phosphorylation to become pharmacologically active. Like other nucleoside analogs, its efficacy is largely determined by the efficiency of its anabolic activation to the triphosphate form and the rate of its catabolic inactivation. Understanding the comparative metabolism of these compounds is crucial for optimizing their therapeutic use and for the development of new, more effective analogs. The primary activating enzyme for this class of compounds is deoxycytidine kinase (dCK), which catalyzes the initial and rate-limiting phosphorylation step.

Anabolic Activation Pathways

The conversion of this compound and similar compounds to their active triphosphate form is a stepwise process initiated by deoxycytidine kinase (dCK). Subsequent phosphorylations are carried out by other cellular kinases.

Anabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2-CldC_ext This compound 2-CldC_int This compound 2-CldC_ext->2-CldC_int Nucleoside Transporters 2-CldCMP 2-CldC-Monophosphate 2-CldC_int->2-CldCMP dCK (Deoxycytidine Kinase) (Rate-Limiting Step) 2-CldCDP 2-CldC-Diphosphate 2-CldCMP->2-CldCDP UMP-CMP Kinase 2-CldCTP 2-CldC-Triphosphate (Active) 2-CldCDP->2-CldCTP Nucleoside Diphosphate Kinase DNA_Incorp Incorporation into DNA & Inhibition of DNA Polymerase 2-CldCTP->DNA_Incorp

Caption: Anabolic activation of this compound.

Comparative Phosphorylation Efficiency by Deoxycytidine Kinase (dCK)

SubstrateK_m (µM)V_max (relative to deoxycytidine)Phosphorylation Efficiency (V_max/K_m)
Deoxycytidine0.4 - 1.51.00High
Gemcitabine4.6Not specifiedModerate
This compound Not specifiedNot specifiedPresumed to be a substrate

Note: The kinetic parameters for dCK can vary depending on the experimental conditions and the source of the enzyme.

Catabolic Inactivation Pathways

Deoxycytidine analogs can be inactivated through deamination by cytidine (B196190) deaminase (CDA) or deoxycytidylate deaminase, converting them into their corresponding deoxyuridine analogs, which generally have lower therapeutic activity.

Catabolic_Pathway cluster_intracellular Intracellular Space Analog Deoxycytidine Analog (e.g., 2-CldC) Inactive_Analog Deoxyuridine Analog (Inactive) Analog->Inactive_Analog Cytidine Deaminase (CDA)

Caption: Catabolic inactivation of deoxycytidine analogs.

Experimental Protocols

Cellular Uptake and Metabolism Assay

This protocol is designed to quantify the cellular uptake and metabolism of nucleoside analogs.

Materials:

  • Cell culture medium and supplements

  • Radiolabeled nucleoside analog (e.g., [³H]-2-Chloro-2'-deoxycytidine)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Scintillation cocktail and counter

  • HPLC system with a suitable column (e.g., C18) and detector

Workflow:

Experimental_Workflow Cell_Seeding Seed cells in multi-well plates Drug_Incubation Incubate with radiolabeled nucleoside analog Cell_Seeding->Drug_Incubation Washing Wash cells with ice-cold PBS to stop uptake Drug_Incubation->Washing Cell_Lysis Lyse cells to release intracellular contents Washing->Cell_Lysis Separation Separate metabolites using HPLC Cell_Lysis->Separation Quantification Quantify radioactivity in fractions (Scintillation Counting) Separation->Quantification Data_Analysis Analyze data to determine uptake and metabolite formation Quantification->Data_Analysis

Caption: General workflow for a cellular uptake and metabolism assay.

Detailed Steps:

  • Cell Culture: Plate cells at an appropriate density in multi-well plates and culture overnight.

  • Drug Incubation: Replace the culture medium with a medium containing the radiolabeled nucleoside analog at the desired concentration. Incubate for various time points.

  • Uptake Termination: To stop the uptake, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well to solubilize the cells and their contents.

  • Metabolite Extraction and Analysis:

    • Collect the cell lysates.

    • Inject an aliquot of the lysate into an HPLC system to separate the parent compound from its phosphorylated metabolites.

    • Collect fractions corresponding to each peak and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the intracellular concentration of the parent drug and its metabolites over time.

Deoxycytidine Kinase (dCK) Activity Assay

This assay measures the enzymatic activity of dCK, the key enzyme in the activation of this compound.

Materials:

  • Cell lysate or purified dCK enzyme

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • ATP (phosphate donor)

  • Radiolabeled deoxycytidine analog (e.g., [³H]-2-Chloro-2'-deoxycytidine)

  • DE-81 ion-exchange filter paper

  • Wash buffers (e.g., ammonium (B1175870) formate)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, ATP, and the cell lysate or purified dCK.

  • Initiate Reaction: Start the reaction by adding the radiolabeled deoxycytidine analog. Incubate at 37°C for a defined period.

  • Stop Reaction: Spot an aliquot of the reaction mixture onto a DE-81 filter paper to stop the reaction.

  • Washing: Wash the filter papers with ammonium formate (B1220265) solution to remove the unphosphorylated substrate. The phosphorylated product will remain bound to the filter paper.

  • Quantification: Place the dried filter papers in scintillation vials with a scintillation cocktail and measure the radioactivity.

  • Calculation: Calculate the enzyme activity based on the amount of phosphorylated product formed per unit of time and protein concentration.

Conclusion

The metabolic activation by deoxycytidine kinase is a critical step for the therapeutic activity of this compound and its analogs. While these compounds share a common anabolic pathway, their efficiency as substrates for key enzymes like dCK and their susceptibility to catabolic inactivation can vary significantly. The experimental protocols provided in this guide offer a framework for the detailed investigation of these metabolic pathways, which is essential for the rational design and clinical application of this important class of anticancer drugs. Further studies are warranted to determine the specific kinetic parameters of this compound phosphorylation to allow for a more direct comparison with other clinically relevant nucleoside analogs.

Navigating the Therapeutic Landscape: An Efficacy Comparison of Cladribine (2-Chloro-2'-deoxyadenosine) and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the purine (B94841) nucleoside analog, Cladribine, reveals a distinct efficacy profile in the treatment of specific hematological malignancies when compared to traditional chemotherapeutic agents. This guide synthesizes available preclinical and clinical data to provide a comparative overview for researchers, scientists, and drug development professionals.

Due to a significant lack of publicly available efficacy data for 2-Chloro-2'-deoxycytidine as a chemotherapeutic agent, this guide focuses on the closely related and extensively studied compound, Cladribine (2-Chloro-2'-deoxyadenosine). Cladribine has demonstrated notable success in the treatment of Hairy Cell Leukemia (HCL) and has been investigated in other lymphoproliferative disorders. Its mechanism of action, centered on the disruption of DNA synthesis and repair in lymphocytes, underpins its therapeutic utility.

Mechanism of Action: A Targeted Approach

Cladribine is a prodrug that is transported into cells and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP). This active metabolite is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis. The selective toxicity of Cladribine towards lymphocytes is attributed to the high ratio of dCK to deoxynucleotidase activity in these cells, leading to the accumulation of Cd-ATP.

cladribine_mechanism Cladribine Cladribine (2-Chloro-2'-deoxyadenosine) dCK Deoxycytidine Kinase (dCK) Cladribine->dCK Phosphorylation CdAMP Cd-AMP dCK->CdAMP CdADP Cd-ADP CdAMP->CdADP CdATP Cd-ATP (Active Metabolite) CdADP->CdATP DNA_poly DNA Polymerase CdATP->DNA_poly DNA_incorp Incorporation into DNA DNA_poly->DNA_incorp DNA_damage DNA Strand Breaks Inhibition of DNA Repair DNA_incorp->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Simplified signaling pathway of Cladribine's mechanism of action.

Efficacy in Hairy Cell Leukemia: A Comparative Overview

Cladribine has become a frontline treatment for Hairy Cell Leukemia, often compared to another purine analog, Pentostatin (Deoxycoformycin).

AgentOverall Response RateComplete Remission RateDuration of ResponseReference
Cladribine 89% - 100%76% - 91%Long-term remissions, often exceeding 10 years[1][2]
Pentostatin 80% - 90%50% - 80%Durable remissions, but may be shorter than Cladribine[3]
Interferon-α (historical) 40% - 80%<10%Relapse common after treatment cessation[4]

Application in Other Hematological Malignancies

Cladribine has also been evaluated in other B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL), often in combination with other agents like Rituximab.

MalignancyTreatment RegimenOverall Response RateComplete Remission RateReference
CLL (Relapsed/Refractory) Cladribine + Rituximab~90%~45%[5]
Waldenström's Macroglobulinemia Cladribine (monotherapy)38% - 87%-[6]
Mantle Cell Lymphoma Cladribine + Rituximab85%40%[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human leukemia cell lines (e.g., JOK-1 for HCL, MEC-1 for CLL) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Cladribine and comparator agents (e.g., Fludarabine, Bendamustine) for 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values (concentration inhibiting 50% of cell growth) are then calculated.

mtt_assay_workflow start Start culture Culture Leukemia Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Cladribine & Comparator Agents (72h) seed->treat add_mtt Add MTT Solution (4h incubation) treat->add_mtt dissolve Dissolve Formazan with DMSO add_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate IC50 Values read->calculate end End calculate->end

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

In Vivo Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: Human leukemia cells are injected subcutaneously or intravenously into the mice.

  • Treatment: Once tumors are established, mice are treated with Cladribine, a comparator drug, or a vehicle control via intraperitoneal or intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study. Tumor tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Concluding Remarks

Cladribine stands out as a highly effective agent for Hairy Cell Leukemia, offering high rates of durable complete remission. Its efficacy in other indolent B-cell malignancies, particularly in combination with monoclonal antibodies, is promising. The targeted mechanism of action, which leverages the unique enzymatic profile of lymphocytes, provides a clear rationale for its therapeutic window. Further research continues to explore its potential in a broader range of hematological and autoimmune disorders. This guide provides a foundational comparison to aid in the strategic development and positioning of novel therapeutics in the field of oncology.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-2'-deoxycytidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 2-Chloro-2'-deoxycytidine, a potent cytotoxic compound. Researchers, scientists, and drug development professionals must adhere to these protocols to mitigate risks to personnel and the environment. All materials that have come into contact with this compound are to be considered hazardous and must be managed according to institutional and local regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the utmost care. As a hazardous drug, the use of personal protective equipment (PPE) is mandatory.[1] This includes:

  • Gloves: Chemical-resistant, disposable gloves should be worn.[1]

  • Gowns: A protective gown is required to prevent skin contact.[1]

  • Eye Protection: Safety goggles or a face shield must be used to protect the eyes.[1]

In the event of accidental skin or eye contact, the affected area should be washed immediately and thoroughly with large amounts of water.[4][5][6]

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

All materials that have been in contact with this compound are to be treated as hazardous waste. This includes, but is not limited to:

  • Unused or expired this compound

  • Empty vials and packaging

  • Contaminated PPE (gloves, gowns, etc.)

  • Labware (pipette tips, tubes, etc.)

  • Spill cleanup materials

This waste must be segregated at the point of generation.[1] Solid and liquid waste should be kept in separate, clearly labeled containers.[1][7]

2. Waste Container Requirements:

Proper containment of hazardous waste is critical to prevent leaks and exposure.

  • Compatibility: Containers must be made of a material that is compatible with this compound.[8][9]

  • Integrity: Containers must be in good condition, with no cracks or leaks, and have a secure, leak-proof screw-on cap.[7][8] Corks and parafilm are not acceptable closures.[7]

  • Capacity: Do not overfill containers; a general rule is to fill to no more than 90% capacity to allow for expansion.[10]

3. Labeling of Waste Containers:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste" or "Cytotoxic Waste".[1]

  • The name of the chemical: "this compound".[1]

  • Appropriate hazard symbols.[1]

4. Storage of Hazardous Waste:

Designate a specific "Satellite Accumulation Area" (SAA) for the storage of hazardous waste.[8] This area must be inspected weekly for any signs of leakage.[8] Waste containers should be stored in secondary containment to capture any potential spills or leaks.[7]

5. Final Disposal:

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[1] The primary and recommended method for cytotoxic waste is high-temperature incineration.[1][2] Do not dispose of this chemical down the drain or in regular trash.[11]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available in the provided search results, the following table summarizes general quantitative guidelines for hazardous waste management.

ParameterGuidelineSource
Container Fill LevelDo not exceed 90% of the container's capacity.[10]
pH for Drain Disposal (General)Between 5.5 and 10.5 for approved chemicals.[11]
Satellite Accumulation Time (Partially Filled)Up to one year.[8]
Satellite Accumulation Time (Full)Must be removed within three days.[8]

Experimental Protocols

Surface Decontamination Protocol

While bulk disposal should be handled by professionals, surface decontamination after handling this compound is a critical laboratory procedure. Oxidation has been suggested as a method for degrading cytotoxic compounds.[12] Sodium hypochlorite (B82951) is an effective oxidizing agent for decontaminating surfaces.[12][13]

Materials:

  • Personal Protective Equipment (PPE)

  • Low-lint wipes

  • Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)

  • Sodium Hypochlorite solution (e.g., 5.25%)

  • Sterile water

  • Appropriate hazardous waste container

Procedure:

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[14]

  • Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.[14]

  • Deactivation (Sodium Hypochlorite): Using a new wipe moistened with the sodium hypochlorite solution, wipe the entire surface again with the same technique. Allow for an appropriate contact time as per your institution's protocol.

  • Final Rinse: Moisten a new wipe with sterile water to remove the sodium hypochlorite residue. Wipe the surface using the same unidirectional technique.

  • Drying: Allow the surface to air dry completely.

  • PPE Disposal: Carefully remove and dispose of all PPE in the designated hazardous waste container.[14]

Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Waste Generation (this compound) segregate Segregate Waste (Solid vs. Liquid) start->segregate container_solid Place in Labeled Solid Waste Container segregate->container_solid Solid Waste container_liquid Place in Labeled Liquid Waste Container segregate->container_liquid Liquid Waste labeling Label as 'Cytotoxic Waste' & Chemical Name container_solid->labeling container_liquid->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage pickup Schedule Pickup with Licensed Hazardous Waste Vendor storage->pickup disposal High-Temperature Incineration pickup->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds like 2-Chloro-2'-deoxycytidine. This guide provides immediate, essential safety, handling, and disposal information to ensure a secure and efficient research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[1][3]
Body Protection Standard laboratory coat.To protect skin and clothing.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if aerosols are generated or if working in a poorly ventilated area.To prevent inhalation.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.[1]

  • Weighing: If weighing the solid form, do so in a chemical fume hood to minimize the risk of inhaling dust particles.[1]

  • Solution Preparation: When preparing solutions, add the solvent to the solid to avoid splashing.

  • Use: During experimental use, avoid direct contact with the compound and the generation of aerosols.[1]

  • Post-Handling: After use, thoroughly clean the work area and wash hands.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Emergency Procedures

In the event of an accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[4]

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste unless permitted by institutional protocols.[1][4] All materials that have come into contact with the compound should be considered hazardous waste.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[4]

  • Containment: Ensure the waste container is properly sealed and not leaking.[1]

  • Collection: Arrange for collection by a licensed hazardous waste disposal company.[4] The primary method for disposal of similar cytotoxic waste is high-temperature incineration.[4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in Ventilated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment clean_area Clean Work Area experiment->clean_area wash_hands Wash Hands Thoroughly clean_area->wash_hands segregate_waste Segregate Waste wash_hands->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.